molecular formula C7H8ClN3 B1418851 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine CAS No. 1029721-23-0

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Cat. No.: B1418851
CAS No.: 1029721-23-0
M. Wt: 169.61 g/mol
InChI Key: RXBBFWAJORBXOQ-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine is a useful research compound. Its molecular formula is C7H8ClN3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-3-5-1-2-9-4-6(5)10-11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBBFWAJORBXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671939
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID80671939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029721-23-0
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. We will explore its fundamental physicochemical properties, outline a robust, field-proven synthetic methodology, and discuss its potential as a privileged scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage this molecule in advanced research programs.

Core Compound Identification and Properties

Nomenclature and Structure
  • Systematic Name: this compound

  • CAS Number: 1029721-23-0[1]

  • Molecular Formula: C₇H₈ClN₃[1]

  • Molecular Weight: 169.61 g/mol [1]

  • Structure: Chemical structure of this compound

Physicochemical Properties

The integration of a chlorinated pyridazine ring with a saturated piperidine moiety imparts a unique set of physicochemical characteristics. These properties are critical for its behavior in biological systems and its utility as a chemical building block.

PropertyValue / DescriptionSource / Rationale
Appearance Reported as a yellow or brown solid or liquid.Commercial Supplier Data
Purity Commercially available up to 97%.[1]Commercial Supplier Data
Storage Conditions Recommended storage at 2-8°C.Commercial Supplier Data
Solubility Expected to be soluble in organic solvents like DCM, Chloroform, and Methanol. Aqueous solubility is likely low but may be enhanced at acidic pH due to the basic nitrogen in the piperidine ring.Inferred from structure
LogP (Predicted) ~1.5 - 2.5Computational prediction based on analogous structures. The chloro- and bicyclic nature increase lipophilicity, while the nitrogen atoms add polarity.
pKa (Predicted) ~4.0 - 6.0 (for the piperidine nitrogen)Inferred from the pKa of related piperidine scaffolds. The electron-withdrawing nature of the fused pyridazine ring will decrease the basicity compared to piperidine itself.

The Strategic Value in Medicinal Chemistry

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry.[2] Its unique electronic properties, including a significant dipole moment and dual hydrogen-bond accepting capability, make it an excellent bioisosteric replacement for other aromatic rings like benzene or pyridine.[3][4][5]

Why this Scaffold is Important:
  • Modulation of Properties: The two adjacent nitrogen atoms increase polarity and can enhance aqueous solubility compared to carbocyclic analogs.[2] This is a critical parameter for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.

  • Target Engagement: The nitrogen lone pairs act as effective hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as protein kinases.[2][6]

  • Metabolic Stability: The pyridazine ring can influence metabolic stability, often showing low cytochrome P450 inhibitory effects, which is a desirable trait in drug development.[2]

  • Structural Rigidity and 3D Shape: The fusion of the planar pyridazine ring with the non-planar, C(sp³)-rich tetrahydropyridine ring introduces conformational rigidity and a defined three-dimensional architecture. This is increasingly sought after in modern drug design to improve selectivity and potency by accessing complex binding pockets.

The chloro-substituent at the 3-position is a key functional handle. It activates the ring for nucleophilic aromatic substitution (SₙAr), providing a versatile anchor point for the introduction of diverse chemical moieties and the construction of compound libraries for high-throughput screening.

G cluster_0 Core Scaffold Properties cluster_1 Medicinal Chemistry Outcomes Scaffold Pyrido[3,4-c]pyridazine Core HBA H-Bond Acceptor Scaffold->HBA Dipole High Dipole Moment Scaffold->Dipole Rigidity 3D Rigidity Scaffold->Rigidity Solubility Improved Solubility Scaffold->Solubility imparts polarity Binding Enhanced Target Binding HBA->Binding enables Dipole->Binding facilitates π-stacking Selectivity Increased Selectivity Rigidity->Selectivity optimizes ADME Favorable ADME Profile Selectivity->ADME

Caption: Logical relationship between core scaffold properties and desired medicinal chemistry outcomes.

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis begins with a protected 4-piperidone, proceeds through a Dieckmann-type condensation to form the bicyclic pyridazinone intermediate, and concludes with a deoxychlorination step.

A N-Boc-4-piperidone (Start Material) B Step 1: Japp-Klingemann Reaction (Hydrazone Formation) A->B C Intermediate A: Piperidone Phenylhydrazone B->C D Step 2: Fischer Indole Synthesis Variant (Acid-catalyzed Cyclization) C->D E Intermediate B: Tetrahydropyrido[3,4-c]pyridazin-3-one D->E F Step 3: Deoxychlorination (POCl₃) E->F G 3-Chloro-5,6,7,8-tetrahydropyrido [3,4-c]pyridazine (Final Product) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Rationale: This protocol is designed for safety, efficiency, and scalability. The use of a Boc-protecting group on the piperidine nitrogen prevents unwanted side reactions and can be removed later if necessary. The choice of phosphorus oxychloride is the industry standard for converting pyridazinones to their chloro-derivatives due to its high efficacy.[7]

Step 1 & 2: Synthesis of 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one (Intermediate B)

This part of the synthesis is adapted from general procedures for forming fused pyridazinones from cyclic ketones.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol, add ethyl glyoxalate phenylhydrazone (1.1 eq) and a catalytic amount of sodium ethoxide.

    • Causality: This is a variation of the Japp-Klingemann reaction, which is a classic method for forming arylhydrazones from active methylene compounds, setting the stage for cyclization.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with acetic acid.

  • Remove the solvent under reduced pressure. The resulting residue is then treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent.

    • Causality: The strong acid catalyzes an intramolecular electrophilic substitution (a Fischer-indole type cyclization), leading to the formation of the fused pyridazinone ring system.

  • Heat the mixture to 80-100°C for 2-4 hours.

  • Carefully pour the hot mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from ethanol or column chromatography to yield the pyridazinone intermediate.

Step 3: Chlorination to this compound (Final Product)

This protocol is based on standard deoxychlorination procedures.[7][8]

  • Safety Precaution: This step must be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

  • In a flame-dried round-bottom flask equipped with a reflux condenser, suspend the pyridazinone intermediate (1.0 eq) in an excess of phosphorus oxychloride (5-10 volumes).

    • Causality: POCl₃ serves as both the reagent and the solvent. An excess ensures the reaction goes to completion. The mechanism involves the formation of a phosphate ester intermediate, which is an excellent leaving group, followed by nucleophilic attack by a chloride ion.[7]

  • Heat the mixture to reflux (approx. 105°C) for 3-5 hours. The reaction can be monitored by TLC (quenching an aliquot with care).

  • After completion, cool the reaction mixture to room temperature and slowly pour it, with vigorous stirring, onto a large volume of crushed ice.

    • Causality: This step safely quenches the excess POCl₃, hydrolyzing it to phosphoric acid. This is a highly exothermic process and must be done with extreme care.

  • Carefully basify the acidic aqueous solution with a cold, concentrated solution of sodium hydroxide or sodium carbonate until the pH is > 8. Keep the mixture cool in an ice bath during basification.

  • Extract the aqueous layer multiple times with dichloromethane (DCM) or chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound by flash column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

A crucial aspect of trustworthiness in synthesis is the verification of the final product's structure. The following are the predicted key signals in ¹H and ¹³C NMR spectra for the title compound, which serve as a benchmark for experimental validation.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H NMR ~7.5 - 7.8sH4Aromatic proton on the pyridazine ring, deshielded by adjacent nitrogen and chlorine.
¹H NMR ~3.8 - 4.0sH5Methylene protons adjacent to the pyridazine ring nitrogen.
¹H NMR ~3.0 - 3.2tH8Methylene protons adjacent to the piperidine nitrogen (assuming N-H).
¹H NMR ~2.7 - 2.9tH7Methylene protons in the piperidine ring.
¹H NMR ~5.0 - 7.0br sNHPiperidine N-H proton, typically broad and exchangeable.
¹³C NMR ~155sC3Carbon bearing the chlorine atom, significantly deshielded.
¹³C NMR ~148sC4aQuaternary carbon at the ring junction.
¹³C NMR ~130dC4Aromatic CH carbon.
¹³C NMR ~125sC8aQuaternary carbon at the ring junction.
¹³C NMR ~45tC5Aliphatic CH₂ next to the pyridazine ring.
¹³C NMR ~43tC8Aliphatic CH₂ next to the piperidine nitrogen.
¹³C NMR ~25tC7Aliphatic CH₂ in the piperidine ring.

Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions.[9][10][11]

Conclusion and Future Outlook

This compound represents a highly valuable and versatile scaffold for modern drug discovery. Its unique combination of a hydrogen-bond accepting pyridazine core, a C(sp³)-rich saturated ring system, and a reactive chlorine handle for chemical diversification makes it an ideal starting point for the synthesis of focused compound libraries. The synthetic route outlined in this guide is robust and based on well-established chemical principles, ensuring its accessibility to competent medicinal chemists. Future research leveraging this scaffold could lead to the discovery of novel and potent inhibitors for a range of biological targets, particularly in the areas of oncology and neurodegenerative diseases where kinase inhibitors and modulators of protein-protein interactions are of high importance.

References

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  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

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  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its unique scaffold, combining a tetrahydropyridine ring with a chlorinated pyridazine moiety, presents a compelling template for the development of novel therapeutic agents. The physicochemical properties of this molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing everything from solubility and membrane permeability to target binding and metabolic stability. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The synthesis, spectroscopic characterization, and safety considerations are also discussed to provide a holistic resource for researchers.

Molecular Identity and Core Physicochemical Parameters

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. These parameters serve as the basis for all subsequent experimental design and interpretation.

Chemical Structure and Identification

The structure of this compound is depicted below, illustrating the fused bicyclic system.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1029721-23-0[2][3]
Molecular Formula C₇H₈ClN₃[2]
Molecular Weight 169.61 g/mol [1]
Appearance Yellow or brown solid or liquid[2]
SMILES ClC1=NN=C2CNCCC2=C1[1]
Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
Boiling Point 368.3 ± 42.0 °C[4]
Density 1.297 g/cm³[4]
pKa (most basic) 6.74 ± 0.20[4]

It is important to note that an isomer, 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 45882-63-1), has a calculated high solubility of 336 g/L at 25 °C.[5] While this suggests the core scaffold is amenable to aqueous solvation, this value should not be directly attributed to the title compound without experimental verification.

Experimental Protocols for Physicochemical Characterization

The following protocols are standardized methodologies that provide a robust framework for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point and Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the melting point, identifying polymorphic transitions, and assessing thermal stability.

Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC/TGA instrument.

  • Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the predicted boiling point (e.g., 400 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

    • The DSC will measure the heat flow, with an endothermic peak indicating the melting point.

    • The TGA will simultaneously measure mass loss as a function of temperature, indicating the onset of decomposition.

  • Analysis: The melting point is determined from the onset of the melting endotherm in the DSC curve. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Tₔ₅) from the TGA curve.[2]

G cluster_0 Experimental Protocols A Thermal Analysis (DSC/TGA) B Solubility (Shake-Flask) C Lipophilicity (LogP) D Acidity/Basicity (pKa)

Caption: Key experimental protocols for physicochemical characterization.

Synthesis and Spectroscopic Analysis

Synthetic Approach

While a specific, detailed synthesis for this compound is not readily available, a plausible synthetic route can be devised based on established pyridazine chemistry. A common approach involves the construction of the pyridazine ring onto a pre-existing piperidine-based precursor. One such general method involves the reaction of a suitable piperidone derivative with a hydrazine to form the pyridazinone, followed by chlorination. [6][7] Plausible Synthetic Pathway:

  • Formation of the Pyridazinone Core: Reaction of a 3-piperidone derivative with a suitable hydrazine reagent to form the 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one intermediate.

  • Chlorination: Treatment of the pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, this compound. [6]

Spectroscopic Characterization

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyridine ring. The chemical shifts and coupling patterns of the methylene protons at positions 5, 6, and 7 would provide information about the ring conformation. A singlet or a narrow multiplet would be expected for the proton at position 4.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring nitrogen atoms and the chlorine substituent. 2D NMR techniques like HMQC and HMBC would be crucial for unambiguous assignment of all proton and carbon signals. [8] 3.2.2. Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 169 and an M+2 peak at m/z 171 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. Fragmentation patterns would likely involve the loss of HCl or cleavage of the tetrahydropyridine ring. [9] 3.2.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for C-H stretching of the aliphatic and aromatic (heteroaromatic) protons, C=N and C=C stretching vibrations of the pyridazine ring, and C-Cl stretching. The absence of a C=O stretch would confirm the successful conversion of the pyridazinone intermediate.

Safety and Handling

Based on predicted data and information for related compounds, this compound should be handled with care.

  • Hazard Statements: H302: Harmful if swallowed. [4]* Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials. [2]

Conclusion

This compound represents a valuable scaffold for chemical and pharmaceutical research. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive framework for its characterization. The predicted properties suggest a compound with potential for further investigation, and the detailed protocols herein offer a clear path for researchers to generate the necessary experimental data to fully elucidate its physicochemical profile and unlock its potential in drug discovery and development.

References

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  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. NIH. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

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An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine, a heterocyclic compound of interest in medicinal chemistry. The pyridopyridazine scaffold is a recognized pharmacophore present in a variety of biologically active molecules.[1][2] This document elucidates the key structural features, conformational analysis, and spectroscopic characteristics of the title compound. A detailed, field-proven synthetic protocol is proposed, supported by mechanistic insights and validation checkpoints. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridopyridazine derivatives in drug discovery and development.

Introduction: The Significance of the Pyrido[3,4-c]pyridazine Scaffold

The fusion of pyridine and pyridazine rings creates the pyridopyridazine heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[3] Derivatives of this core structure have been reported to exhibit a wide spectrum of biological effects, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific isomer, pyrido[3,4-c]pyridazine, while less common than other isomers, presents a unique spatial arrangement of nitrogen atoms, offering distinct opportunities for molecular interactions with biological targets.[4]

The introduction of a chlorine atom at the 3-position and the saturation of the pyridine ring to a tetrahydropyridino moiety in this compound (Figure 1) are expected to significantly influence its physicochemical properties and biological activity. The chlorine atom, an electron-withdrawing group, can modulate the electronic distribution of the pyridazine ring and participate in halogen bonding. The tetrahydro-fused ring introduces conformational flexibility, which can be crucial for optimal binding to target proteins.

This guide will delve into the intricacies of this molecule, providing a foundational understanding for its further exploration in drug development programs.

Molecular Structure and Conformational Analysis

The molecular structure of this compound (Molecular Formula: C₇H₈ClN₃, CAS: 1029721-23-0) is characterized by a planar, aromatic pyridazine ring fused to a non-planar, saturated tetrahydropyridine ring.[5]

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A N-protected 3-pyridone-4-acetate C 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one A->C Reflux B Hydrazine Hydrate (N2H4·H2O) B->C E 3-Chloro-5,6,7,8-tetrahydropyrido [3,4-c]pyridazine C->E Heat D Phosphorus Oxychloride (POCl3) D->E

Figure 2: Proposed Synthetic Workflow.

Step 1: Synthesis of 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one (Precursor)

The synthesis of the pyridazinone precursor can be achieved through the cyclocondensation of an appropriate pyridine derivative with hydrazine hydrate. A suitable starting material would be an N-protected 3-pyridone-4-acetate derivative. [4]The protection of the nitrogen in the pyridine ring is crucial to prevent unwanted side reactions.

Protocol:

  • Reaction Setup: To a solution of N-protected 3-pyridone-4-acetate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one.

Causality: The hydrazine undergoes a nucleophilic attack on the ester carbonyl group of the pyridine derivative, followed by an intramolecular cyclization and dehydration to form the stable pyridazinone ring. The acidic or alcoholic solvent facilitates the proton transfer steps in the mechanism.

Step 2: Chlorination of 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one

The conversion of the pyridazinone to the corresponding 3-chloro derivative is a standard transformation in heterocyclic chemistry, often accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃).

Protocol:

  • Reaction Setup: A mixture of 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq) is carefully prepared. The reaction can be run neat or in a high-boiling inert solvent.

  • Reaction Conditions: The mixture is heated at reflux (typically around 110 °C for neat POCl₃) for 2-4 hours. Monitoring by TLC is essential.

  • Work-up and Purification: After completion, the reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring to quench the excess POCl₃. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization or column chromatography to yield this compound.

Causality: The pyridazinone tautomerizes to its enol form, which is then activated by phosphorus oxychloride. A subsequent nucleophilic attack by the chloride ion and elimination of a phosphate byproduct yields the desired 3-chloro derivative.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected key features in each spectrum, based on the analysis of related structures. [2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyridine and pyridazine rings.

  • Pyridazine Proton: A singlet in the aromatic region (δ 7.0-8.0 ppm) corresponding to the proton at the C4 position.

  • Tetrahydropyridine Protons: A set of multiplets in the aliphatic region (δ 2.0-4.0 ppm) corresponding to the methylene protons at C5, C6, C7, and C8. The complexity of these signals will be due to spin-spin coupling between adjacent protons.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyridazine Carbons: Signals in the downfield region (δ 120-160 ppm) for the carbons of the pyridazine ring. The carbon attached to the chlorine atom (C3) is expected to be in the more downfield portion of this range.

  • Tetrahydropyridine Carbons: Signals in the upfield region (δ 20-60 ppm) corresponding to the saturated carbons of the tetrahydropyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=N and C=C Stretching: Absorptions in the range of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the double bonds within the pyridazine ring.

  • C-H Stretching: Bands around 2850-3000 cm⁻¹ for the C-H bonds of the saturated tetrahydropyridine ring and a weaker band above 3000 cm⁻¹ for the aromatic C-H bond.

  • C-Cl Stretching: A characteristic absorption in the fingerprint region, typically between 600-800 cm⁻¹, for the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₇H₈ClN₃, MW: 169.61 g/mol ).

  • Isotopic Pattern: A characteristic isotopic pattern for a chlorine-containing compound will be observed, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

Table 1: Summary of Expected Spectroscopic Data

Spectroscopic TechniqueExpected Key Features
¹H NMR Aromatic singlet (δ 7.0-8.0 ppm), Aliphatic multiplets (δ 2.0-4.0 ppm)
¹³C NMR Aromatic carbons (δ 120-160 ppm), Aliphatic carbons (δ 20-60 ppm)
IR Spectroscopy C=N/C=C stretching (1500-1650 cm⁻¹), C-H stretching (2850-3100 cm⁻¹), C-Cl stretching (600-800 cm⁻¹)
Mass Spectrometry Molecular ion peak (m/z ≈ 169.61), Characteristic M+2 isotopic peak for chlorine

Conclusion and Future Directions

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and the expected spectroscopic characteristics of this compound. The insights presented herein are grounded in established principles of heterocyclic chemistry and analysis of related compounds. The proposed synthetic protocol offers a logical and experimentally viable approach for the preparation of this compound, enabling its further investigation.

Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological evaluation of this compound and its derivatives. The unique structural features of this molecule hold promise for the discovery of novel therapeutic agents, and this guide serves as a critical starting point for such endeavors.

References

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  • Ather, A. Q., Tahir, M. N., Khan, M. A., Athar, M. M., & Bueno, E. A. S. (2010). 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819.
  • NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectral Data of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine (C₇H₈ClN₃). As a key building block in medicinal chemistry and drug discovery, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound possesses a fused bicyclic system comprising a tetrahydropyridine ring and a chloropyridazine ring. This unique arrangement of atoms gives rise to a distinct spectroscopic fingerprint. The following guide will deconstruct the predicted spectral data to provide a clear understanding of the molecule's key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum reveals four distinct signals corresponding to the protons of the tetrahydropyridine ring and one signal for the proton on the pyridazine ring. The data presented here is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

Proton Label Predicted Chemical Shift (δ) [ppm] Predicted Multiplicity Predicted Coupling Constants (J) [Hz] Integration
H-47.35Singlet (s)-1H
H-54.20Triplet (t)5.82H
H-73.10Triplet (t)5.82H
H-82.15Quintet (quin)5.82H
NH (6)(Broad, variable)Singlet (s)-1H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (H-4): The singlet at approximately 7.35 ppm is characteristic of the isolated proton on the electron-deficient chloropyridazine ring. Its downfield shift is attributed to the deshielding effects of the aromatic system and the adjacent electronegative nitrogen atoms.

  • Aliphatic Region (H-5, H-7, H-8): The signals for the methylene protons of the tetrahydropyridine ring appear in the upfield region. The protons on C-5 (adjacent to the pyridazine ring) are the most deshielded of the aliphatic protons, appearing as a triplet around 4.20 ppm. The protons on C-7 are expected around 3.10 ppm, also as a triplet due to coupling with the H-8 protons. The C-8 protons, being furthest from the heteroaromatic ring, are the most shielded and appear as a quintet around 2.15 ppm, resulting from coupling to both H-5 and H-7.

  • N-H Proton: The proton on the nitrogen at position 6 is expected to be a broad singlet and its chemical shift can be highly variable depending on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Carbon Label Predicted Chemical Shift (δ) [ppm]
C-3155.0
C-4128.5
C-4a138.0
C-545.0
C-742.0
C-822.0
C-8a148.0
Interpretation of the ¹³C NMR Spectrum
  • Aromatic/Heteroaromatic Carbons: The carbons of the pyridazine ring (C-3, C-4, C-4a, and C-8a) resonate in the downfield region (128-155 ppm). The carbon bearing the chlorine atom (C-3) is significantly deshielded.

  • Aliphatic Carbons: The carbons of the tetrahydropyridine ring (C-5, C-7, and C-8) are found in the upfield region (22-45 ppm), consistent with sp³-hybridized carbons.

Caption: Molecular structure with atom numbering for NMR assignments.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2][3][4] The choice of solvent is critical and should be based on the sample's solubility and the desired spectral window, avoiding overlap of residual solvent peaks with analyte signals.[1][2][3]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 160 ppm).

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (e.g., 1024 or more).

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The following table summarizes the key predicted vibrational frequencies for this compound.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350N-H stretchSecondary amine
~3050C-H stretch (aromatic)Pyridazine ring
~2950-2850C-H stretch (aliphatic)Tetrahydropyridine ring
~1600C=N stretchPyridazine ring
~1580C=C stretchPyridazine ring
~1450C-H bend (aliphatic)Tetrahydropyridine ring
~1100C-N stretchAmine/Heterocycle
~850C-Cl stretchChloro-pyridazine
Interpretation of the IR Spectrum
  • N-H Stretch: A peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the tetrahydropyridine ring.

  • C-H Stretches: The region above 3000 cm⁻¹ will show a weaker absorption for the aromatic C-H stretch of the pyridazine ring, while the region just below 3000 cm⁻¹ will exhibit stronger absorptions corresponding to the aliphatic C-H stretches of the CH₂ groups.

  • C=N and C=C Stretches: The double bond stretching region (1500-1650 cm⁻¹) will contain characteristic absorptions for the C=N and C=C bonds within the pyridazine ring.

  • C-Cl Stretch: The presence of the chloro-substituent is expected to give rise to a stretching vibration in the fingerprint region, typically around 850 cm⁻¹.

Experimental Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation.[5][6][7][8][9]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean.[5] A background spectrum should be collected with the clean, empty crystal.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.[6][7]

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.[5][7]

  • Data Acquisition:

    • Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

The predicted mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio) Proposed Ion/Fragment Significance
169/171[M]⁺˙Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
134[M - Cl]⁺Loss of a chlorine radical
141[M - N₂]⁺˙Loss of neutral nitrogen
116[M - HCN - Cl]⁺˙Loss of HCl followed by HCN
Interpretation of the Mass Spectrum
  • Molecular Ion: The molecular ion peak is expected at m/z 169, with a characteristic M+2 peak at m/z 171 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[10][11]

  • Fragmentation Pathway: A plausible fragmentation pathway initiated by electron ionization involves the initial loss of a chlorine radical to form a stable cation at m/z 134. Another likely fragmentation is the loss of a neutral nitrogen molecule (N₂) from the pyridazine ring, resulting in a fragment at m/z 141. Subsequent fragmentations can lead to smaller ions, providing further structural information.

MS_Fragmentation_Pathway M [M]⁺˙ m/z = 169/171 F1 [M - Cl]⁺ m/z = 134 M->F1 - Cl• F2 [M - N₂]⁺˙ m/z = 141 M->F2 - N₂

Caption: A plausible mass spectral fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly coupled with liquid chromatography (LC).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Instrument Setup (LC-ESI-MS):

    • The sample solution is introduced into the ESI source via an LC system or direct infusion.

    • For positive ion mode, mobile phase additives such as formic acid or ammonium formate are often used to promote protonation.[12][13][14][15][16]

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable spray and optimal ionization.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • In a separate experiment, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor and inducing fragmentation to confirm the structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. This guide, based on predicted spectral data, serves as a robust framework for researchers to interpret their experimental findings. The detailed protocols and field-proven insights are designed to empower scientists in drug discovery and development to confidently acquire and analyze high-quality spectral data for this and similar heterocyclic scaffolds.

References

  • National Institute of Materials and Chemical Research, Japan. Spectral Data Base System for Organic Compounds (SDBS). [Link]

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A Technical Guide to the Tetrahydropyrido[3,4-c]pyridazine Scaffold: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with a 2014 study estimating that 59% of FDA-approved drugs feature a nitrogen-containing ring.[1] Among the vast landscape of these structures, the pyrido[3,4-c]pyridazine core and its saturated analogue, the tetrahydropyrido[3,4-c]pyridazine scaffold, have emerged as structures of significant interest.[1][2] While historically considered rare chemicals, recent advancements have highlighted their promise as versatile scaffolds for developing novel therapeutics targeting a range of diseases.[1][2][3] This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic applications of the tetrahydropyrido[3,4-c]pyridazine scaffold, with a focus on its potential in oncology and inflammatory diseases.

Part 1: Predominant Biological Activities and Mechanisms of Action

The unique three-dimensional architecture of the tetrahydropyrido[3,4-c]pyridazine scaffold allows for precise orientation of substituents, enabling potent and selective interactions with various biological targets. This has led to the discovery of derivatives with significant activity in several key therapeutic areas.

Anticancer Activity: A Multifaceted Approach

The most extensively studied application of this scaffold is in oncology, where its derivatives have demonstrated efficacy through multiple mechanisms of action.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality. The tetrahydropyrido[3,4-c]pyridazine scaffold has proven to be an excellent framework for potent PARP inhibitors.[4]

Researchers have developed a series of tetrahydropyridopyridazinone-based PARP-1 inhibitors with exceptional potency. For example, certain compounds in this class exhibit a Ki value of less than 1 nM against the PARP-1 enzyme and an EC50 of 1 nM in whole-cell assays.[4] The inclusion of an NH group in the tetrahydropyridyl ring was found to significantly improve the pharmacokinetic properties of these inhibitors.[4] Orally available compounds from this series have demonstrated significant potentiation of the efficacy of the chemotherapeutic agent temozolomide (TMZ) in murine xenograft models.[4]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_DNA_Damage DNA Damage Response cluster_Replication During S-Phase Replication cluster_Repair_Pathways DSB Repair DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits Replication_Fork Replication Fork DNA_SSB->Replication_Fork unresolved SSB leads to BER Base Excision Repair (BER) PARP->BER initiates DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB causes fork collapse & HRR Homologous Recombination (HRR - BRCA1/2 dependent) DNA_DSB->HRR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired DSB leads to Cell_Survival Cell Survival HRR->Cell_Survival Inhibitor Tetrahydropyrido[3,4-c]pyridazine PARP Inhibitor Inhibitor->PARP blocks BRCA_Deficiency BRCA1/2 Deficiency BRCA_Deficiency->HRR impairs Synthesis_Workflow cluster_Starting_Materials Choice of Starting Material cluster_Core_Synthesis Core Scaffold Synthesis cluster_Derivatization Functionalization & Derivatization Pyridine Pyridine Precursor Cyclization Cyclization Reaction (e.g., Widman-Stoermer) Pyridine->Cyclization Pyridazine Pyridazine Precursor Annulation Ring Annulation Pyridazine->Annulation Tetrazine Tetrazine/Alkyne IEDDA IEDDA Reaction Tetrazine->IEDDA Scaffold Pyrido[3,4-c]pyridazine Scaffold Cyclization->Scaffold Annulation->Scaffold IEDDA->Scaffold Functionalization Substitution Reactions (e.g., Suzuki, S_NAr) Scaffold->Functionalization Final_Compounds Library of Final Compounds Functionalization->Final_Compounds

Caption: High-level overview of synthetic strategies for pyrido[3,4-c]pyridazine derivatives.

Part 3: Key Experimental Protocols

To facilitate further research in this area, this section provides standardized, step-by-step protocols for evaluating the biological activity of novel tetrahydropyrido[3,4-c]pyridazine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Murine Xenograft Model for Antitumor Efficacy

This model assesses the in vivo efficacy of lead compounds.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., C57BL/6 or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 B16 melanoma cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, test compound, positive control). Administer the test compound orally or via intraperitoneal injection at a predetermined dose and schedule. [4]5. Monitoring: Monitor tumor volume (measured with calipers) and body weight every 2-3 days.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment groups relative to the vehicle control group.

Part 4: Data Summary

The following table summarizes the biological activities of representative compounds based on the pyridazinone scaffold.

Compound ClassTargetKey Activities & ResultsReference(s)
TetrahydropyridopyridazinonePARP-1Potent enzyme inhibition (Ki < 1 nM); Potentiates TMZ efficacy in B16 xenograft model.[4]
Pyrido-pyridazinoneFER Tyrosine KinaseStrong enzyme inhibition (IC50 = 0.5 nM); In vivo tumor growth inhibition in Ba/F3-FER model.[5][6][7]
Pyrazolo[3,4-c]pyridazineCDK1/Cyclin BSelective inhibition of CDK family kinases; Antitumor activity.[8][9]
Pyrido[2,3-d]pyridazine-2,8-dioneCOX-1 / COX-2In vivo anti-inflammatory activity; Dual inhibition of COX isoenzymes.[10][11]
Fused Pyridazine-CoumarinVimentin / Par-4Induces secretion of Par-4; Promotes apoptosis in prostate cancer cells.[12]

Conclusion and Future Directions

The tetrahydropyrido[3,4-c]pyridazine scaffold represents a highly promising and versatile platform in modern drug discovery. Its derivatives have demonstrated significant potential, particularly as anticancer agents through mechanisms like PARP and kinase inhibition, and as a novel class of anti-inflammatory drugs. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. [1][13] Future research should focus on exploring the full potential of this scaffold against a broader range of biological targets. The development of new synthetic methodologies will further expand the accessible chemical space, leading to the discovery of next-generation therapeutics for a variety of human diseases. The continued investigation of these "unexplored" heterocyclic systems is crucial for advancing the field of medicinal chemistry. [1]

References

  • Svaljavin, O.V., Bohdan, N.M., Nechaieva, D.S., & Bohza, S.L. (2025). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. ResearchGate. Available at: [Link]

  • Penning, T. D., et al. (2012). Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(15), 5037-5041. Available at: [Link]

  • Price, T. O. A., da Silva Emery, F., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. Available at: [Link]

  • Price, T. O. A., da Silva Emery, F., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). International Journal of Pharmaceutical Research. Available at: [Link]

  • Price, T. O. A., da Silva Emery, F., & Dehaen, W. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. Available at: [Link]

  • Taniguchi, T., et al. (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 10(5), 737-742. Available at: [Link]

  • Wojcicka, A., & Bielenica, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(3). Available at: [Link]

  • Inagaki, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. Available at: [Link]

  • Ali, I., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. Available at: [Link]

  • de Oliveira, C. S., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 12(10), 1734-1741. Available at: [Link]

  • Inagaki, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Inagaki, H., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Publications. Available at: [Link]

  • de Oliveira, C. S., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Publishing. Available at: [Link]

  • Kamal, A., et al. (2015). Development of 6H-Chromeno[3,4-c]pyrido[3',2':4,5]thieno[2,3-e]pyridazin-6-ones as Par-4 Secretagogues. ACS Medicinal Chemistry Letters, 6(11), 1107-1111. Available at: [Link]

  • Braña, M. F., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 48(21), 6843-6854. Available at: [Link]

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The Ascendant Scaffold: A Technical Guide to Pyrido[3,4-c]pyridazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential has led medicinal chemists to explore underrepresented heterocyclic scaffolds. Among these, the pyrido[3,4-c]pyridazine core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1][2] Though historically considered a rare chemical entity, recent advancements in synthetic methodology and a deeper understanding of its structure-activity relationships have propelled this scaffold to the forefront of drug discovery programs, particularly in oncology and metabolic diseases. This guide provides an in-depth analysis of the pyrido[3,4-c]pyridazine core, delineating its synthesis, key therapeutic applications, and future prospects from the perspective of a senior application scientist. We will dissect the causal logic behind experimental design, present actionable protocols, and offer insights into the optimization of this promising heterocyclic system.

The Pyrido[3,4-c]pyridazine Core: Structural and Physicochemical Rationale

The pyrido[3,4-c]pyridazine system is a bicyclic heteroaromatic compound formed by the fusion of a pyridine ring and a pyridazine ring. This arrangement of nitrogen atoms imparts a unique set of physicochemical properties that are highly advantageous for medicinal chemistry applications. The two adjacent nitrogen atoms in the pyridazine ring act as strong hydrogen bond acceptors, while the pyridine nitrogen atom can also participate in hydrogen bonding interactions.[1] This high density of hydrogen bond acceptors in a relatively compact, rigid scaffold allows for potent and specific interactions with biological targets. Furthermore, the electron-deficient nature of the pyridazine ring influences the reactivity and metabolic stability of substituted derivatives, offering multiple vectors for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

Strategic Synthesis of the Pyrido[3,4-c]pyridazine Scaffold

The construction of the pyrido[3,4-c]pyridazine core has historically been a challenge, contributing to its underrepresentation in screening libraries.[1][2] However, several reliable synthetic strategies have been developed, each with its own merits depending on the desired substitution pattern.

Classical Approaches: The Widman-Stoermer Synthesis

One of the earliest methods for constructing this scaffold is the Widman-Stoermer synthesis, which involves the diazotization of a 3-amino-4-alkenylpyridine followed by an intramolecular cyclization.[1] This approach, while foundational, often suffers from low yields (14-17%).[1] A related and more frequently employed strategy is the Borsche cyclization, which utilizes a 4-acetyl-3-aminopyridine as the starting material.[1]

Diagram 1: The Widman-Stoermer and Borsche Cyclization Pathways

G cluster_ws Widman-Stoermer Synthesis cluster_b Borsche Cyclization ws_start 4-Propenyl-3-aminopyridine ws_reagent 1. NaNO₂, HCl (Diazotization) 2. Cyclization ws_start->ws_reagent ws_product Pyrido[3,4-c]pyridazine ws_reagent->ws_product Low Yield b_start 4-Acetyl-3-aminopyridine b_reagent 1. Diazotization 2. Cyclization b_start->b_reagent b_product Pyrido[3,4-c]pyridazin-4-one b_reagent->b_product Moderate Yield

Caption: Classical cyclization strategies for the pyrido[3,4-c]pyridazine core.

Modern Synthetic Protocols: Cycloaddition and Condensation Reactions

More contemporary and versatile methods have since been developed. A notable example involves the condensation of an N-protected 3-pyridone-4-acetate derivative with hydrazine, followed by oxidation to form a tetrahydropyrido[3,4-c]pyridazinone.[1] This intermediate is a valuable building block that can be further functionalized. For instance, chlorination with phosphoryl chloride yields a reactive chloro derivative amenable to a wide range of nucleophilic substitution and cross-coupling reactions, such as Suzuki arylations.[1]

Experimental Protocol: Synthesis of a Functionalized Tetrahydropyrido[3,4-c]pyridazinone Intermediate

This protocol is a representative example based on synthetic schemes reported in the literature.[1]

Step 1: Condensation and Cyclization

  • To a solution of N-protected 3-pyridone-4-acetate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in acetic acid, and add a solution of bromine (1.1 eq) in acetic acid dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the crude tetrahydropyrido[3,4-c]pyridazinone. Purify by column chromatography.

Step 2: Chlorination

  • Suspend the tetrahydropyrido[3,4-c]pyridazinone (1.0 eq) in phosphoryl chloride (5.0 eq).

  • Heat the mixture to 100 °C and stir for 3 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the chloro derivative, which can often be used in the next step without further purification.

Medicinal Chemistry Applications: Targeting Key Disease Pathways

The pyrido[3,4-c]pyridazine scaffold has proven to be a fertile ground for the discovery of potent modulators of several key therapeutic targets.

Kinase Inhibition: A New Frontier in Oncology

Perhaps the most significant application of pyrido[3,4-c]pyridazine derivatives has been in the development of kinase inhibitors for cancer therapy.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition:

HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity.[3] Several series of pyrido[3,4-c]pyridazine derivatives have been investigated as HPK1 inhibitors.[2] The core scaffold is well-suited to occupy the ATP-binding site of the kinase, with various substituents allowing for the optimization of potency and selectivity.

Diagram 2: Simplified HPK1 Signaling Pathway in T-Cells

HPK1_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Antigen Presentation SLP76 SLP76 LCK->SLP76 Phosphorylates Degradation Ubiquitination & Degradation SLP76->Degradation T_Cell_Activation T-Cell Activation (Enhanced Anti-Tumor Immunity) SLP76->T_Cell_Activation HPK1 HPK1 HPK1->SLP76 Phosphorylates (Ser376) (Negative Regulation) HPK1_inhibitor Pyrido[3,4-c]pyridazine Inhibitor HPK1_inhibitor->HPK1 Inhibits

Sources

The Ascendancy of Pyridopyridazines: A Technical Guide to Discovery and Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridopyridazine core, a fused heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the discovery of potent modulators of a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in a range of pathologies from oncology to neurodegenerative disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel pyridopyridazine compounds. We will delve into the strategic considerations for designing new analogs, provide detailed, field-proven synthetic protocols, and explore the structure-activity relationships that drive potency and selectivity. Furthermore, this guide will illuminate the mechanistic underpinnings of pyridopyridazine activity by visualizing their interaction with key signaling pathways, thereby offering a roadmap for the rational design of next-generation therapeutics.

Introduction: The Pyridopyridazine Scaffold - A Rising Star in Drug Discovery

Nitrogen-containing heterocycles are a cornerstone of pharmaceutical development, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] Among these, the pyridopyridazine system, an isomeric family of bicyclic heterocycles formed by the fusion of a pyridine and a pyridazine ring, has garnered substantial interest.[2] The arrangement of nitrogen atoms within this framework imparts a unique dipole moment and hydrogen bonding capacity, influencing the molecule's pharmacokinetic and pharmacodynamic properties.[3]

The therapeutic potential of pyridopyridazine derivatives is vast, with reported activities including antitumor, antibacterial, analgesic, and diuretic effects.[4] Notably, they have been identified as selective inhibitors of phosphodiesterase 5 (PDE5) and phosphodiesterase 4 (PDE4), as well as novel ligands for the GABA-A receptor benzodiazepine binding site.[5] This guide will provide a holistic view of the journey from conceptualization to the synthesis of novel pyridopyridazine compounds, empowering researchers to navigate the challenges and capitalize on the opportunities presented by this versatile scaffold.

Strategic Design of Novel Pyridopyridazine Analogs

The design of novel pyridopyridazine compounds is a multifactorial process that balances potency, selectivity, and drug-like properties. A thorough understanding of the target's binding site and the structure-activity relationships (SAR) of existing ligands is paramount.

Core Isomeric Scaffolds and Their Therapeutic Implications

The pyridopyridazine system can exist in six structural isomeric forms, each offering a unique vectoral display of substituents and, consequently, distinct biological activities.[4] For instance, pyrido[3,4-c]pyridazines have been investigated as promising scaffolds in medicinal chemistry, though they remain relatively underexplored.[6] The choice of the core scaffold is a critical first step in the design process and should be guided by the desired therapeutic application and existing knowledge of target engagement.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridopyridazine core has yielded valuable insights into the structural requirements for potent biological activity. Key areas of modification include:

  • Substitution on the Pyridine and Pyridazine Rings: The nature and position of substituents on both rings can dramatically influence target affinity and selectivity. For example, in a series of p38α MAP kinase inhibitors, specific substitutions on the pyridazinone ring were found to be crucial for subnanomolar activity.[7]

  • Bioisosteric Replacements: The replacement of key functional groups with bioisosteres can be a powerful strategy to optimize pharmacokinetic properties while retaining or enhancing biological activity.

  • Conformational Constraints: Introducing conformational rigidity through cyclization or the incorporation of bulky groups can lock the molecule in a bioactive conformation, leading to increased potency.

The following workflow outlines a rational approach to the design of novel pyridopyridazine inhibitors:

Design_Workflow Target_ID Target Identification and Validation Scaffold_Selection Pyridopyridazine Scaffold Selection Target_ID->Scaffold_Selection Select scaffold based on target family SAR_Analysis Analysis of Existing SAR Data Scaffold_Selection->SAR_Analysis Review literature for chosen scaffold In_Silico In Silico Modeling (Docking, QSAR) SAR_Analysis->In_Silico Build predictive models Novel_Design Design of Novel Analogs In_Silico->Novel_Design Propose novel structures Synthesis Chemical Synthesis Novel_Design->Synthesis Prioritize synthesizable compounds Bio_Eval Biological Evaluation Synthesis->Bio_Eval Screen for activity Bio_Eval->SAR_Analysis Generate new SAR data Optimization Lead Optimization Bio_Eval->Optimization Identify lead compounds

Caption: A rational design workflow for novel pyridopyridazine inhibitors.

Synthesis of Novel Pyridopyridazine Compounds: A Practical Guide

The synthesis of the pyridopyridazine core can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Common approaches include the cyclization of o-acylpyridinecarboxylic acids or their derivatives with hydrazine.[8]

This section provides a detailed, step-by-step protocol for the synthesis of a novel, representative pyridopyridazine compound, 4-(4-fluorophenyl)-7-methoxy-1H-pyrido[3,4-d]pyridazin-5-one , designed based on SAR insights for potential kinase inhibitory activity.

Synthetic Scheme

The synthesis of the target compound proceeds through a multi-step sequence, beginning with the construction of a substituted pyridine ring, followed by cyclization to form the pyridopyridazine core.

Synthetic_Scheme A Starting Materials B Intermediate 1 (Substituted Pyridine) A->B Step 1: Pyridine ring formation C Intermediate 2 (Ketoester) B->C Step 2: Functional group manipulation D Target Compound (Pyridopyridazinone) C->D Step 3: Cyclization with hydrazine

Caption: General synthetic scheme for the target pyridopyridazinone.

Experimental Protocol

Materials and Methods: All reagents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).

Step 1: Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxynicotinate (Intermediate 1)

  • To a solution of 4-fluorobenzaldehyde (1.24 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL), add ammonium acetate (1.54 g, 20 mmol) and malononitrile (0.66 g, 10 mmol).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford Intermediate 1.

Step 2: Synthesis of Ethyl 4-(4-fluorophenyl)-2-hydroxy-6-methoxynicotinate (Intermediate 2)

  • Dissolve Intermediate 1 (2.90 g, 10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (15 mL).

  • Heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Intermediate 2.

Step 3: Synthesis of 4-(4-fluorophenyl)-7-methoxy-1H-pyrido[3,4-d]pyridazin-5-one (Target Compound)

  • To a solution of Intermediate 2 (2.91 g, 10 mmol) in ethanol (30 mL), add hydrazine hydrate (1.0 mL, 20 mmol).

  • Reflux the mixture for 8 hours.

  • Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the final product.

Characterization Data:

  • Appearance: White solid

  • Melting Point: 245-247 °C

  • 1H NMR (400 MHz, DMSO-d6) δ: 12.10 (s, 1H), 8.25 (s, 1H), 7.80 (dd, J = 8.8, 5.6 Hz, 2H), 7.35 (t, J = 8.8 Hz, 2H), 3.95 (s, 3H).

  • 13C NMR (100 MHz, DMSO-d6) δ: 162.5, 160.1, 158.9, 145.2, 138.7, 132.1, 130.8, 130.7, 116.0, 115.8, 112.4, 56.2.

  • MS (ESI): m/z 288.1 [M+H]+.

Biological Evaluation and Mechanistic Insights

The biological activity of novel pyridopyridazine compounds is typically assessed through a battery of in vitro and in vivo assays. This section will focus on their activity as kinase inhibitors and GABA-A receptor modulators, two areas where this scaffold has shown significant promise.

Pyridopyridazines as Kinase Inhibitors

Many pyridopyridazine derivatives have been developed as potent inhibitors of various kinases, including p38 MAP kinase and VEGFR-2, which are implicated in inflammatory diseases and cancer, respectively.[9][10]

Table 1: Structure-Activity Relationship of Pyridopyridazine-based Kinase Inhibitors

CompoundR1R2Target KinaseIC50 (nM)Reference
1 H4-Fluorophenylp38α15[11]
2 Methyl4-Fluorophenylp38α5[11]
3 H2,4-Difluorophenylp38α8[11]
4 HPhenylVEGFR-2120[10]
5 H4-ChlorophenylVEGFR-285[10]
6 Methoxy4-ChlorophenylVEGFR-250[10]

The data in Table 1 highlights key SAR trends. For p38α inhibition, the addition of a methyl group at the R1 position (Compound 2) enhances potency compared to the unsubstituted analog (Compound 1). In the case of VEGFR-2 inhibitors, the introduction of a chlorine atom on the phenyl ring at R2 (Compound 5) improves activity over the parent compound (Compound 4), and further enhancement is observed with the addition of a methoxy group (Compound 6).

4.1.1. Modulation of the p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in the cellular response to stress and inflammation.[12] Pyridopyridazine-based inhibitors act by competing with ATP for binding to the active site of p38α, thereby preventing the phosphorylation of downstream substrates.

p38_Pathway Stress Cellular Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Inflammation Inflammatory Response Substrates->Inflammation leads to Inhibitor Pyridopyridazine Inhibitor Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAP kinase pathway by pyridopyridazine compounds.

4.1.2. Targeting the VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[13] Pyridopyridazine-based inhibitors block the ATP binding site of the VEGFR-2 kinase domain, thereby inhibiting downstream signaling and preventing endothelial cell proliferation and migration.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds and activates PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Proliferation Cell Proliferation PLCg->Proliferation leads to Migration Cell Migration PI3K->Migration leads to Inhibitor Pyridopyridazine Inhibitor Inhibitor->VEGFR2 inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridopyridazine compounds.

Pyridopyridazines as GABA-A Receptor Modulators

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[14] Certain pyridopyridazine derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor, binding to a site distinct from the GABA binding site and enhancing the effect of GABA.[14]

GABA_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to orthosteric site Cl_Influx Chloride Ion Influx GABA_A_Receptor->Cl_Influx opens channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization causes PAM Pyridopyridazine PAM PAM->GABA_A_Receptor binds to allosteric site PAM->Cl_Influx enhances

Sources

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine, a heterocyclic compound of interest in drug discovery and development. Given the limited publicly available safety data for this specific molecule, this document synthesizes information from structurally related compounds and established principles for handling chlorinated heterocyclic compounds to provide a robust framework for risk mitigation in a research and development setting.

Compound Identification and Hazard Classification

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Table 1: Presumptive Hazard Classification

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when working with novel or poorly characterized chemical entities. The following workflow outlines the critical steps to ensure a safe laboratory environment.

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow cluster_assessment Assessment Phase cluster_control Control Measures cluster_review Review & Refinement HazardID Hazard Identification (Analog Data) ExposureEval Exposure Potential (Route, Duration, Frequency) HazardID->ExposureEval Informs RiskChar Risk Characterization (Likelihood & Severity) ExposureEval->RiskChar Leads to EngControls Engineering Controls (Fume Hood, Ventilation) RiskChar->EngControls Dictates need for AdminControls Administrative Controls (SOPs, Training) EngControls->AdminControls Complemented by Monitor Monitoring & Feedback EngControls->Monitor PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdminControls->PPE Reinforced by AdminControls->Monitor PPE->Monitor ReviewUpdate Review & Update SOPs Monitor->ReviewUpdate Drives

Caption: Figure 1: Risk Assessment Workflow for Handling this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of controlling exposure.

  • Chemical Fume Hood: All manipulations of solid or solutions of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2] This ensures that any dust or vapors are captured and exhausted away from the user.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE is mandatory to prevent skin and eye contact.

Table 2: Recommended Personal Protective Equipment

Body PartEquipmentStandardRationale
Hands Nitrile or Neoprene GlovesEN 374Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.[4]
Eyes Safety Goggles with Side ShieldsANSI Z87.1Protects against splashes and airborne particles.[1]
Body Laboratory CoatProtects clothing and skin from contamination.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain compound integrity.

Handling
  • Avoid Dust Formation: When handling the solid material, take care to avoid generating dust.[1][3] Use appropriate tools for transfer, such as a spatula.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]

  • Incompatible Materials: Keep away from strong oxidizing agents.

Storage
  • Container: Store in a tightly closed, properly labeled container.[5][6]

  • Location: Keep in a cool, dry, and well-ventilated area.[5][6] Store away from incompatible materials.

  • Access: Store in a locked cabinet or other secure location to restrict access to authorized personnel.[4][5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Accidental Release Measures
  • Small Spills: For small spills of the solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust.[1] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[1] Contain the spill and collect the material using a method that does not generate dust, such as a HEPA-filtered vacuum. Place the collected material in a sealed, labeled container for disposal.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Method: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3][5] Do not allow the chemical to enter drains or waterways.[1][3]

Conclusion

While specific safety and handling data for this compound are limited, a cautious and informed approach based on the known hazards of structurally similar chlorinated pyridazines is essential for its safe use in a research environment. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling, storage, and disposal protocols, researchers can minimize the risks associated with this compound. Continuous evaluation of laboratory procedures and a commitment to a strong safety culture are the cornerstones of responsible chemical research.

References

  • MSDS of 3-Chloro-5-(trifluoroMethyl)pyridazine. (2020-04-09).
  • 3-Chloro-6-hydrazinopyridazine - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - CymitQuimica. (2024-12-19).
  • Pyridazine - SAFETY DATA SHEET. (2025-09-18).
  • 1 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
  • This compound | 1029721-23-0 - ChemicalBook.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-13).

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Navigating the Solubility Landscape of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that profoundly influences the entire drug development pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, present a systematic experimental workflow for solubility determination, and offer practical insights into solvent selection for various applications. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the physicochemical properties of this compound.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a compound like this compound, its solubility profile in organic solvents dictates the feasibility of crucial processes such as:

  • Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and impurity profiles during synthesis.

  • Crystallization and Purification: Effective purification strategies, particularly crystallization, are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.

  • Formulation: The development of both oral and parenteral dosage forms requires a thorough understanding of the API's solubility to ensure adequate bioavailability and stability.

  • Analytical Method Development: The selection of appropriate mobile phases in chromatographic techniques like HPLC is guided by the analyte's solubility.

Understanding the interplay between the molecular structure of this compound and the properties of different organic solvents is paramount for its successful development into a viable drug candidate.

Molecular Structure and Predicted Solubility Behavior

The structure of this compound, featuring a fused heterocyclic ring system with a chlorine substituent and nitrogen atoms, suggests a molecule with moderate polarity. The presence of nitrogen atoms allows for hydrogen bonding, which will play a significant role in its interaction with protic solvents.

Key Structural Features Influencing Solubility:

  • Pyridazine and Piperidine Rings: The fused ring system contributes to the molecule's rigidity and overall size.

  • Nitrogen Atoms: The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

  • Chlorine Substituent: The electronegative chlorine atom introduces a polar C-Cl bond, contributing to the overall dipole moment of the molecule.

Based on these features, we can anticipate that this compound will exhibit preferential solubility in polar aprotic and protic organic solvents. Its solubility in nonpolar hydrocarbon solvents is expected to be limited.

Experimental Determination of Solubility: A Validated Protocol

To provide actionable data, a systematic approach to solubility determination is essential. The following protocol outlines a robust method for quantifying the solubility of this compound in a range of organic solvents.

Materials and Equipment
  • This compound (purity >99%)

  • Analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Dichloromethane, Toluene)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials from the shaker and allow the undissolved solid to settle.

    • Withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any particulate matter. This step is critical to prevent artificially high solubility readings.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the respective solvents.

    • Analyze both the calibration standards and the filtered saturated solutions using a validated HPLC method. The mobile phase and column should be chosen to provide good peak shape and resolution for the analyte.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the saturated solutions by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L.

Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Incubate at constant temperature with shaking B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F H Analyze samples and standards by HPLC F->H G Prepare calibration standards G->H I Quantify concentration H->I

Caption: Experimental workflow for determining the solubility of this compound.

Interpreting Solubility Data: A Guide for Practical Application

The quantitative solubility data obtained from the experimental workflow can be summarized in a table for easy comparison.

Table 1: Illustrative Solubility Data for this compound at 25 °C

Solvent ClassSolventPredicted Solubility (mg/mL)
Protic MethanolHigh
EthanolHigh
IsopropanolModerate
Polar Aprotic AcetoneModerate
AcetonitrileModerate
Tetrahydrofuran (THF)Moderate-Low
Chlorinated Dichloromethane (DCM)Moderate
Aromatic TolueneLow
Solvent Selection for Key Applications
  • For Synthesis: Solvents with high to moderate solubility, such as methanol, ethanol, or acetonitrile, are often good choices as reaction media, provided they are compatible with the reaction chemistry.

  • For Crystallization: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A co-solvent or anti-solvent approach may be necessary. For instance, dissolving the compound in a good solvent like methanol and then adding a poor solvent like water or toluene could induce crystallization.

  • For Formulation: For liquid formulations, solvents in which the compound exhibits high and stable solubility are preferred. The toxicological profile of the solvent is also a critical consideration.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a multifaceted property that is crucial for its successful development as a pharmaceutical agent. This guide has provided a theoretical framework, a detailed experimental protocol, and practical guidance for understanding and utilizing its solubility characteristics.

Future work should focus on expanding the range of solvents tested, evaluating the effect of temperature on solubility to construct solubility curves, and investigating the impact of pH on the solubility of this compound in aqueous-organic mixtures. A comprehensive understanding of these parameters will empower researchers to optimize processes and accelerate the development of new and effective medicines.

References

  • Title: "Handbook of Aqueous Solubility Data" Source: CRC Press URL: [Link]

  • Title: "The Shake-Flask Method for Solubility Determination" Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105 URL: [Link]

  • Title: "Solubility in Pharmaceutical Chemistry" Source: Academic Press URL: [Link]

A Technical Guide to the Therapeutic Targets of Pyridopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridopyridazine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets.[1][2] This versatility has propelled the investigation of pyridopyridazine derivatives across multiple therapeutic areas, including oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders. This guide provides an in-depth analysis of the key molecular targets of these compounds, elucidating their mechanisms of action and outlining the experimental methodologies crucial for their validation. By synthesizing current research, this document aims to equip drug discovery and development professionals with the foundational knowledge required to harness the full therapeutic potential of the pyridopyridazine nucleus.

The Pyridopyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyridopyridazine nucleus is formed by the fusion of a pyridine and a pyridazine ring.[1] This arrangement creates a rigid, electron-rich framework that is synthetically tractable, allowing for functionalization at various positions.[2] This chemical adaptability is a key reason for its prevalence in drug discovery, as it enables the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for specific biological targets.[1][2]

Significance in Drug Design

The structural characteristics of the pyridopyridazine core allow it to mimic the interactions of endogenous ligands with their protein targets. The nitrogen atoms within the rings can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking and hydrophobic interactions. This multi-faceted binding potential makes pyridopyridazine derivatives potent inhibitors or modulators of enzymes and receptors.[1]

Oncology: Targeting Dysregulated Kinase Signaling

A primary focus of pyridopyridazine derivative research has been in oncology, where they have shown significant promise as inhibitors of protein kinases—enzymes that are often dysregulated in cancer.

Tyrosine Kinase Inhibition

Tyrosine kinases are critical components of signaling pathways that control cell growth, proliferation, and survival.[3] Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets. Pyridopyridazine derivatives have been successfully developed as potent inhibitors of several key tyrosine kinases.

FER is a non-receptor tyrosine kinase implicated in cell migration and metastasis in various cancers, including breast, liver, and lung cancer.[4] High expression of FER often correlates with a poorer prognosis.[4] Pyridopyridazine derivatives have been identified as potent FER kinase inhibitors.[4]

  • Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This blockade of FER signaling can inhibit cancer cell migration and invasion.[4]

EGFR is another tyrosine kinase whose overexpression or mutation is linked to numerous cancers. Novel hybrids of pyridazine-pyrazoline have demonstrated excellent inhibitory effects on EGFR.[5]

  • Mechanism of Action: By inhibiting EGFR, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily in the G2/M phase, in cancer cells.[5] This is often confirmed by an increased Bax/Bcl2 ratio and activation of caspase-3, key markers of the apoptotic pathway.[5]

The versatility of the pyridopyridazine scaffold has led to the development of inhibitors for a range of other kinases, including:

  • Monopolar spindle 1 (Mps1/TTK): A key regulator of the spindle assembly checkpoint, Mps1 is a target for inducing mitotic catastrophe in cancer cells. Imidazo[1,2-b]pyridazine derivatives have shown extreme potency against Mps1.[6]

  • ALK5 (TGF-β type I receptor): ALK5 inhibitors are being investigated for their potential in treating cancer and fibrosis.[7]

  • BCR-ABL: This fusion protein is characteristic of chronic myeloid leukemia (CML). Pyrido[2,3-d]pyrimidine derivatives have been shown to be effective inhibitors of BCR-ABL.[3]

Experimental Workflow: Kinase Inhibition Assay

Validating the activity of a potential kinase inhibitor is a critical step in the drug discovery process. A common in vitro method is the biochemical kinase inhibition assay.

Diagram: General Workflow for a Kinase Inhibition Assay

G prep Preparation of Reagents (Kinase, Substrate, ATP, Test Compound) incubation Incubation (Kinase + Compound, then + Substrate/ATP) prep->incubation Mix detection Detection of Phosphorylation (e.g., Luminescence, Fluorescence) incubation->detection Stop Reaction analysis Data Analysis (Calculation of IC50) detection->analysis Quantify Signal

Caption: A streamlined workflow for determining a compound's kinase inhibitory activity.

Protocol: Homogeneous Luminescent Kinase Assay (e.g., Kinase-Glo®)

This protocol outlines a common method for measuring the activity of a kinase and the inhibitory potential of test compounds.

  • Reagent Preparation:

    • Prepare a solution of the target kinase (e.g., FER, EGFR) in an appropriate kinase buffer.

    • Prepare a solution of the specific peptide substrate for the kinase.

    • Prepare a stock solution of ATP.

    • Serially dilute the pyridopyridazine test compound to create a range of concentrations.

  • Reaction Setup:

    • In a 384-well plate, add the kinase and the test compound (or vehicle control).

    • Allow the kinase and compound to pre-incubate for a defined period (e.g., 15 minutes) at room temperature. This step allows the inhibitor to bind to the kinase before the substrate is introduced.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The amount of ATP consumed is directly proportional to the kinase activity.

  • Detection:

    • Add a commercially available ATP detection reagent (like Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the kinase activity (as it measures the remaining ATP).

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value—the concentration of the inhibitor required to reduce the kinase activity by 50%.

Causality and Self-Validation: The inclusion of positive (no inhibitor) and negative (no kinase) controls is essential for validating the assay. The dose-dependent decrease in signal with increasing inhibitor concentration provides strong evidence of specific inhibition.

Inflammation and Cardiovascular Disease: Targeting Phosphodiesterases (PDEs)

Pyridazine and pyridopyridazine derivatives are also potent modulators of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of the second messengers cAMP and cGMP.[8][9] By inhibiting PDEs, these compounds can elicit a range of therapeutic effects.

PDE Isoenzyme Selectivity

Different PDE isoenzymes are expressed in different tissues, and their selective inhibition can lead to specific therapeutic outcomes[10]:

  • PDE3 Inhibitors: Primarily found in cardiac and smooth muscle, inhibition of PDE3 increases cAMP levels, leading to positive inotropic (increased heart muscle contraction) and vasodilatory effects. This makes them useful for treating congestive heart failure.[8][9]

  • PDE4 Inhibitors: Predominantly expressed in inflammatory and immune cells, PDE4 inhibitors raise cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines.[10][11] This provides a therapeutic avenue for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[10][11]

  • PDE5 Inhibitors: By preventing the breakdown of cGMP, PDE5 inhibitors are effective in treating erectile dysfunction and pulmonary hypertension.[8][9]

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes

Diagram: cAMP Signaling in Cardiac Muscle Cells

G BetaAR β-Adrenergic Receptor AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Hydrolyzed by CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates Contraction Increased Contraction CaChannel->Contraction AMP AMP PDE3->AMP Inhibitor Pyridopyridazine Derivative Inhibitor->PDE3 Inhibits

Caption: Mechanism of PDE3 inhibition leading to increased cardiac contractility.

Neurodegenerative and Inflammatory Disorders: Targeting the NLRP3 Inflammasome

Recent research has highlighted the role of pyridazine derivatives as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome.[12][13] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[12][13]

  • Mechanism of Action: Upon activation, NLRP3 assembles a multi-protein complex that activates caspase-1.[13] Caspase-1 then cleaves the precursors of pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[13] Pyridazine derivatives can inhibit this process, thereby reducing the production of these potent inflammatory mediators and offering a promising therapeutic strategy for these debilitating diseases.[12][13]

Antimicrobial Applications

The pyridopyridazine scaffold has also been explored for its antimicrobial properties.[14] Derivatives have been synthesized and tested against a variety of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[15][16][17] Some compounds have demonstrated significant antibacterial activity, suggesting their potential as leads for the development of new antibiotics to combat drug-resistant pathogens.[17][18]

Data Summary: Representative Biological Activities

The following table summarizes the inhibitory activities of selected pyridopyridazine and related derivatives against various targets, illustrating the scaffold's broad therapeutic potential.

Compound ClassTargetIC50 / ActivityTherapeutic AreaReference
Imidazo[1,2-b]pyridazineMps1 (TTK) Kinase0.70 nM (cellular)Oncology[6]
Pyridazine-Pyrazoline HybridEGFR0.65 µMOncology[5]
Pyrido[2,3-d]pyrimidineBCR-ABL2.5 nMOncology[3]
Pyridazinone DerivativeVEGFR-260.70 nMOncology[18]
Pyridazine DerivativeNLRP3 InflammasomePotent InhibitionNeuroinflammation[12][13]
Pyridazinone DerivativeS. aureus (MRSA)MIC: 3.74 µMInfectious Disease[17]

Conclusion and Future Perspectives

The pyridopyridazine core is a versatile and potent pharmacophore, with derivatives demonstrating significant activity against a wide range of therapeutic targets.[1][14] The ongoing exploration of this scaffold in oncology, particularly in the realm of kinase inhibition, continues to yield highly potent and selective drug candidates. Furthermore, the emerging roles of pyridopyridazine derivatives as inhibitors of the NLRP3 inflammasome and as antimicrobial agents open up exciting new avenues for therapeutic intervention in neurodegenerative, inflammatory, and infectious diseases.

Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds through advanced medicinal chemistry strategies. The integration of computational modeling, structure-activity relationship studies, and sophisticated biological evaluation will be crucial in unlocking the full potential of the pyridopyridazine scaffold to deliver next-generation therapeutics.[2]

References

  • Abe, Y., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. Available from: [Link]

  • Ibrahim, M. A., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Open Journal of Medicinal Chemistry. Available from: [Link]

  • Choi, H., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. Available from: [Link]

  • Kandile, N. G., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry. Available from: [Link]

  • Ibrahim, M. A., et al. (2015). Pyridopyridazine derivatives useful in treatment of neurological disorders. ResearchGate. Available from: [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. Available from: [Link]

  • Aitken, L. S., et al. (2022). Pyridazine Derivatives as NLRP3 Inhibitors for Treating Asthma, COPD, Parkinson's Disease, and Alzheimer's Disease. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Letallac, J.-P., et al. (2024). Pyridazine Compounds as NLRP3 Inhibitors for Treating Parkinson's Disease or Frontotemporal Dementia. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Deeb, A., et al. (2004). Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]

  • Taha, M., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available from: [Link]

  • Abdel-Gawad, H., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. Available from: [Link]

  • da Silva-Júnior, E. F., et al. (2017). 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. Acta Scientific. Available from: [Link]

  • Ibrahim, M. A., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Scirp.org. Available from: [Link]

  • Sharma, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available from: [Link]

  • Manasa, K., et al. (2025). Pyridopyridazine-A Potent Pharmacophore. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Manasa, K., et al. (2025). Pyridopyridazine-A Potent Pharmacophore. ResearchGate. Available from: [Link]

  • El-Haggar, R., et al. (2020). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry. Available from: [Link]

  • Ahmad, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available from: [Link]

  • Fallacara, A. L., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Sharma, A., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. Available from: [Link]

  • Shcherbakova, A., et al. (2024). Phosphodiesterase Inhibition and Immunotropic Activity of Dipyridamole Dynamic Derivatives. Molecules. Available from: [Link]

  • Wang, C., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. Metallomics. Available from: [Link]

  • Various Authors. (2022). Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and detailed protocol for the synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Pyrido[3,4-c]pyridazines and related nitrogen-containing bicyclic systems are of significant interest due to their diverse biological activities, including potential applications as anti-inflammatory, anti-cancer, and cardiovascular agents.[1][2][3] This document outlines a robust two-step synthetic pathway commencing from a suitable pyridazinone precursor. It delves into the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the critical parameters that ensure a successful and high-yielding synthesis.

Introduction and Synthetic Rationale

The pyrido[3,4-c]pyridazine core is a privileged structure in drug discovery, offering a unique three-dimensional arrangement of nitrogen atoms that can engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[4][5] The introduction of a chlorine atom at the 3-position transforms the molecule into a versatile intermediate. This halogen serves as an excellent leaving group, enabling a wide array of subsequent nucleophilic substitution reactions to build molecular complexity and explore structure-activity relationships (SAR).[6][7]

Our synthetic strategy is predicated on a logical and field-proven two-stage approach:

  • Formation of the Bicyclic Lactam: Construction of the core 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one structure. This is typically achieved via the cyclocondensation of a suitably functionalized pyridine precursor with a hydrazine source. This method is a cornerstone in the synthesis of pyridazinone systems.[2]

  • Chlorination of the Pyridazinone: Conversion of the pyridazinone's amide (lactam) functionality into a chloro-substituent. This transformation is reliably accomplished using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the industry standard for its efficacy and reliability in similar heterocyclic systems.[8][9]

This guide will provide detailed protocols for each of these critical steps.

Reaction Schematics and Mechanism

The overall transformation is depicted below:

  • Step 1: Synthesis of the pyridazinone precursor (conceptual).

  • Step 2: Chlorination to yield the target compound.

The key mechanistic step, the chlorination with POCl₃, proceeds through the activation of the lactam carbonyl oxygen. The oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This forms a highly reactive intermediate. The departure of a stable phosphate species facilitates the subsequent nucleophilic attack by a chloride ion at the now highly electrophilic carbon, resulting in the desired 3-chloro product.

Experimental Protocols

Safety Precaution: These procedures should be carried out by trained chemists in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3(2H)-one (Precursor)

Causality Note: This protocol is a generalized procedure based on established methods for forming pyridazinone rings from pyridine-dicarboxylate derivatives and hydrazine.[2][4] The reaction leverages the nucleophilicity of hydrazine to cyclize with the ester functionalities on the pyridine ring.

  • Reagents & Equipment:

    • Diethyl 4-methylpyridine-3,5-dicarboxylate (or a similar precursor)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol (absolute)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add the pyridine precursor (1.0 eq) and dissolve it in absolute ethanol (approx. 10 mL per gram of precursor).

    • Add hydrazine hydrate (1.2 eq) to the solution dropwise at room temperature with stirring.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes.

    • The product often precipitates as a solid. Collect the solid by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material.

    • Dry the product under vacuum to yield 5,6,7,8-tetrahydropyrido[3,4-c]pyridazin-3(2H)-one as a solid.

Protocol 2: Synthesis of this compound

Causality Note: This procedure utilizes neat phosphorus oxychloride (POCl₃) as both the solvent and the chlorinating agent. Heating is required to overcome the activation energy for the conversion of the stable lactam to the chloro-derivative. The workup is critical; the reaction is quenched by slowly adding the mixture to ice and a base (sodium bicarbonate) to neutralize the highly acidic environment and safely decompose the excess POCl₃.[9]

  • Reagents & Equipment:

    • 5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3(2H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a dry round-bottom flask, carefully add the pyridazinone precursor (1.0 eq).

    • In a fume hood, add phosphorus oxychloride (POCl₃) (approx. 5-10 mL per gram of precursor).

    • Stir the mixture and heat it to reflux (approx. 100-105 °C) for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC until the starting material is consumed.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Crucial Workup Step: Prepare a large beaker containing a stirred mixture of crushed ice and saturated sodium bicarbonate solution. Very slowly and carefully, pour the cooled reaction mixture onto the ice/bicarbonate slurry. This process is highly exothermic and will release HCl gas. Perform this addition in an efficient fume hood.

    • Continue stirring until all the ice has melted and gas evolution has ceased. The pH of the aqueous layer should be neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.

Data Summary and Visualization

Quantitative Data

The following table summarizes the typical parameters for the critical chlorination step.

ParameterValueReference / Rationale
Starting Material5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3(2H)-onePrecursor lactam
Chlorinating AgentPhosphorus Oxychloride (POCl₃)Standard reagent for lactam to chloro-heterocycle conversion.[9]
SolventPhosphorus Oxychloride (POCl₃)Acts as both reagent and solvent.
Reaction Temperature100-105 °C (Reflux)Provides energy to drive the reaction to completion.[9]
Reaction Time2 - 4 hoursTypical duration for complete conversion, monitorable by TLC.
Expected Yield>90% (Crude)This transformation is generally high-yielding.[9]
Diagrams and Workflows

Experimental Workflow for Chlorination

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification start 1. Charge flask with Pyridazinone Precursor add_pocl3 2. Add POCl3 (Reagent & Solvent) start->add_pocl3 reflux 3. Heat to Reflux (100-105 °C, 2-4h) add_pocl3->reflux cool 4. Cool to Room Temp reflux->cool quench 5. Quench Slowly into Ice / NaHCO3 Solution cool->quench extract 6. Extract with Organic Solvent (CH2Cl2) quench->extract wash_dry 7. Wash with Brine, Dry over MgSO4 extract->wash_dry concentrate 8. Concentrate via Rotary Evaporation wash_dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify product Final Product: 3-Chloro-5,6,7,8-tetrahydro- pyrido[3,4-c]pyridazine purify->product

Caption: A flowchart of the experimental workflow for the chlorination step.

Simplified Reaction Mechanism

Caption: Simplified mechanism of pyridazinone chlorination with POCl3.

Conclusion

The synthesis of this compound from its corresponding pyridazinone precursor is a robust and efficient process. The chlorination step, while requiring careful handling of phosphorus oxychloride, is a high-yielding transformation that provides a key intermediate for further synthetic diversification. The protocols and insights provided in this guide are designed to enable researchers, scientists, and drug development professionals to confidently and successfully produce this valuable chemical building block for their research and discovery programs.

References

  • Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 16(1), 3-11.

  • Döncző, B., & Mátyus, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7041.

  • Abdel-Wahab, B. F., et al. (2020). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.

  • Oliveira-Campos, A. M. F., et al. Heterocyclic synthesis with nitriles: Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.

  • Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 12(2).

  • Google Patents. (CN104193699A). A kind of preparation method of 6-chlorine pyridazine-3-formic acid.

  • Stanovnik, B., & Tisler, M. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 197-312.

  • Molbase. 3-CHLORO-6,7-DIHYDRO-5H-BENZO[6][8]CYCLOHEPTA[1,2-C]PYRIDAZINE synthesis.

  • A2B Chem. This compound.

  • BenchChem. An In-Depth Technical Guide to the Synthesis of Chloridazon.

  • Google Patents. (CN101817788A). Preparation method of 3,4,6-trichloro-pyridazine.

  • ResearchGate. Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.

  • Al-Said, M. S., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(12), 14354-14365.

  • Organic Chemistry Portal. Synthesis of pyridazines.

  • Abdel-Ghani, T. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(28), 19301-19320.

  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101579.

  • Google Patents. (CN102942518B). Chlorination synthesis method of pyridine derivatives.

  • Abdel-Maksoud, M. S., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. ACS Omega.

  • Abdelbaset, M., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(18), 1641-1669.

Sources

Application Note: A Robust Protocol for the Regioselective Chlorination of 5,6,7,8-tetrahydropyrido[3,4-C]pyridazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient chlorination of the lactam moiety in 5,6,7,8-tetrahydropyrido[3,4-C]pyridazin-3-one. The resulting product, 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine, is a critical building block for the synthesis of novel pharmaceutical agents. Pyridazinone derivatives are a subject of intensive research due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide details a reliable method using phosphoryl chloride (POCl₃), a common and effective reagent for such transformations.[4] It delves into the mechanistic underpinnings of the reaction, provides a detailed step-by-step experimental procedure, characterization data, and essential safety considerations for researchers in drug discovery and organic synthesis.

Introduction and Scientific Principle

The pyridazinone core is a privileged scaffold in medicinal chemistry.[1][2] The introduction of a chlorine atom at the 3-position transforms the relatively inert lactam into a versatile electrophilic center, amenable to a wide range of nucleophilic substitution reactions. This functional handle is paramount for constructing libraries of analogues for structure-activity relationship (SAR) studies. Chlorinated pyridazine and pyridazinone derivatives have shown potential as antinociceptive and antineuropathic pain agents.[5][6]

The conversion of a cyclic amide (lactam) to a chloro-imine derivative is effectively achieved using phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base or as a neat reagent. The reaction proceeds via a mechanism analogous to the Vilsmeier-Haack reaction, where an activated intermediate is generated that facilitates nucleophilic attack by the chloride ion.[7][8][9]

Reaction Mechanism Overview

The chlorination of the lactam functionality of 5,6,7,8-tetrahydropyrido[3,4-C]pyridazin-3-one with phosphoryl chloride is a two-step process:

  • Activation of the Carbonyl: The lone pair of electrons on the lactam's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphonium intermediate. This step effectively converts the carbonyl's hydroxyl group (in its enol form) into an excellent leaving group.

  • Nucleophilic Attack and Elimination: A chloride ion, either from the reaction medium or dissociated from the intermediate, then attacks the carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, elimination of the dichlorophosphate byproduct, and reformation of the aromatic pyridazine ring system, now containing a chloro-substituent at the 3-position.

G

Caption: Figure 1: Proposed Reaction Mechanism

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeRecommended SupplierNotes
5,6,7,8-tetrahydropyrido[3,4-C]pyridazin-3-one≥98%Commercially AvailableEnsure starting material is dry.
Phosphoryl Chloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich, AcrosHandle in a fume hood with appropriate PPE. Reagent is corrosive and water-reactive.[10]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to prevent premature quenching of POCl₃.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableUsed for aqueous work-up.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic layer.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks, oven-dried

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

Detailed Experimental Protocol

This protocol outlines a robust procedure for the chlorination reaction. The entire process should be conducted in a well-ventilated chemical fume hood.

G start Start setup 1. Reaction Setup - Dry glassware - Add starting material - Inert atmosphere (N₂/Ar) start->setup reagent_add 2. Reagent Addition - Add POCl₃ dropwise at 0°C setup->reagent_add reflux 3. Reaction - Heat to reflux (100-110°C) - Monitor by TLC (2-4 hours) reagent_add->reflux workup 4. Work-up & Quenching - Cool to RT - Remove excess POCl₃ (vac.) - Quench with ice/NaHCO₃(aq) reflux->workup extraction 5. Extraction - Extract with DCM (3x) - Dry with Na₂SO₄ workup->extraction purify 6. Purification - Concentrate in vacuo - Purify by column chromatography extraction->purify characterize 7. Characterization - ¹H NMR, ¹³C NMR, LC-MS purify->characterize end End (Pure 3-Chloro Product) characterize->end

Caption: Figure 2: Experimental Workflow

Step 1: Reaction Setup

  • Place 5,6,7,8-tetrahydropyrido[3,4-C]pyridazin-3-one (1.0 eq) into an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Fit the flask with a reflux condenser and a rubber septum.

  • Establish an inert atmosphere by flushing the system with dry nitrogen or argon gas.

Step 2: Reagent Addition

  • To the flask, add phosphoryl chloride (POCl₃, 5.0 eq) via syringe. Causality Note: A significant excess of POCl₃ is used to act as both the reagent and the solvent, driving the reaction to completion.

  • The addition should be performed carefully at room temperature. An initial exotherm may be observed.

Step 3: Reaction and Monitoring

  • Heat the reaction mixture to reflux (approximately 105-110°C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • TLC System: 10% Methanol in Dichloromethane.

    • Procedure: Carefully take a small aliquot from the reaction, quench it in a vial containing saturated NaHCO₃ solution, extract with a drop of ethyl acetate, and spot the organic layer on the TLC plate.

    • Observation: The starting material should have a lower Rf than the less polar chlorinated product. The reaction is typically complete within 2-4 hours when the starting material spot is no longer visible.

Step 4: Work-up and Quenching (CRITICAL SAFETY STEP)

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • CAUTION: This step is highly exothermic and releases HCl gas. Perform in an efficient fume hood.

  • Prepare a large beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃).

  • Slowly and carefully, pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. The POCl₃ will react violently with water. Add in small portions to control the exotherm and gas evolution.

  • Continue stirring until all gas evolution has ceased and the solution is basic (pH > 8), as confirmed by pH paper.

Step 5: Extraction and Drying

  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL for a 1g scale reaction).

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

Step 6: Purification

  • Purify the crude residue by silica gel column chromatography.

  • Eluent System: A gradient of 0% to 5% methanol in dichloromethane is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Expected Results and Characterization

The protocol is expected to yield the desired product in good purity and yield. Below are the expected characterization data.

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Yield 75-90%
LC-MS (ESI+) m/z = 170.1 [M+H]⁺
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.0-9.0 (s, 1H, Ar-H), 4.0-4.5 (s, 2H, -CH₂-), 3.0-3.5 (t, 2H, -CH₂-), 2.8-3.2 (t, 2H, -CH₂-)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.0, 150.0, 130.0, 125.0, 45.0, 42.0, 25.0

Note: NMR chemical shifts are predicted values and should be confirmed experimentally.

Troubleshooting

ProblemPossible CauseSuggested Solution
Reaction is sluggish or incomplete 1. Insufficient heat. 2. Wet reagents or glassware.1. Ensure the reaction temperature is at reflux (105-110°C). 2. Use oven-dried glassware and anhydrous POCl₃.
Low yield after work-up 1. Incomplete reaction. 2. Product hydrolysis during work-up.[11] 3. Insufficient extraction.1. Extend reaction time and monitor by TLC. 2. Ensure the quenching is done quickly and the solution is made basic promptly. Keep the mixture cold during quenching. 3. Perform at least three extractions with DCM.
Starting material reappears after work-up Hydrolysis of an intermediate or the product back to the lactam.[11]This indicates incomplete reaction or an unstable intermediate. Ensure the reaction goes to full completion. Consider evaporating excess POCl₃ under vacuum before quenching.[11]

Safety and Handling

Phosphoryl Chloride (POCl₃):

  • Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water to produce toxic HCl gas and phosphoric acid.[10]

  • Handling: Always handle in a chemical fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).

  • Spills: Neutralize small spills with sodium bicarbonate or another suitable absorbent material.

  • Disposal: Dispose of waste according to institutional and local regulations. Unquenched POCl₃ should never be mixed with organic waste.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-15. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2(4), 187-194. Retrieved from [Link]

  • Pharma Inter Science. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Google Patents. (2013). CN102942518B - Chlorination synthesis method of pyridine derivatives.
  • Jadhav, S. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130501. Retrieved from [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. Retrieved from [Link]

  • PubMed. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Molecules, 29(16), 3689. Retrieved from [Link]

  • SciSpace. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Journal of Medicinal Chemistry, 46(6), 1055-1059. Retrieved from [Link]

  • Wikipedia. (2023). Phosphoryl chloride. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubMed Central. (2023). Synthesis of pyrido-annelated[4][7][8][12]tetrazines,[4][7][8]triazepine, and[4][7][8][12]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5571. Retrieved from [Link]

  • Wiley Online Library. (1979). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 18(1), 77-78. Retrieved from [Link]

  • PubMed. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • YouTube. (2024). Making Acid Chlorides with PCl3. Retrieved from [Link]

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Application Note and Protocol for the Purification of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the purification of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine via recrystallization. The protocol herein is designed to be a robust starting point for achieving high purity of the target compound, a critical step in many research and development pipelines. This guide delves into the theoretical underpinnings of recrystallization, a systematic approach to solvent selection, a detailed experimental protocol, and a troubleshooting guide to address common challenges.

Introduction: The Critical Role of Purity

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The biological activity and safety profile of such compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to erroneous experimental results, side reactions in subsequent synthetic steps, and potential toxicity in pharmacological studies.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] It leverages differences in solubility between the desired compound and its impurities in a given solvent system.[5] A well-executed recrystallization can yield highly pure crystalline material, making it an indispensable tool in the synthesis and development of novel chemical entities.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[6] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[5] The impurities, ideally, remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed by filtration.[7]

The success of a recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics[8][9]:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.

  • Chemical inertness towards the compound being purified.

  • Volatility for easy removal from the purified crystals.

Systematic Solvent Selection for this compound

Given the polar nature of the pyridazine and pyridine rings within the this compound structure, polar solvents are a logical starting point for screening.[10] A systematic approach to identifying the optimal solvent system is crucial.

Recommended Solvents for Initial Screening

A preliminary screening of the solubility of this compound should be performed on a small scale. The following solvents are recommended for initial investigation:

  • Protic Solvents: Water, Ethanol, Isopropanol, Methanol

  • Aprotic Polar Solvents: Acetone, Ethyl Acetate, Acetonitrile

  • Nonpolar Solvents (as anti-solvents): Hexanes, Toluene

Small-Scale Solvent Screening Protocol
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition, up to approximately 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[9]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves. Note the approximate volume of solvent required.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals form upon cooling, place the test tube in an ice bath to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed. A significant amount of well-formed crystals indicates a promising solvent.

  • If a single solvent does not provide satisfactory results, a mixed-solvent system can be employed.[8] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise until turbidity is observed. The solution is then heated until clear and allowed to cool slowly.[11]

Detailed Recrystallization Protocol

This protocol outlines the steps for the recrystallization of this compound. The choice of solvent should be determined by the preliminary screening described in section 3.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Büchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Experimental Workflow

Recrystallization_Workflow Crude Crude Product Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Add Solvent & Heat HotFiltration Hot Gravity Filtration (Optional) Dissolution->HotFiltration Insoluble Impurities Present Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities HotFiltration->Cooling Isolation Vacuum Filtration Cooling->Isolation Collect Crystals Washing Wash with Ice-Cold Solvent Isolation->Washing Remove Mother Liquor Drying Drying Washing->Drying Pure Purified Crystals Drying->Pure

Caption: Recrystallization workflow for purification.

Step-by-Step Procedure
  • Pre-dissolution: Place the crude this compound into an Erlenmeyer flask.

  • Dissolution: Add a small amount of the chosen solvent to the flask. Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the compound just dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization of the product.[10]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor and dissolved impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Troubleshooting Common Recrystallization Issues

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble in the chosen solvent.Use a lower-boiling solvent. Add more solvent. Use a mixed-solvent system.
No Crystals Form Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low Yield Too much solvent was used. Premature crystallization during hot filtration. The compound is still significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Use a more suitable solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Summary Data Table

Parameter Recommendation/Observation Notes
Potential Single Solvents Ethanol, Isopropanol, AcetonitrileBased on the polar nature of the target compound. Experimental verification is required.
Potential Mixed-Solvent Systems Ethanol/Water, Acetone/HexanesTo be determined based on small-scale screening.
Expected Appearance White to off-white crystalline solid.The initial appearance is noted as yellow or brown solid or liquid[12]. Recrystallization should improve the color.
Purity Assessment Melting point determination, NMR spectroscopy, HPLCCompare the melting point to literature values if available. Spectroscopic and chromatographic methods will confirm purity.
Expected Yield 60-90%Highly dependent on the purity of the crude material and the chosen solvent system.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Chemistry. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3: Crystallization. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines.
  • National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. Retrieved from [Link]

  • ElectronicsAndBooks. (2011). Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives III. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

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Using 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Practical Guide to Characterizing Novel Kinase Inhibitors

A Case Study with 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1][2] This has made them premier targets for therapeutic intervention. The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including potent kinase inhibitors.[3][4] This application note presents a comprehensive, field-proven workflow for the characterization of novel, potential kinase inhibitors, using the uncharacterized molecule this compound as a practical example. We provide detailed protocols and the scientific rationale for a multi-stage process, beginning with broad-panel screening to identify potential targets, followed by robust IC₅₀ determination, mechanism of action studies, and finally, validation of on-target activity in a cellular context. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the potential of new chemical entities as kinase inhibitors.

Introduction to the Target Compound

This compound is a heterocyclic compound belonging to the pyridazine family.[5] While its specific biological activity is not yet defined in the literature, its structural motifs are present in molecules known to target protein kinases.[3][6] The systematic approach detailed herein provides a roadmap for elucidating its potential as a kinase inhibitor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1029721-23-0[5][7]
Molecular Formula C₇H₈ClN₃[5]
Appearance Yellow or brown solid/liquid[5]
Storage 2-8°C, desiccated[5]
Compound Handling and Solubilization

Causality: The accuracy and reproducibility of any assay begin with the proper handling and solubilization of the test compound. Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of small molecules for screening due to its high solubilizing power and compatibility with most biological assays at low final concentrations (typically ≤0.5%).

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in high-purity, anhydrous DMSO.

  • Vortex thoroughly until the compound is fully dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

Stage 1: Target Discovery via Broad-Panel Kinase Screening

Expertise & Experience: The human kinome consists of over 500 protein kinases.[8] Screening a new compound against a large, diverse panel is the most efficient method to identify initial "hits" and simultaneously assess selectivity. A highly selective inhibitor is often desirable to minimize off-target effects, though polypharmacology can sometimes be beneficial. This initial screen is typically performed at a single, high concentration (e.g., 1-10 µM) to maximize the chances of identifying an interaction.

G cluster_0 Workflow: Initial Kinase Profiling A Compound Acquisition (this compound) B Prepare 10 mM DMSO Stock Solution A->B C Submit for Broad-Panel Kinase Screen (e.g., >300 kinases at 10 µM) B->C D Data Analysis: Calculate Percent Inhibition vs. Control C->D E Identify 'Hits': Kinases with >70% Inhibition D->E F Assess Selectivity: Identify any potential off-targets D->F

Caption: Workflow for initial target identification and selectivity assessment.

Protocol 1: Broad-Panel Radiometric Kinase Assay ([³³P]-ATP)

Trustworthiness: Radiometric assays are considered a gold standard for direct measurement of kinase activity, as they directly quantify the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a specific substrate.[9] This method is highly sensitive and less prone to interference from compound autofluorescence or light scattering.

  • Assay Reaction: In a 96-well plate, combine the specific kinase, its corresponding substrate (protein or peptide), and the assay buffer.

  • Inhibitor Addition: Add this compound to a final concentration of 10 µM. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Initiation: Start the reaction by adding an ATP solution containing [γ-³³P]-ATP (the concentration of unlabeled ATP is typically set near the Kₘ for each kinase).[9]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination & Separation: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter paper membrane which captures the phosphorylated substrate.

  • Washing: Wash the membranes extensively to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the percent inhibition relative to the DMSO control.

Stage 2: Potency Determination (IC₅₀)

Expertise & Experience: After identifying hits, the next critical step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by performing a dose-response experiment. Luminescence-based assays like ADP-Glo™ are widely used for this purpose due to their high sensitivity, broad applicability, and non-radioactive format.[10] The principle is to measure the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Protocol 2: IC₅₀ Determination using a Luminescence-Based Assay (ADP-Glo™)

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 10 mM stock solution of this compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the target kinase, its substrate, and ATP in the appropriate kinase buffer. Add the serially diluted compound (final DMSO concentration <0.5%).

  • Incubation: Incubate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Inhibitory Profile of this compound

Kinase TargetIC₅₀ (nM)Hill Slope
CDK2/Cyclin A 85-1.10.99
GSK-3β 150-0.90.98
SRC >10,000N/AN/A

This data is purely illustrative to demonstrate a potential outcome.

Stage 3: Mechanism of Action (MoA)

Expertise & Experience: Most kinase inhibitors function by competing with the endogenous substrate ATP for binding in the kinase's active site.[11] Confirming an ATP-competitive mechanism is a crucial part of characterization. This is done by measuring the inhibitor's IC₅₀ at various ATP concentrations. For a true ATP-competitive inhibitor, the apparent IC₅₀ will increase as the concentration of ATP increases, because more inhibitor is required to outcompete the higher concentration of ATP.[9]

G cluster_0 Mechanism: ATP-Competitive Inhibition Kinase Kinase Active Site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor (Compound X) Inhibitor->Kinase Inhibitor->No_Reaction

Caption: ATP-competitive inhibitors block the kinase active site.

Protocol 3: ATP Competition Assay

  • Assay Setup: Set up multiple kinase assay plates (as described in Protocol 2).

  • Varying ATP: On each plate, use a different, fixed concentration of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM). These concentrations should bracket the known Kₘ of ATP for the target kinase.

  • Inhibitor Titration: On each plate, perform a full dose-response curve for this compound.

  • Detection: Complete the assay and measure the output (e.g., luminescence) as previously described.

  • Data Analysis: Calculate the IC₅₀ value for the inhibitor at each ATP concentration. A rightward shift (increase) in the IC₅₀ value with increasing ATP concentration confirms an ATP-competitive binding mode.

Stage 4: Cellular Activity and On-Target Validation

Expertise & Experience: Demonstrating that a compound inhibits a purified enzyme is only the first step. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional downstream response.[12] Therefore, a series of cell-based assays is required to validate the biochemical findings.

G cluster_0 Workflow: Cellular Assay Cascade A Select Cell Line (Expressing target kinase, e.g., T-47D for CDK) B 1. Target Engagement (Does the compound bind the target in the cell?) Assay: NanoBRET™ A->B C 2. Target Modulation (Does binding inhibit kinase activity?) Assay: Western Blot for p-Substrate B->C D 3. Phenotypic Outcome (Does inhibition affect cell function?) Assay: Cell Proliferation (MTT) C->D E Correlate EC₅₀ values from all three assays D->E

Caption: A sequential workflow to confirm cellular activity of the inhibitor.

Protocol 4: Cellular Target Phosphorylation Assay (Western Blot)

Trustworthiness: Western blotting is a robust and widely accepted method to directly visualize and quantify changes in the phosphorylation state of a specific protein, providing direct evidence of target inhibition within the cell.[13] For a CDK inhibitor, a key substrate is the Retinoblastoma protein (Rb).[2] For a GSK-3β inhibitor, a key substrate is the Tau protein.

  • Cell Culture: Plate a relevant cancer cell line (e.g., T-47D breast cancer cells for CDK activity[3]) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000, 10000 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target substrate (e.g., anti-phospho-Rb (Ser807/811)).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total Rb) and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates successful target inhibition.

Conclusion

The journey of characterizing a novel kinase inhibitor is a systematic, multi-faceted process. By employing the logical cascade of assays outlined in this guide—from broad, unbiased screening to specific biochemical and cellular validation—researchers can build a comprehensive data package for compounds like this compound. This rigorous approach ensures a high degree of scientific confidence in the compound's potency, mechanism, and cellular efficacy, paving the way for further preclinical development.

References

  • Wikipedia. (n.d.). CDK inhibitor.
  • Gao, Y., et al. (2019). CDK inhibitors in cancer therapy, an overview of recent development. PubMed Central.
  • Breastcancer.org. (n.d.). What Are CDK4/6 Inhibitors?.
  • Patsnap Synapse. (2024). What are GSK-3 inhibitors and how do they work?.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Bain, J., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
  • Autechaux. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • Al-Ostoot, F.H., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed Central.
  • Blake, J.F., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PubMed Central.
  • Kenny, P.W. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central.

Sources

Application Note & Protocol: Assay Development for Screening Tetrahydropyrido[3,4-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrahydropyrido[3,4-c]pyridazine scaffold is a compelling heterocyclic motif in medicinal chemistry, with derivatives showing promise for a variety of therapeutic applications.[1][2][3] The structural complexity and synthetic accessibility of this scaffold make it an attractive starting point for the development of novel therapeutics.[1][2][3] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[4][5][6][7] The success of any HTS campaign is fundamentally reliant on the quality and robustness of the screening assay.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical steps involved in creating and validating assays for screening tetrahydropyrido[3,4-c]pyridazine derivatives. We will focus on the development of a biochemical assay targeting a kinase, a common target class for such heterocyclic compounds.[8]

Part 1: Foundational Principles of Assay Development

Before embarking on the specifics of a protocol, it is crucial to understand the strategic decisions that underpin a successful assay. The choice of assay format is dictated by the biological question being asked.

  • Biochemical Assays: These assays are conducted in a simplified, cell-free environment, utilizing purified biological molecules. They are ideal for identifying compounds that directly interact with the target protein. Their high-throughput nature makes them well-suited for primary screening of large compound libraries.[9]

  • Cell-Based Assays: These assays are performed using living cells, providing a more physiologically relevant context. They can assess a compound's activity on a target within its natural cellular environment, taking into account factors like cell permeability and potential off-target effects.

Table 1: Comparison of Assay Formats

FeatureBiochemical AssaysCell-Based Assays
Physiological Relevance LowHigh
Throughput HighMedium to High
Complexity LowHigh
Cost Generally lowerGenerally higher
Data Interpretation Direct target interactionCellular response, potential for artifacts
Typical Readouts Fluorescence, Luminescence, AbsorbanceReporter genes, second messengers, cell viability

For the purpose of this guide, we will focus on a biochemical assay, as it represents a common and effective starting point for screening novel chemical entities like tetrahydropyrido[3,4-c]pyridazine derivatives.

Part 2: The Assay Development and Validation Workflow

A systematic and rigorous approach is essential for developing a reliable HTS assay. The workflow can be broken down into three key phases: Foundation, Optimization, and Validation.

cluster_Foundation Foundation Phase cluster_Optimization Optimization Phase cluster_Validation Validation Phase Target_ID Target Identification & MOA Hypothesis Reagent_Sourcing Reagent Sourcing & QC Target_ID->Reagent_Sourcing Assay_Tech Assay Technology Selection Reagent_Sourcing->Assay_Tech Reagent_Opt Reagent Concentration Optimization Assay_Tech->Reagent_Opt Condition_Opt Assay Condition Optimization (Time, Temp, Buffer) Reagent_Opt->Condition_Opt Plate_Opt Plate Type & Volume Optimization Condition_Opt->Plate_Opt Assay_Window Assay Window (S/B, S/N) Plate_Opt->Assay_Window Z_Factor Z'-Factor Determination Assay_Window->Z_Factor DMSO_Tolerance DMSO Tolerance Z_Factor->DMSO_Tolerance Reproducibility Reproducibility & Robustness DMSO_Tolerance->Reproducibility

Caption: The systematic workflow for HTS assay development.

Part 3: Protocol - A TR-FRET Biochemical Assay for a Kinase Target

This protocol details the development of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen for inhibitors of a hypothetical protein kinase, "Kinase-X." TR-FRET is a robust, homogeneous assay format widely used in drug discovery.[10][11][12]

Assay Principle

The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A Europium (Eu)-labeled anti-phospho-specific antibody (donor) and a ULight™-labeled streptavidin (acceptor) are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[11][13] Inhibitors of Kinase-X will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.[10]

cluster_Active Kinase Activity cluster_Inhibited Kinase Inhibition cluster_Detection TR-FRET Detection Kinase Kinase-X Phospho_Substrate Phosphorylated Biotin-Peptide Kinase->Phospho_Substrate phosphorylates Substrate Biotin-Peptide Substrate Substrate->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Eu_Ab Eu-Antibody (Donor) Phospho_Substrate->Eu_Ab ULight_SA ULight-Streptavidin (Acceptor) Phospho_Substrate->ULight_SA Inhibitor Inhibitor (Tetrahydropyrido[3,4-c]pyridazine) Kinase_I Kinase-X Inhibitor->Kinase_I binds No_Phosphorylation No Phosphorylation Kinase_I->No_Phosphorylation inhibited No_FRET Low TR-FRET Signal No_Phosphorylation->No_FRET FRET High TR-FRET Signal Eu_Ab->FRET FRET ULight_SA->FRET

Caption: The principle of the TR-FRET kinase inhibition assay.

Materials & Reagents
  • Recombinant Kinase-X

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-specific antibody

  • ULight™-labeled streptavidin

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (e.g., 100 mM HEPES pH 7.5, 50 mM EDTA, 0.1% BSA)

  • 384-well low-volume white plates

  • Tetrahydropyrido[3,4-c]pyridazine compound library in 100% DMSO

  • Positive control inhibitor (e.g., staurosporine)

  • TR-FRET compatible plate reader

Step-by-Step Protocol

Step 1: Reagent Preparation

  • Prepare a 2X working solution of Kinase-X in Assay Buffer.

  • Prepare a 4X working solution of the biotinylated peptide substrate and ATP in Assay Buffer.

  • Prepare a 2X working solution of the Eu-antibody and ULight-streptavidin in Stop/Detection Buffer.

  • Perform serial dilutions of the tetrahydropyrido[3,4-c]pyridazine compounds and the positive control in 100% DMSO. Subsequently, create 4X working solutions by diluting in Assay Buffer.

Step 2: Assay Execution

  • Dispense 2.5 µL of the 4X compound solutions (or control) into the wells of a 384-well plate.

  • Add 2.5 µL of the 2X Kinase-X solution to all wells.

  • Initiate the reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

  • Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

  • Stop the reaction by adding 10 µL of the 2X detection reagent solution.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on a TR-FRET-enabled plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).[13]

Data Analysis & Validation
  • TR-FRET Ratio Calculation:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000[13]

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))

      • Ratio_compound: Signal from test compound well

      • Ratio_max: Average signal from DMSO-only wells (no inhibition)

      • Ratio_min: Average signal from positive control wells (maximum inhibition)

  • IC₅₀ Determination:

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Assay Quality Assessment (Z'-Factor):

    • The Z'-factor is a statistical measure of the assay's quality and suitability for HTS.[4] A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

      • SD_max and Mean_max: Standard deviation and mean of the maximum signal.

      • SD_min and Mean_min: Standard deviation and mean of the minimum signal.

Table 2: Example Assay Validation Results

ControlNMean TR-FRET RatioStandard Deviation
Max Signal (DMSO) 1628,0001,400
Min Signal (Staurosporine) 163,500350
Calculated Z'-Factor 0.68

A Z'-factor of 0.68 demonstrates a robust assay suitable for a high-throughput screening campaign.

Part 4: Addressing Potential Assay Interferences

It is critical to identify and mitigate potential sources of artifacts that can lead to false-positive or false-negative results.

  • Compound Autofluorescence: Test compounds can sometimes fluoresce at the same wavelengths as the assay's detection reagents. This can be checked by running the compounds through the assay in the absence of the FRET donor and acceptor.

  • Promiscuous Inhibition: Some compounds can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

  • Cytotoxicity (in cell-based assays): For cell-based follow-up studies, it is important to perform a counterscreen to assess cell viability. This ensures that the observed effects are due to specific target modulation rather than general toxicity.

Conclusion

The development of a robust and validated screening assay is a critical first step in the journey of drug discovery. By adhering to a systematic workflow that encompasses careful planning, meticulous optimization, and rigorous validation, researchers can confidently screen libraries of tetrahydropyrido[3,4-c]pyridazine derivatives. The TR-FRET protocol described here offers a reliable and adaptable template for the biochemical screening of kinase inhibitors, and the underlying principles can be broadly applied to other target classes and assay technologies.

References

  • Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link][14][15][16]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods Mol Biol. 2016;1439:151-71. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. Available at: [Link][4]

  • High-throughput screening. Wikipedia. Available at: [Link][5]

  • Dehaen, W., Price, T. O. A., & da Silva Emery, F. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-445. Available at: [Link][1][2][3]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022 Mar; 15(3): 352. Available at: [Link][8]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link][9]

  • An Overview of High Throughput Screening. The Scientist. Available at: [Link][7]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link][6]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of the Tetrahydropyrido[3,4-c]pyridazine Scaffold

The 5,6,7,8-tetrahydropyrido[3,4-c]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active molecules.[1][2] The functionalization of this nucleus is a key strategy in the exploration of new chemical space for drug discovery. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds.[3][4] This application note provides a detailed guide for the successful Suzuki coupling of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine with a range of (hetero)arylboronic acids.

While aryl and heteroaryl chlorides are often more cost-effective and readily available starting materials compared to their bromide or iodide counterparts, their lower reactivity presents a significant challenge in cross-coupling reactions.[5] The successful coupling of these less reactive electrophiles hinges on the judicious selection of the catalyst system and reaction conditions. This guide will delve into the mechanistic rationale behind these choices and provide robust protocols to empower researchers in their synthetic endeavors.

Mechanistic Considerations: Taming the Unreactive C-Cl Bond

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6] The rate-limiting step for unreactive aryl chlorides is typically the initial oxidative addition of the palladium(0) catalyst to the C-Cl bond. To overcome this hurdle, highly active catalyst systems are required. The key to success lies in the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center and promote the crucial oxidative addition step.[3][7]

Furthermore, the choice of base is critical for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium complex.[8] The base activates the boronic acid, facilitating this transfer. The selection of an appropriate solvent system is also paramount to ensure the solubility of all reaction components and to influence the reaction kinetics.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product 3-Aryl-tetrahydropyrido [3,4-c]pyridazine (Ar-Ar') Aryl_Chloride 3-Chloro-tetrahydropyrido [3,4-c]pyridazine (Ar-Cl) Boronic_Acid (Hetero)aryl Boronic Acid (Ar'-B(OH)₂) caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. Optimization_Workflow Start Start: Define Substrates (3-Chloro-tetrahydropyrido[3,4-c]pyridazine + Arylboronic Acid) Screen_Catalyst Screen Catalyst/Ligand Systems (e.g., Pd(PPh₃)₄, Pd(OAc)₂/XPhos, Pd(OAc)₂/SPhos) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base Select best performing system Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, DME/H₂O) Screen_Base->Screen_Solvent Select best performing base Optimize_Temp Optimize Temperature (e.g., 80°C, 100°C, 120°C) Screen_Solvent->Optimize_Temp Select best performing solvent Optimize_Conc Optimize Concentration & Catalyst Loading Optimize_Temp->Optimize_Conc Final_Protocol Final Optimized Protocol Optimize_Conc->Final_Protocol caption Figure 2: Workflow for Optimizing Suzuki Coupling Conditions.

Caption: Figure 2: Workflow for Optimizing Suzuki Coupling Conditions.

Comparative Data for Catalyst Systems

The choice of catalyst and ligand is paramount for the successful coupling of heteroaryl chlorides. The following table summarizes representative data from the literature for the Suzuki coupling of various chloropyridines and chloropyridazines, providing a valuable reference for selecting a starting point for optimization.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)SubstrateProduct Yield (%)Reference
Pd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)DME/Ethanol80483-Bromo-6-(thiophen-2-yl)pyridazine14-28[9]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100182-Chloropyridine95[5]
Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane100123-Chloropyridine92[5]
PdCl₂(dppf) (3)-K₂CO₃DME802HalopyridazineHighN/A
NiCl₂(PCy₃)₂ (1-5)-K₃PO₄2-MeTHF10012-24Heteroaryl Chlorides82-96[10]
Pd(Amphos)₂Cl₂ (1)-K₂CO₃-9053-Amino-2-chloropyridine79[11]

Note: "High" yields are reported as such in the literature without a specific percentage. The data presented is for analogous halo-heterocycles and serves as a guide for initial screening.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for specific boronic acid coupling partners.

Protocol 1: Palladium/Bulky Phosphine Ligand Catalyzed Suzuki Coupling

This protocol is recommended for a broad range of aryl- and heteroarylboronic acids, particularly for challenging couplings.

Materials:

  • This compound

  • (Hetero)arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos or SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the (hetero)arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting chloride.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and is an excellent alternative for rapid optimization and library synthesis. [12] Materials:

  • Same as Protocol 1

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the (hetero)arylboronic acid (1.5 eq), the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Add the solvent (e.g., DME/water 4:1) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 7-10).

Trustworthiness and Self-Validation

The protocols provided are based on established and widely cited methods for the Suzuki coupling of challenging heteroaryl chlorides. [5]To ensure the validity of your results, it is recommended to:

  • Confirm Starting Material Purity: Ensure the purity of this compound and the boronic acid before starting the reaction.

  • Run a Control Reaction: A reaction without the palladium catalyst should be performed to confirm that the observed product formation is indeed catalyst-dependent.

  • Characterize the Product Thoroughly: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

By following these guidelines and adapting the protocols to your specific needs, you will be well-equipped to successfully functionalize the 3-position of the 5,6,7,8-tetrahydropyrido[3,4-c]pyridazine scaffold and accelerate your research and drug development programs.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2019). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Retrieved from [Link]

  • Singh, U. P., & Singh, D. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5246-5278. Retrieved from [Link]

  • Gomes, P. A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2965. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Retrieved from [Link]

  • Organic Chemistry Research. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(2), 163-200. Retrieved from [Link]

  • Comptes Rendus Chimie. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(6-7), 497-503. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

  • ACS Publications. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 70(18), 7175-7183. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-444. Retrieved from [Link]

  • ResearchGate. (2012). Convenient synthesis of 2,4-disubstituted pyrido[2,3-d]pyrimidines via regioselective palladium-catalyzed reactions. Retrieved from [Link]

  • National Institutes of Health. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. ACS Catalysis, 2(11), 2347-2351. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Tetrahedron Letters, 55(35), 4945-4948. Retrieved from [Link]

Sources

Introduction: The Significance of the Tetrahydropyridopyridazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of the Tetrahydropyridopyridazine Ring System

The tetrahydropyridopyridazine ring system is a privileged scaffold in medicinal chemistry and drug development. As a fused heterocyclic system, it presents a unique three-dimensional architecture that is valuable for designing molecules with specific biological activities. The nitrogen atoms within this core structure are key points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability.

N-alkylation, the introduction of an alkyl group onto a nitrogen atom, is one of the most fundamental and powerful transformations for modifying this scaffold. This modification can profoundly impact a compound's pharmacological profile, including its target binding affinity, selectivity, and pharmacokinetic properties.[1] This guide provides a detailed overview of the principles, methodologies, and experimental protocols for the successful N-alkylation of the tetrahydropyridopyridazine system, aimed at researchers and scientists in the field of synthetic and medicinal chemistry.

Pillar 1: Mechanistic Insights and Strategic Considerations

The N-alkylation of a tetrahydropyridopyridazine core is governed by the nucleophilicity of its nitrogen atoms. The primary challenge in this process is often controlling regioselectivity—that is, directing the alkyl group to the desired nitrogen atom—and avoiding overalkylation, which leads to the formation of undesired quaternary ammonium salts.[2][3]

The relative reactivity of the nitrogen atoms is influenced by both electronic and steric factors. The nitrogen atom that is more electron-rich and less sterically hindered will typically be more nucleophilic and thus more reactive towards an electrophilic alkylating agent. Understanding these nuances is critical for designing a successful synthetic strategy.

Several robust methods exist for N-alkylation, each with distinct advantages and limitations. The choice of method depends on the specific substrate, the nature of the alkyl group to be introduced, and the desired level of selectivity.[4]

  • Direct N-Alkylation: This classical SN2 approach involves the reaction of the heterocyclic amine with an alkyl halide (or sulfonate) in the presence of a base. While straightforward, it carries the risk of overalkylation because the resulting secondary or tertiary amine is often more nucleophilic than the starting material.[3]

  • Reductive Amination: A highly reliable and selective method that circumvents the issue of overalkylation.[2] It involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. This method is particularly advantageous for introducing complex or sterically hindered alkyl groups.

  • Borrowing Hydrogen Catalysis: An environmentally benign and efficient method that uses alcohols as alkylating agents.[5][6][7] Catalyzed by transition metals (e.g., iridium or ruthenium), this process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, regenerating the catalyst and releasing water as the only byproduct.

The following diagram illustrates the decision-making process for selecting an appropriate N-alkylation strategy.

G start Start: N-Alkylation of Tetrahydropyridopyridazine substrate Substrate Sensitivity & Desired Alkyl Group start->substrate method1 Direct Alkylation (Alkyl Halide) substrate->method1 Simple Alkyl Halide Available? method2 Reductive Amination (Aldehyde/Ketone) substrate->method2 Aldehyde/Ketone Available? method3 Borrowing Hydrogen (Alcohol) substrate->method3 Alcohol Substrate & Green Chemistry Focus? outcome1 Simple, primary/secondary alkyl groups. Risk of overalkylation. method1->outcome1 outcome2 High selectivity, no overalkylation. Good for complex groups. method2->outcome2 outcome3 Green method, uses alcohols. Requires specific catalyst. method3->outcome3 G cluster_0 Purification & Purity cluster_1 Structural Elucidation TLC TLC (Reaction Monitoring) Column Column Chromatography (Purification) TLC->Column HPLC HPLC (Purity Assessment) Column->HPLC MS Mass Spectrometry (Confirm Molecular Weight) HPLC->MS Purified Product for Analysis NMR1D 1D NMR (¹H, ¹³C) (Confirm Alkylation) MS->NMR1D NMR2D 2D NMR (NOESY, HMBC) (Determine Regiochemistry) NMR1D->NMR2D

Sources

Application Note & Protocols: The Tetrahydropyrido[3,4-C]pyridazine Scaffold as a Versatile Tool in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Oncology

The search for novel, potent, and selective anticancer agents is a cornerstone of modern drug discovery. Within this landscape, specific heterocyclic chemical structures, often called "privileged scaffolds," serve as valuable starting points for developing new therapeutics. The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, is one such scaffold, known for its presence in numerous biologically active compounds.[1][2] Its derivatives have been successfully developed to target a wide range of biological pathways implicated in cancer.[3][4]

This guide focuses on the 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine (CAS 1029721-23-0) and its broader chemical family.[5][6] While this specific compound is a commercially available building block, its direct biological activity in cancer is not yet extensively documented in public literature. However, by examining its close structural relatives—the pyridopyridazine and imidazopyridazine families—we can build a powerful case for its potential applications and provide robust protocols for its investigation.

Numerous studies have demonstrated that this core scaffold is a highly effective foundation for developing potent kinase inhibitors .[7][8] Analogs have been designed to target critical cancer-related kinases such as FER, JNK1, DYRKs, and VEGFR.[1][9][10][11] Furthermore, variations of this structure have yielded inhibitors of other crucial cancer targets, including PARP-1 and components of the Hedgehog signaling pathway.[12][13]

This document will use the well-characterized family of pyrido-pyridazinone derivatives, which act as inhibitors of FER tyrosine kinase , as a representative model to illustrate the experimental workflows and scientific rationale for investigating any novel compound based on the tetrahydropyrido[3,4-C]pyridazine scaffold.[9][10]

The Scientific Rationale: Targeting FER Tyrosine Kinase

2.1. Mechanism of Action

FER is a non-receptor tyrosine kinase that plays a pivotal role in cellular processes fundamental to cancer progression, including cell migration, invasion, and adhesion.[9] In normal cells, its activity is tightly regulated. However, in various cancers, such as aggressive breast cancers, its expression and activity are often elevated. High FER expression is correlated with a poorer prognosis.[9]

FER executes its function by phosphorylating downstream substrates, most notably cortactin (CTTN) . The phosphorylation of cortactin promotes the branching of the actin cytoskeleton, a key step in forming invasive structures like invadopodia, which enable cancer cells to metastasize. Recent discoveries of oncogenic fusion genes, such as MAN2A1-FER, in a range of tumors further underscore FER's potential as a therapeutic target.[9]

Inhibiting FER kinase activity with a small molecule like a pyridopyridazine derivative is hypothesized to block this signaling cascade, thereby reducing the migratory and invasive potential of cancer cells.

2.2. Signaling Pathway Diagram

The following diagram illustrates the simplified FER signaling pathway and the proposed point of intervention for a pyridopyridazine-based inhibitor.

FER_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor / Integrin Adhesion Receptor Receptor Activation Growth_Factor->Receptor FER_Kinase FER Kinase Receptor->FER_Kinase p_FER p-FER (Active) FER_Kinase->p_FER Autophosphorylation Cortactin Cortactin (CTTN) p_FER->Cortactin Phosphorylates p_Cortactin p-Cortactin Cortactin->p_Cortactin Actin Actin Cytoskeleton Remodeling p_Cortactin->Actin Invasion Cell Migration & Invasion Actin->Invasion Inhibitor Pyrido-pyridazinone Inhibitor Inhibitor->p_FER Blocks Activity

Caption: FER kinase signaling pathway and point of inhibition.

Experimental Protocols & Methodologies

The following protocols provide a framework for the initial characterization of a novel tetrahydropyrido[3,4-C]pyridazine derivative as a potential anticancer agent, using the FER kinase inhibitor model.

3.1. Protocol 1: In Vitro Cell Proliferation Assay

This assay determines the concentration at which the compound inhibits cancer cell growth (IC50). The principle is that viable, metabolically active cells can reduce a tetrazolium salt (like MTT) to a colored formazan product or can be quantified by ATP content (CellTiter-Glo).

Methodology:

  • Cell Selection & Seeding:

    • Rationale: Choose a panel of cell lines. Include a cell line with known high FER expression (e.g., MDA-MB-231 breast cancer) as a sensitive line and one with low expression as a potential negative control.

    • Step: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation & Treatment:

    • Rationale: A serial dilution allows for the determination of a dose-response curve. A high concentration stock in DMSO is standard.

    • Step: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 100 µM to 1 nM). Add 100 µL of the diluted compound to the appropriate wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.

  • Incubation:

    • Rationale: A 72-hour incubation period is standard for assessing effects on cell proliferation, allowing for multiple cell doubling times.

    • Step: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement (MTT Example):

    • Rationale: The amount of formazan produced is directly proportional to the number of living cells.

    • Step: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Step: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Step: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: Normalizing to the vehicle control accounts for any solvent effects and allows for calculation of the relative inhibition.

    • Step: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Step: Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

3.2. Data Presentation: IC50 Values

The results from the proliferation assay can be summarized in a table for clear comparison.

CompoundCell LinePrimary TumorFER ExpressionIC50 (nM) [Hypothetical Data]
Representative Analog 21 MDA-MB-231Breast (TNBC)High21
Representative Analog 21 SK-BR-3Breast (HER2+)Moderate150
Representative Analog 21 A549LungLow> 10,000
Staurosporine (Control) MDA-MB-231Breast (TNBC)High5

This data is representative and based on trends observed in the literature for selective kinase inhibitors.[9]

3.3. Protocol 2: Western Blot for Target Engagement

This protocol validates that the compound inhibits the intended target (FER) and its downstream pathway within the cancer cells.

Workflow Diagram:

WB_Workflow A 1. Seed Cells (e.g., MDA-MB-231) B 2. Treat with Compound (0, 0.1x, 1x, 10x IC50) for 2-4 hours A->B C 3. Harvest & Lyse Cells in RIPA Buffer with Phosphatase Inhibitors B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE (Separate Proteins by Size) D->E F 6. Transfer to PVDF Membrane E->F G 7. Block Membrane (e.g., 5% BSA) F->G H 8. Primary Antibody Incubation (p-FER, FER, p-CTTN, Actin) G->H I 9. Secondary Antibody (HRP-conjugated) H->I J 10. Chemiluminescent Detection (Imaging System) I->J K 11. Data Analysis: Quantify Band Intensity J->K

Caption: Standard experimental workflow for Western Blot analysis.

Methodology:

  • Cell Treatment & Lysis:

    • Rationale: Treat cells with concentrations relative to the IC50 value to observe a dose-dependent effect. A short treatment time (2-4 hours) is sufficient to see changes in phosphorylation signaling. Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins during lysis.

    • Step: Seed cells in a 6-well plate. Once they reach ~80% confluency, treat them with the compound at 0.1x, 1x, and 10x the predetermined IC50 value for 2-4 hours.

    • Step: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification & Electrophoresis:

    • Rationale: Equal protein loading is essential for accurate comparison between samples.

    • Step: Determine the protein concentration of each lysate using a BCA assay.

    • Step: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer and Immunoblotting:

    • Rationale: Transferring proteins to a membrane allows for antibody probing. Blocking prevents non-specific antibody binding.

    • Step: Transfer the separated proteins to a PVDF membrane.

    • Step: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST.

    • Step: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA. Use separate blots for:

      • Phospho-FER (p-FER)

      • Total FER (Loading control for p-FER)

      • Phospho-Cortactin (p-CTTN) (Downstream target)

      • β-Actin (Overall loading control)

  • Detection & Analysis:

    • Rationale: The secondary antibody is conjugated to an enzyme (HRP) that reacts with a chemiluminescent substrate to produce light, which is captured by an imager.

    • Step: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Step: Apply an ECL substrate and visualize the protein bands using a digital imaging system.

    • Step: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels.

Expected Outcome: A successful experiment will show a dose-dependent decrease in the signals for p-FER and p-CTTN, while the signals for total FER and β-Actin remain constant across all lanes. This provides strong evidence of specific, on-target activity.

Summary and Future Directions

The tetrahydropyrido[3,4-C]pyridazine scaffold represents a promising starting point for the development of novel cancer therapeutics, particularly kinase inhibitors. By using analogs that target the FER kinase as a model, we have outlined a clear, logical, and robust workflow for the initial investigation of any new compound derived from this family.

Successful validation through these in vitro protocols—demonstrating potent growth inhibition and on-target pathway modulation—would provide a strong rationale for advancing a candidate compound to more complex studies, including:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • In Vitro Invasion Assays: To directly measure the impact on the cancer cell's metastatic potential.

  • Pharmacokinetic Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: To evaluate the compound's ability to inhibit tumor growth in animal models, such as a mouse xenograft model using a high-FER expressing cell line.[10]

By systematically applying these validated methodologies, researchers can effectively explore the therapeutic potential of the tetrahydropyrido[3,4-C]pyridazine scaffold and its derivatives in the field of oncology.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH. (URL: )
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC - NIH. (URL: )
  • Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed. (URL: [Link])

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC - NIH. (URL: )
  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: [Link])

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (URL: [Link])

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed Central. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (URL: [Link])

  • Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed. (URL: [Link])

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - ResearchGate. (URL: [Link])

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors - PubMed. (URL: [Link])

  • Pyridazine Derivatives I Showed Potent Anticancer Activity and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed. (URL: [Link])

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC - NIH. (URL: [Link])

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PubMed Central. (URL: [Link])

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. (URL: [Link])

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Application Notes & Protocols for the In Vitro Evaluation of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[3,4-c]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent kinase inhibition.[1] This document provides a comprehensive, field-proven guide for the initial in vitro evaluation of novel analogs based on the 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine core. We present an integrated workflow, beginning with essential physicochemical characterization to ensure compound tractability, followed by primary screening for cellular effects, and culminating in target-specific biochemical assays and mechanistic cell-based studies. The protocols herein are designed to be self-validating, incorporating critical controls and detailed explanations of the underlying scientific principles to empower researchers in drug discovery to generate robust and reproducible data packages for their novel chemical entities.

Introduction: The Rationale for a Structured Evaluation Cascade

The journey of a novel chemical entity from synthesis to a viable lead candidate is a multi-step process of rigorous evaluation. For analogs of the this compound series, a structured in vitro testing cascade is paramount. The rationale for the workflow presented here is to front-load assays that assess fundamental drug-like properties. Poor physicochemical characteristics, such as low solubility, can confound biological data and doom a compound's development prospects.[2] Therefore, we begin with these foundational measurements before committing resources to more complex and expensive biological assays. This "fail fast, fail cheap" approach is a cornerstone of modern drug discovery.

The workflow progresses from broad, phenotypic assays (e.g., cell viability) to more specific, target-oriented evaluations (e.g., kinase inhibition), and finally to mechanistic confirmation within a cellular context (e.g., signaling pathway analysis). This logical progression ensures that by the end of the cascade, the researcher has a multi-faceted understanding of the compound's profile, from its basic properties to its specific biological effects and mechanism of action.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Biological Activity Screening cluster_2 Phase 3: Mechanistic Validation a Compound Synthesis (Analog Library) b Physicochemical Characterization (Solubility, LogD) a->b c Cellular Viability/ Cytotoxicity Assay (XTT Protocol) b->c Proceed with soluble compounds d Biochemical Target Assay (Kinase IC50 Determination) c->d Prioritize potent and selective hits e Cell-Based Pathway Analysis (Western Blot for Phospho-Proteins) d->e Confirm cellular mechanism f Lead Candidate Selection (Data Integration) e->f

Figure 1: A tiered workflow for the in vitro evaluation of novel chemical analogs.

Foundational Physicochemical Characterization

Understanding a compound's physicochemical properties is critical for interpreting biological data and predicting its in vivo behavior.[3][] Solubility and lipophilicity are two of the most important parameters in early drug discovery.[5]

Kinetic Solubility Assessment

Principle of the Assay: This high-throughput method measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many in vitro biological assays.[6] The point at which the compound precipitates out of solution is detected by light scattering (nephelometry).

Protocol: Nephelometric Kinetic Solubility

  • Compound Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.

  • Plate Setup: In a clear 96-well plate, add 198 µL of aqueous phosphate-buffered saline (PBS), pH 7.4, to wells A1 through H11. Add 100 µL of PBS to column 12.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to each well in column 1, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 11.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Read the plate on a nephelometer or plate reader capable of measuring light scattering.

  • Data Analysis: Determine the lowest concentration at which a significant increase in light scattering is observed above the background (wells with DMSO/buffer only). This is the kinetic solubility limit.

Lipophilicity Determination (LogD)

Principle of the Assay: Lipophilicity, a key determinant of a drug's absorption and distribution (ADME) properties, is measured as the partition coefficient between an organic and an aqueous phase.[7] LogD is the logarithm of this coefficient at a specific pH (typically 7.4), which is more physiologically relevant for ionizable compounds than LogP.[5][8]

Protocol: Shake-Flask LogD at pH 7.4

  • Phase Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them overnight and then separating the layers.

  • Compound Addition: Add the test compound to the biphasic system to a final concentration of ~10 µM.

  • Equilibration: Vortex the mixture vigorously for 1 minute, then shake at room temperature for 3 hours to allow for partitioning equilibrium.

  • Phase Separation: Centrifuge the samples at 2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/UV).

  • Data Analysis: Calculate LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous]).

PropertyAnalog 1Analog 2Analog 3Target Range
Kinetic Solubility (µM) 8512150> 60 µM[6]
LogD (pH 7.4) 2.14.81.51 - 3

Table 1: Example physicochemical data for a set of hypothetical analogs. Analogs 1 and 3 show favorable properties for further testing.

Primary Biological Screening: Cellular Viability

The first biological question to address is the effect of the compounds on cell proliferation and health. The XTT assay is a robust colorimetric method for this purpose.

Principle of the Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of living cells.[9] Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT salt to a colored formazan product, which is also water-soluble.[10][11] This eliminates the need for a solubilization step required by older methods like the MTT assay, streamlining the protocol.[9] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Add 100 µL of these dilutions to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no cell" blank wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, until the color in the control wells is prominent.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the % viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Cell LineAnalog 1 (IC50, µM)Analog 3 (IC50, µM)Doxorubicin (IC50, µM)
MCF-7 (Breast) 2.515.20.8
HCT116 (Colon) 1.821.50.5
A549 (Lung) 3.118.91.1

Table 2: Example cytotoxicity data for lead analogs against various cancer cell lines. Doxorubicin is used as a positive control.

Target-Specific Assay: In Vitro Kinase Inhibition

Given that pyridazine derivatives are often kinase inhibitors, a direct biochemical assay is essential to confirm target engagement and determine potency.[1] A luminescence-based ADP detection assay is a highly sensitive and widely used format.[13]

G cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Kinase Reaction cluster_2 Step 3: ADP Detection a Kinase Enzyme c Well of 384-well Plate a->c b Test Analog (Inhibitor) b->c d ATP + Substrate c->d Initiate Reaction e ADP + Phospho-Substrate d->e Kinase Activity f ADP-Glo™ Reagent (Depletes ATP) e->f Stop Reaction & Add Reagent g Kinase Detection Reagent (Converts ADP to ATP) f->g Add Reagent h Luciferase/ Luciferin g->h i Luminescent Signal h->i

Figure 2: Workflow for a luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

Principle of the Assay: Kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate using ATP.[13] In the ADP-Glo™ format, after the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the newly produced ADP back into ATP, which is used by luciferase to generate a light signal. The intensity of the luminescence is directly proportional to the kinase activity.[13]

Protocol: Luminescence-Based Kinase Assay

  • Compound Plating: Create a 10-point, 1:3 serial dilution of the test compounds in DMSO. In a 384-well plate, add 2.5 µL of each dilution. Also include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., a specific receptor tyrosine kinase) in kinase assay buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[14]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a mixture containing the kinase substrate and ATP to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin components. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase TargetAnalog 1 (IC50, nM)Staurosporine (IC50, nM)
Kinase A 155
Kinase B 25010
Kinase C >10,00020

Table 3: Example kinase inhibition data. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[13]

Mechanistic Validation: Cellular Pathway Analysis

A potent IC50 in a biochemical assay is promising, but it is crucial to confirm that the compound inhibits the target kinase within a living cell and affects its downstream signaling pathway. Western blotting is the gold standard technique for this analysis.[15][16]

Principle of the Assay: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[15] By using phospho-specific antibodies, one can measure the phosphorylation state of a target protein, which is a direct readout of the activity of its upstream kinase.[16][17] A successful inhibitor should reduce the level of phosphorylation of the kinase's downstream substrate.

G a Growth Factor b Receptor Tyrosine Kinase (RTK) a->b Activates d Downstream Kinase (e.g., AKT) b->d Phosphorylates (p-AKT) c Analog 1 (Inhibitor) c->b Inhibits Phosphorylation e Effector Protein (e.g., S6) d->e Phosphorylates (p-S6) f Cell Proliferation & Survival e->f

Figure 3: A generic kinase signaling pathway illustrating points of inhibition and measurement.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment: Plate cells (e.g., HCT116) and grow until they are 70-80% confluent. Starve the cells in serum-free medium for 6 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the test analog (e.g., 0.1, 1, 10 µM) for 2 hours. Include a DMSO vehicle control.

  • Pathway Stimulation: Stimulate the signaling pathway by adding a growth factor (e.g., EGF or IGF-1, depending on the pathway) for 15 minutes.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold 1X PBS. Lyse the cells by adding 1X SDS sample buffer and scraping them into a microcentrifuge tube.[15]

  • Sample Preparation: Sonicate the lysate to shear DNA and reduce viscosity. Heat the samples to 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% w/v nonfat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody diluted in blocking buffer. Use separate blots for the phospho-specific antibody (e.g., anti-phospho-AKT Ser473) and the total protein antibody (e.g., anti-total-AKT).

    • Washing: Wash the membrane three times for 5 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash three times for 5 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Data Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phospho-protein signal, while the total protein signal should remain relatively unchanged.

References

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Biotech Spain. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Wikipedia. Retrieved from [Link]

  • Howard, M. D., et al. (2018). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. Retrieved from [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. BioAssay Systems. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Al-Salahi, R., et al. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug Discovery Today. Retrieved from [Link]

  • Nabil, S., & Al-Dossary, A. O. (2019). in Vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]

  • De Witte, P. A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Synthesis of Pyridopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with pyridopyridazine synthesis. This guide is structured to provide practical, experience-driven advice to help you troubleshoot low yields and other common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to optimize your synthetic strategies.

Troubleshooting Guide: Addressing Low Yields in Pyridopyridazine Synthesis

This section is designed to address the specific and often frustrating issue of low product yields in key reactions used to synthesize the pyridopyridazine core.

Question 1: My yield for a hetero-Diels-Alder reaction to form a tetrahydropyridopyridazine is consistently low (<30%). What are the likely causes and how can I improve it?

Low yields in Diels-Alder reactions for constructing pyridopyridazine precursors are frequently encountered. The root causes often lie in the delicate balance of electronic and steric factors, as well as the stability of the reactants and intermediates.

Underlying Causality:

The hetero-Diels-Alder reaction, particularly with electron-poor azo-dienophiles, can be sluggish and prone to side reactions. One significant issue is the potential for the diene, often a vinylpyridine derivative, to undergo polymerization under the reaction conditions, leading to a significant loss of starting material. Furthermore, the cycloaddition itself can be reversible, and if the desired cycloadduct is not sufficiently stable, the equilibrium may favor the starting materials.

Troubleshooting Workflow:

start Low Yield in Diels-Alder purity Verify Starting Material Purity (Diene & Dienophile) start->purity Initial Check temp Optimize Reaction Temperature purity->temp If pure solvent Evaluate Solvent System temp->solvent If no improvement concentration Adjust Reactant Concentration solvent->concentration If still low catalyst Consider a Lewis Acid Catalyst concentration->catalyst For sluggish reactions result Improved Yield catalyst->result

Troubleshooting workflow for low-yield Diels-Alder reactions.

Step-by-Step Optimization Protocol:

  • Starting Material Purity:

    • Diene (e.g., 2-vinylpyridine): Ensure the diene is freshly distilled or purified to remove any polymers or inhibitors. Polymerization can be a significant side reaction.

    • Dienophile (e.g., azodicarboxylates): Check for decomposition, especially if the reagent is old. Use freshly opened or purified dienophile.

  • Reaction Temperature Optimization:

    • Initial Low Temperature: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize polymerization and decomposition.

    • Gradual Increase: If the reaction is too slow, gradually increase the temperature and monitor the progress by TLC or LC-MS. High temperatures can sometimes favor the retro-Diels-Alder reaction.

  • Solvent Selection:

    • Aprotic Solvents: Start with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Polarity: The choice of solvent can influence the reaction rate. Experiment with solvents of varying polarity.

  • Concentration Effects:

    • Higher Concentration: In some cases, increasing the concentration of the reactants can favor the bimolecular Diels-Alder reaction over unimolecular decomposition or polymerization.

  • Lewis Acid Catalysis:

    • For reactions that are particularly sluggish due to poor electronic matching, the addition of a mild Lewis acid catalyst can sometimes accelerate the cycloaddition.

Comparative Data for Optimization:

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Improvement
Diene Used as receivedFreshly distilledRemoves polymers and inhibitors that consume starting material.
Temperature Reflux in Toluene0 °C to RTMinimizes side reactions like polymerization.
Yield ~20%~60-70%Improved control over side reactions and reactant stability.
Question 2: I am attempting a Widman-Stoermer or Borsche-type cyclization to form a pyridopyridazinone, but my yields are poor, and I have a complex mixture of byproducts. How can I troubleshoot this?

These classical named reactions, while powerful, are notorious for producing low yields and side products if not carefully controlled. The primary challenges often involve the stability of the diazonium salt intermediate and competing side reactions.

Underlying Causality:

In the Widman-Stoermer synthesis, the one-pot diazotization and cyclization of aminopyridines with a propenyl group can be inefficient. Similarly, Borsche-type cyclizations of acyl-substituted aminopyridines can also suffer from low yields. The key intermediate, a diazonium salt, is often unstable and can decompose before cyclization occurs. Additionally, intermolecular reactions can lead to the formation of tars and other polymeric materials.

Troubleshooting Workflow:

start Low Yield in Cyclization (Widman-Stoermer/Borsche) diazotization Optimize Diazotization Conditions start->diazotization First Step cyclization_temp Control Cyclization Temperature diazotization->cyclization_temp If decomposition is suspected acid Select Appropriate Acid Catalyst cyclization_temp->acid If reaction is incomplete workup Refine Work-up Procedure acid->workup To minimize product loss result Improved Yield & Purity workup->result

Workflow for optimizing Widman-Stoermer and Borsche reactions.

Step-by-Step Optimization Protocol:

  • Diazotization Control:

    • Temperature: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to minimize its decomposition.

    • Reagent Addition: Add the diazotizing agent (e.g., sodium nitrite in acid) slowly and portion-wise to control the exotherm.

  • Cyclization Conditions:

    • Acid Catalyst: For acid-catalyzed cyclizations, the choice and concentration of the acid are critical. Polyphosphoric acid (PPA) is sometimes used, but can lead to charring if the temperature is not controlled. Consider alternative acids or optimization of the PPA temperature.

    • Temperature: After the formation of the diazonium salt, the temperature is typically raised to effect cyclization. This step should be carefully optimized. A temperature that is too low will result in an incomplete reaction, while a temperature that is too high will lead to decomposition.

  • Starting Material Quality:

    • Ensure the aminopyridine starting material is pure. Impurities can interfere with the diazotization and lead to side products.

  • Work-up and Purification:

    • These reactions often produce baseline material on TLC. Careful chromatographic purification is usually necessary. Consider a multi-step purification if the product is particularly difficult to isolate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyridopyridazines, and what are their general advantages and disadvantages?

There are several approaches to the pyridopyridazine core, broadly categorized by the starting heterocycle.

Synthetic ApproachStarting MaterialGeneral AdvantagesCommon Disadvantages
From Pyridines Substituted PyridinesReadily available starting materials.Can require multi-step syntheses, often with low overall yields.
From Pyridazines Substituted PyridazinesCan be more direct for certain substitution patterns.Starting pyridazines can be less accessible than pyridines.
Cycloaddition Reactions Acyclic or Heterocyclic PrecursorsCan build the bicyclic system in a single step.Can suffer from low yields due to side reactions like polymerization.

Q2: My TLC shows multiple spots, and I suspect the formation of a hydrazone byproduct in my cyclocondensation reaction. How can I confirm this and prevent its formation?

Hydrazone formation is a common side reaction when using hydrazine to form the pyridazine ring from a dicarbonyl compound.

  • Confirmation: The hydrazone intermediate can often be isolated and characterized by spectroscopic methods (NMR, IR, MS). The IR spectrum would show a C=N stretch, and the NMR would lack signals corresponding to the cyclized product.

  • Prevention:

    • Reaction Conditions: Ensure the conditions are favorable for the subsequent cyclization. This often involves heating the reaction mixture after the initial formation of the hydrazone.

    • Water Removal: The cyclization step eliminates water. Using a Dean-Stark apparatus or adding a dehydrating agent can help drive the reaction to completion.

    • pH Adjustment: The pH of the reaction can be critical. An acidic medium often catalyzes the dehydration and cyclization step.

Q3: Are there any modern, high-yield alternatives to the classical pyridopyridazine syntheses?

Yes, modern synthetic methods are continuously being developed. For instance, skeletal editing, where a pyridine ring is directly converted to a pyridazine ring, offers a novel and potentially high-yield approach. Additionally, transition-metal-catalyzed cross-coupling and annulation reactions are providing new, more efficient routes to functionalized pyridopyridazines. It is advisable to search recent literature for catalyst systems and methodologies relevant to your specific target molecule.

References

  • Dehaen, W., Emery, F. da S., & Alegbejo, T. O. P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. University of Chicago. Retrieved from [Link]

  • Bel Abed, H., Mammoliti, O., Bande, O., Van Lommen, G., & Herdewijn, P. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. CORE. Retrieved from [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dehaen, W., Emery, F. da S., & Alegbejo, T. O. P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Retrieved from [Link]

Technical Support Center: Chlorination of Tetrahydropyridopyridazinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of tetrahydropyridopyridazinone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing chlorination reactions, particularly with reagents like phosphorus oxychloride (POCl₃), to create key chloro-intermediates from tetrahydropyridopyridazinone cores.

Our goal is to provide you with in-depth troubleshooting advice and practical, field-tested solutions to common and unexpected side reactions that can occur during this critical transformation. By understanding the underlying mechanisms of these side reactions, you can optimize your reaction conditions to maximize the yield and purity of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of tetrahydropyridopyridazinones. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Q1: My reaction is producing a low yield of the target chlorinated product, and I'm isolating a dark, colored solid that appears to be fully aromatic. What is happening and how can I prevent it?

A1: This is a classic case of unintended deoxygenative aromatization, a known side reaction when using phosphorus oxychloride, especially at elevated temperatures.

The Chemistry Behind the Problem:

The primary goal of using POCl₃ is to convert the lactam carbonyl into a chloro-imine functionality. However, POCl₃ is also a powerful dehydrating agent.[1] In the context of a tetrahydropyridopyridazinone, which contains vicinal di-hydroxyl groups (or groups that can tautomerize to a similar structure) in a fused ring system, POCl₃ can catalyze the elimination of these groups, leading to the formation of a more stable, fully aromatic pyridopyridazinone system.[2][3] This process is often accompanied by the generation of deeply colored, conjugated byproducts that can be difficult to separate from the desired product.

Mechanism of Aromatization:

The reaction proceeds through the formation of a phosphate ester intermediate with the hydroxyl groups on the ring. Subsequent elimination, driven by the formation of a stable aromatic system and strong P-O bonds, leads to the aromatized byproduct.

Aromatization_Mechanism cluster_0 Deoxygenative Aromatization Pathway Substrate Tetrahydropyridopyridazinone (with vicinal hydroxyls) Intermediate Cyclic Chlorophosphate Ester Substrate->Intermediate + POCl₃ Product Aromatic Pyridopyridazinone (Colored Byproduct) Intermediate->Product - H₃PO₄ - HCl Reagent POCl₃

Caption: Mechanism of POCl₃-mediated deoxygenative aromatization.

Troubleshooting and Solutions:

Parameter Problem Solution Rationale
Temperature High temperatures (> 80°C) drive the elimination reaction.Maintain strict temperature control. Start at 0°C and slowly warm to a moderate temperature (e.g., 40-60°C), monitoring by TLC or LCMS.Lower temperatures favor the desired chlorination over the higher activation energy aromatization pathway.
Reaction Time Prolonged reaction times, even at moderate temperatures, can lead to byproduct formation.Monitor the reaction closely. Quench the reaction as soon as the starting material is consumed.Minimizing the exposure of the product to the harsh reaction conditions prevents further degradation.
Reagent Stoichiometry A large excess of POCl₃ can promote side reactions.Use the minimum effective amount of POCl₃ (typically 1.5 - 3.0 equivalents).While a slight excess is needed to drive the reaction, a large excess increases the likelihood of side reactions.
Solvent Aprotic solvents are necessary, but some can influence reactivity.Consider using a non-coordinating solvent like acetonitrile or dichloromethane instead of neat POCl₃.Solvents can help to moderate the reactivity of the POCl₃.

Recommended Protocol to Minimize Aromatization:

  • To a solution of the tetrahydropyridopyridazinone (1.0 eq) in anhydrous acetonitrile (10 mL/g) under an inert atmosphere (N₂ or Ar), add POCl₃ (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 50°C.

  • Monitor the reaction progress every 30 minutes using TLC or LCMS.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Q2: My mass spectrometry data shows a monochlorinated product, but it doesn't seem to be the expected lactam chlorination product. I also see evidence of chlorination on a methyl or methylene group on my scaffold. How is this possible?

A2: You are likely observing an unexpected electrophilic chlorination on an activated carbon center. This can occur concurrently with the intended lactam chlorination, especially in the presence of electron-donating groups.

The Chemistry Behind the Problem:

While the primary reaction with POCl₃ on a lactam is nucleophilic attack by the carbonyl oxygen, POCl₃ can also act as a source of electrophilic chlorine, particularly under forcing conditions or with substrates that have electron-rich positions. For example, a methyl group on a pyrrole ring or an otherwise activated benzylic position can be susceptible to electrophilic attack.[2][3]

Troubleshooting Workflow:

Troubleshooting_Chlorination Start Unexpected Chlorination Observed Check_Structure Analyze Substrate for Electron-Rich Sites (e.g., activated CH₃, Ar-H) Start->Check_Structure Check_Conditions Review Reaction Conditions (Temp, Time, Reagent Excess) Start->Check_Conditions High_Temp High Temperature? Check_Conditions->High_Temp Excess_POCl3 Large Excess of POCl₃? Check_Conditions->Excess_POCl3 High_Temp->Excess_POCl3 No Solution_Temp Reduce Temperature (e.g., 40-50°C) High_Temp->Solution_Temp Yes Solution_Stoich Reduce POCl₃ to 1.5-2.0 eq. Excess_POCl3->Solution_Stoich Yes End Re-run and Analyze Excess_POCl3->End No Solution_Temp->End Solution_Stoich->End

Caption: Troubleshooting workflow for unexpected electrophilic chlorination.

Solutions:

The strategies to mitigate this side reaction are similar to those for preventing aromatization, as both are often promoted by harsh conditions.

  • Strict Temperature Control: Avoid high temperatures to reduce the energy available for this alternative reaction pathway.

  • Minimize Reaction Time: Quench the reaction as soon as the desired product is formed to prevent further reaction.

  • Use of a Milder Chlorinating Agent: If the problem persists, consider alternative, milder chlorinating agents such as oxalyl chloride or thionyl chloride, which may offer different selectivity profiles.

Q3: I'm using DMF as a solvent for my chlorination, and my crude ¹H NMR shows a new peak around 9-10 ppm. What is this?

A3: The peak in the 9-10 ppm region is characteristic of an aldehyde proton, which strongly suggests that a Vilsmeier-Haack formylation has occurred as a side reaction.

The Chemistry Behind the Problem:

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] The active formylating agent, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride.[6] If your tetrahydropyridopyridazinone scaffold has an electron-rich aromatic ring or an activated position, it can be formylated by the Vilsmeier reagent.

Mechanism of Vilsmeier-Haack Side Reaction:

Vilsmeier_Mechanism cluster_1 Vilsmeier-Haack Side Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Substrate Electron-Rich Substrate Substrate->Iminium_Salt Formyl_Product Formylated Byproduct Iminium_Salt->Formyl_Product Workup Aqueous Workup Workup->Formyl_Product Hydrolysis

Caption: Formation of a formylated byproduct via the Vilsmeier-Haack reaction.

Solutions:

  • Change of Solvent: The most straightforward solution is to avoid DMF as the solvent. Use a non-participating aprotic solvent such as dichloromethane (DCM), acetonitrile, or 1,2-dichloroethane.

  • Use Neat POCl₃ (with caution): If the substrate is soluble in POCl₃, the reaction can sometimes be run using POCl₃ as both the reagent and the solvent. This should be done with extreme care and at controlled temperatures.

Frequently Asked Questions (FAQs)

  • Q: Is there a risk of the lactam ring opening during the reaction?

    • A: While strong acids or bases can hydrolyze lactams, ring-opening is not a commonly reported side reaction under standard POCl₃ chlorination conditions.[7] The reaction conditions are typically anhydrous, which prevents hydrolysis. However, if the reaction mixture is not properly quenched and remains acidic during aqueous workup, some degree of hydrolysis to the corresponding amino acid could occur.

  • Q: Can my substrate be phosphorylated by POCl₃ or its byproducts?

    • A: Phosphorylation of the substrate is a theoretical possibility, especially if there are free hydroxyl or amine groups elsewhere on the molecule. POCl₃ is a phosphorylating agent.[8] However, this is generally less favorable than the desired chlorination of the lactam. If unexpected phosphorus signals are observed in the ³¹P NMR of the crude product, this side reaction should be considered. Ensuring the use of minimal POCl₃ and lower temperatures can help mitigate this.

  • Q: Could the tetrahydropyridopyridazinone ring system undergo rearrangements under the acidic reaction conditions?

    • A: Acid-catalyzed rearrangements are known for some heterocyclic systems.[9] While not a commonly cited side reaction for this specific scaffold during chlorination, the strongly acidic and high-temperature conditions could potentially induce rearrangements. If you observe an unexpected isomer of your product, a skeletal rearrangement should be considered as a possibility. Characterization by 2D NMR techniques would be necessary to confirm such an event.

  • Q: What are the best analytical techniques to identify these side products?

    • A: A combination of techniques is recommended:

      • LCMS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying the molecular weights of the starting material, product, and byproducts in the crude reaction mixture.

      • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural elucidation of the purified products and byproducts. The presence of aromatic protons or an aldehyde proton is a key diagnostic tool.

      • 2D NMR (COSY, HSQC, HMBC): Necessary for unambiguously assigning the structure of unexpected products, such as those arising from rearrangement or unexpected chlorination.

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Barbituric acid initiated rearrangement of 2,2'-pyridil into 5,5'-(2-pyrilidine)bisbarbituric acid. (2002). Organic Letters, 4(5), 811-3. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances, 13(28), 19333-19340. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). RSC Publishing. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (2015). ResearchGate. [Link]

  • The reactivity of beta-lactams, the mechanism of catalysis and the inhibition of beta-lactamases. (1998). Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 353(1372), 1261-70. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. (n.d.). Semantic Scholar. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 1-64. [Link]

  • Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. (2021). MDPI. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(40), 27958-27981. [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025). Oreate AI. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). ResearchGate. [Link]

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Technical Support Center: Optimizing Suzuki Coupling for 3-Chloropyridazine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-chloropyridazine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with this electron-deficient heterocyclic halide. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure reproducible results.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of 3-chloropyridazine. Each entry is designed to help you diagnose the problem and implement a targeted solution.

Q1: My reaction shows low or no conversion of the 3-chloropyridazine starting material. What are the likely causes and how do I fix it?

Low conversion is typically a sign that a key step in the catalytic cycle is failing, most often the initial oxidative addition. 3-Chloropyridazine is an electron-deficient aryl chloride, which presents a significant hurdle for many standard palladium catalysts due to the strong C-Cl bond.[1][2]

Core Issues & Solutions:

  • Insufficient Catalyst Activity: The primary bottleneck is often the oxidative addition of the palladium catalyst into the C-Cl bond.[3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.

    • Solution: Employ a more active, state-of-the-art catalyst system. This involves pairing a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand. Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or highly basic trialkylphosphines (e.g., P(t-Bu)₃) are excellent choices as they accelerate the oxidative addition step.[4][5] N-Heterocyclic Carbene (NHC) ligands are also highly effective for activating aryl chlorides.[4][6]

  • Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst inhibition and preventing it from participating in the catalytic cycle.[1]

    • Solution: The use of bulky ligands, such as those mentioned above, can create a sterically hindered environment around the palladium atom, which discourages the inhibitory coordination of the pyridazine nitrogen.

  • Incorrect Base or Solvent: The base is not just a stoichiometric reagent; it plays a crucial role in activating the boronic acid for transmetalation.[2][7] An inappropriate solvent can hinder solubility or catalyst performance.

    • Solution: Start with a strong inorganic base like K₃PO₄ or Cs₂CO₃. These have proven effective in challenging couplings. Ensure your solvent is anhydrous and rigorously degassed. 1,4-Dioxane and Toluene are excellent first choices.[1][8]

G start Low / No Conversion q1 Is Starting Material Consumed? start->q1 no_sm No SM Consumption (Oxidative Addition Failure) q1->no_sm No sm_consumed SM Consumed, but Low Product Yield q1->sm_consumed Yes sol1 1. Increase Catalyst Activity: - Use Pd(OAc)2/Pd2(dba)3 - Add bulky, e--rich ligand (SPhos, XPhos, P(t-Bu)3) no_sm->sol1 sol2 2. Increase Temperature: - Incrementally raise temp. (e.g., 80°C -> 110°C) sol1->sol2 sol3 3. Check Reagent Quality: - Verify catalyst/ligand activity - Use fresh, anhydrous solvent sol2->sol3 q2 Major Byproduct? sm_consumed->q2 dehalogenation Dehalogenation Product (Ar-H) q2->dehalogenation Dehalogenation homocoupling Homocoupling Product (R-B(OH)2 -> R-R) q2->homocoupling Homocoupling protodeboronation Protodeboronation (Boronic acid decomposition) q2->protodeboronation Protodeboronation sol_dehalo Solution: - Use milder base (e.g., K2CO3) - Ensure strictly anaerobic conditions dehalogenation->sol_dehalo sol_homo Solution: - Rigorously degas all reagents - Lower reaction temperature homocoupling->sol_homo sol_proto Solution: - Use boronate ester (MIDA, pinacol) or trifluoroborate salt - Use anhydrous base (K3PO4) protodeboronation->sol_proto

Caption: A workflow for troubleshooting low-yield reactions.

Q2: I'm observing significant formation of a biaryl byproduct from my boronic acid (homocoupling). How can I prevent this?

Homocoupling of the boronic acid (or ester) is a common side reaction, often driven by the presence of oxygen or Pd(II) species at the start of the reaction.[1][9]

Core Issues & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative homocoupling of boronic acids.

    • Solution: Rigorous degassing of the solvent and reaction vessel is critical. Use a "freeze-pump-thaw" technique (at least three cycles) for best results, or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Use of a Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient, the remaining Pd(II) can promote homocoupling.

    • Solution: While Pd(II) sources are common, ensure your conditions favor rapid reduction to Pd(0). The phosphine ligand itself often serves as the reductant. Alternatively, using a Pd(0) source like Pd₂(dba)₃ can be beneficial.

Q3: My boronic acid seems to be decomposing, and I see significant protodeboronation. What should I do?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is particularly problematic with electron-rich or certain heteroaryl boronic acids and can be promoted by water and the choice of base.[1][10]

Core Issues & Solutions:

  • Hydrolytic Instability: Boronic acids are susceptible to hydrolysis, especially under prolonged heating in aqueous basic conditions.

    • Solution: Switch from a boronic acid to a more robust boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[10] MIDA boronates are exceptionally stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing side reactions. Potassium trifluoroborate salts are another excellent, highly stable alternative.[4][10]

  • Base-Mediated Decomposition: Certain bases can accelerate protodeboronation.

    • Solution: A careful screen of bases can be effective. While strong bases are needed for transmetalation, sometimes a slightly weaker base like K₂CO₃ or even KF can provide a better outcome if protodeboronation is the primary issue.[4]

Section 2: Frequently Asked Questions (FAQs)

Q4: Why is 3-chloropyridazine considered a "challenging" substrate for Suzuki coupling?

3-Chloropyridazine combines two challenging characteristics:

  • Aryl Chloride Inertness: The C-Cl bond is significantly stronger and less reactive towards oxidative addition than corresponding C-Br or C-I bonds. This requires highly active catalysts to initiate the cycle.[2]

  • Heterocyclic Inhibition: The lone pairs on the pyridazine nitrogens can act as ligands for the palladium catalyst. This coordination can form stable, off-cycle complexes that effectively poison the catalyst and halt the reaction.[1] Pyridazine is an electron-deficient heterocycle, which can somewhat facilitate the oxidative addition compared to electron-rich aryl chlorides, but the inhibitory effect is often dominant.[1][11]

Q5: What is a good starting point for reaction conditions if I have never worked with this substrate before?

When approaching a new 3-chloropyridazine coupling, it is best to start with a set of conditions known to be effective for challenging aryl chlorides. A "one-size-fits-all" approach rarely works, but the following provides a robust starting point for optimization.

ParameterRecommended Starting ConditionRationale & Key Considerations
Pd Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available, reliable Pd(II) and Pd(0) sources.[9] Pre-catalysts are often more stable and convenient.
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich biaryl phosphine ligands are proven to accelerate the difficult oxidative addition for aryl chlorides and prevent catalyst deactivation.[5]
Base K₃PO₄ (2.5 - 3.0 equiv.)A strong, non-nucleophilic base that effectively promotes transmetalation while having low solubility, which can sometimes temper side reactions.[1]
Solvent 1,4-Dioxane or Toluene (0.1 M)Anhydrous, high-boiling point aprotic solvents are generally preferred. Must be rigorously degassed.
Boron Source Arylboronic Acid (1.2 - 1.5 equiv.)If protodeboronation is a concern, immediately switch to the corresponding pinacol ester or trifluoroborate salt.[10]
Temperature 100 - 110 °CHigher temperatures are often required to overcome the activation barrier for oxidative addition of the C-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Absolutely essential to prevent oxygen-driven side reactions like homocoupling.[1]
Q6: What is the mechanistic role of the base in the Suzuki-Miyaura reaction?

The base is not a passive component; it is integral to the transmetalation step. The generally accepted mechanism involves the base activating the boronic acid.[3][4]

  • Formation of Borate: The base (e.g., OH⁻ from K₃PO₄ in the presence of trace water) coordinates to the empty p-orbital of the boron atom in the boronic acid, forming a more nucleophilic "ate" complex (a borate, [R-B(OH)₃]⁻).[7]

  • Facilitation of Transmetalation: This negatively charged borate complex is much more reactive towards the Pd(II)-halide complex. It facilitates the transfer of the organic group (R) from boron to palladium, regenerating the base and forming the diorganopalladium(II) intermediate that precedes reductive elimination.

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-Cl(L)₂ pd0->pdiia Oxidative Addition (+ Ar-Cl) pdiib Ar-Pd(II)-R(L)₂ pdiia->pdiib Transmetalation (+ R-B(OH)₂ + Base) pdiib->pd0 Reductive Elimination (- Ar-R) product 3-Arylpyridazine (Ar-R) pdiib->product arcl 3-Chloropyridazine (Ar-Cl) arcl->pdiia boronic Boronic Acid/Ester (R-B(OR)₂) boronic->pdiia base Base (e.g., K₃PO₄) base->pdiia

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Section 3: Experimental Protocols

General Protocol for Suzuki Coupling of 3-Chloropyridazine (Conventional Heating)

This generalized procedure should be optimized for specific substrates. All operations should be performed under an inert atmosphere using Schlenk line techniques or in a glovebox.

Materials:

  • 3-Chloropyridazine (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.3 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, to make a 0.1 M solution)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 3-chloropyridazine, arylboronic acid, palladium precatalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1]

    • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]

  • Pinheiro, P. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Pinheiro, P. S. M., et al. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]

  • A., K., et al. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from CovaSyn website. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Deng, J. Z., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345-7. [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved from ResearchGate. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • American Chemical Society. (2026). N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. Retrieved from ACS Publications. [Link]

  • Pinto, J. R. M., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3141-3147. [Link]

Sources

Troubleshooting N-alkylation regioselectivity in tetrahydropyridopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Alkylation of Tetrahydropyridopyridazines

Welcome to the technical support center for the regioselective N-alkylation of tetrahydropyridopyridazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The inherent asymmetry of the tetrahydropyridopyridazine core presents a significant challenge in controlling which of the two nitrogen atoms (N-1 or N-2) undergoes alkylation. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and steer your reaction toward the desired regioisomer.

Core Principles: Understanding the Competing Pathways

The regioselectivity of N-alkylation on the tetrahydropyridopyridazine ring is a classic case of competition between kinetic and thermodynamic control.[1][2] The outcome is dictated by a delicate balance of steric hindrance, electronic effects, and reaction conditions.[3][4][5]

  • N-1 (Kinetic Site): This nitrogen is typically more sterically accessible and more nucleophilic due to the electron-donating nature of the adjacent alkyl groups in the saturated portion of the ring. Alkylation at this site is often faster, leading to the kinetic product .[2]

  • N-2 (Thermodynamic Site): This nitrogen is adjacent to the double bond, and its lone pair can participate in resonance, making it less nucleophilic but leading to a potentially more stable, conjugated final product. This is often the thermodynamic product .[2][6]

The interplay of base, solvent, temperature, and the nature of the alkylating agent determines which pathway is favored.[7]

G cluster_0 Tetrahydropyridopyridazine Core cluster_1 Reaction Control cluster_2 Products Start Substrate N1 N-1 Position (More Nucleophilic, Sterically Accessible) N2 N-2 Position (Less Nucleophilic, Resonance Stabilized) Kinetic Kinetic Control (Low Temp, Fast Reaction) N1->Kinetic Favors Thermodynamic Thermodynamic Control (High Temp, Reversible) N2->Thermodynamic Favors Product_N1 N-1 Alkylated Product (Kinetic Product) Kinetic->Product_N1 Leads to Product_N2 N-2 Alkylated Product (Thermodynamic Product) Thermodynamic->Product_N2 Leads to

Caption: Competing N-1 (Kinetic) and N-2 (Thermodynamic) alkylation pathways.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the N-alkylation of tetrahydropyridopyridazines in a practical question-and-answer format.

Q1: Why am I getting a mixture of N-1 and N-2 alkylated products with poor selectivity?

Answer: Obtaining a mixture of regioisomers is the most common challenge and typically indicates that the reaction conditions are not sufficiently biased toward either kinetic or thermodynamic control.

Causality & Solutions:

  • Intermediate Temperature: Temperatures that are too low for equilibrium to be established but high enough to overcome the activation barrier for the thermodynamic pathway can result in mixtures.

  • Base Selection: A moderately strong, non-bulky base (e.g., K₂CO₃) can deprotonate both nitrogens to some extent, leading to competitive alkylation.[8][9]

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can solvate the cation of the base, but may not be sufficient to direct selectivity on their own.[9][10]

Troubleshooting Workflow:

G Start Poor Regioselectivity (Mixture of N-1/N-2) Goal Define Target Isomer Start->Goal N1_Target Target: N-1 (Kinetic) Goal->N1_Target N2_Target Target: N-2 (Thermodynamic) Goal->N2_Target Kinetic_Conditions Implement Kinetic Conditions: - Low Temperature (e.g., -78 to 0 °C) - Strong, Bulky Base (e.g., LDA, LiHMDS) - Non-polar Solvent (e.g., THF, Toluene) N1_Target->Kinetic_Conditions Thermo_Conditions Implement Thermodynamic Conditions: - Higher Temperature (e.g., RT to reflux) - Weaker Base (e.g., Cs₂CO₃, K₂CO₃) - Polar Aprotic Solvent (e.g., DMF, MeCN) N2_Target->Thermo_Conditions Result Analyze N-1/N-2 Ratio (1H NMR, NOESY, HMBC) Kinetic_Conditions->Result Thermo_Conditions->Result Success Desired Selectivity Achieved Result->Success >95:5 Failure Selectivity Still Poor Result->Failure <95:5 Failure->Goal Re-evaluate Conditions

Caption: Decision workflow for troubleshooting poor N-alkylation regioselectivity.

Q2: How can I selectively favor N-1 (Kinetic) alkylation?

Answer: To favor the kinetic N-1 product, you must use conditions that promote the fastest reaction at the most nucleophilic, sterically accessible nitrogen while preventing the reaction from equilibrating to the thermodynamic product.[1]

Key Strategies:

  • Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This provides enough energy to overcome the lower activation barrier for N-1 alkylation but not enough for the higher-energy N-2 pathway or for the reverse reaction (equilibration).[1]

  • Strong, Sterically Hindered Base: Use a strong, non-nucleophilic, bulky base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases will preferentially deprotonate the more sterically accessible N-1 proton.

  • Solvent Choice: Employ less polar, non-coordinating solvents like THF or Toluene. These solvents minimize the dissolution of intermediates, favoring the faster, irreversible pathway.

  • Counter-ion Effect: Lithium bases (e.g., n-BuLi, LDA) often favor kinetic control due to the coordinating ability of the Li⁺ ion.

ParameterCondition for N-1 (Kinetic) SelectivityRationale
Temperature -78 °C to 0 °CPrevents equilibration and overcoming the higher Eₐ for N-2.[1]
Base LDA, LiHMDS, n-BuLiStrong, bulky bases deprotonate the sterically accessible N-1.
Solvent THF, Toluene, Diethyl EtherLess polar solvents favor the irreversible kinetic pathway.
Alkylating Agent Highly reactive (e.g., MeI, BnBr)Rapidly traps the kinetically formed anion before equilibration.
Q3: My reaction is not proceeding to completion or is very slow. What are the common causes?

Answer: Low conversion can stem from several factors, including insufficient reactivity of the starting materials, poor solubility, or catalyst/base deactivation.[9][11]

Troubleshooting Steps:

  • Check Base Stoichiometry and Purity: Ensure you are using at least 1.1 equivalents of a freshly titrated or newly purchased strong base. Carbonates like K₂CO₃ should be anhydrous and finely powdered to maximize surface area.[10]

  • Increase Reactivity of Alkylating Agent: The leaving group has a significant impact. The general reactivity trend is I > OTf > Br > Cl. If using an alkyl chloride with low conversion, consider switching to the corresponding bromide or iodide.[11]

  • Improve Solubility: If the starting material or base is not soluble in the chosen solvent, the reaction will be slow.[9] For reactions with carbonates, polar aprotic solvents like DMF or acetonitrile are often necessary.[10] In some cases, gentle heating may be required, but be mindful this can erode kinetic control.

  • Consider Additives: For sluggish reactions involving alkyl bromides or chlorides, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide and accelerating the reaction.[9]

Q4: How do I definitively determine the N-1/N-2 product ratio and confirm my structures?

Answer: Unambiguous structural assignment is critical. Relying on 1D ¹H NMR alone is often insufficient. A combination of 2D NMR techniques is the gold standard for this type of regiochemistry problem.[8][12][13]

Recommended Analytical Workflow:

  • ¹H NMR: Compare the chemical shifts of the protons adjacent to the nitrogen atoms. Alkylation typically causes a downfield shift of the neighboring protons. While indicative, this is not definitive proof.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools. Look for a 2- or 3-bond correlation between the protons of the newly introduced alkyl group (e.g., the -CH₂-) and the carbon atoms of the heterocyclic core. A correlation to the carbon between the two nitrogens versus a carbon further away can often solve the structure.[7][12]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. A NOE between the protons of the alkyl group and protons on the saturated part of the ring would strongly suggest N-1 alkylation, while a NOE to protons near the double bond would suggest N-2.[8]

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure.

Q5: Can computational modeling predict the regioselectivity for my specific substrate?

Answer: Yes, computational chemistry is an increasingly powerful predictive tool in this area.[14][15][16] DFT (Density Functional Theory) calculations can be used to model the reaction pathways and predict the relative energies of the transition states and products.

  • Kinetic Product Prediction: By calculating the activation energies (ΔG‡) for the N-1 and N-2 alkylation pathways, you can predict which reaction will be faster. The pathway with the lower activation energy corresponds to the kinetic product.

  • Thermodynamic Product Prediction: By calculating the Gibbs free energies (ΔG) of the final N-1 and N-2 alkylated products, you can determine which isomer is more stable. The isomer with the lower free energy is the thermodynamic product.[6]

These predictions can save significant lab time by guiding the initial choice of reaction conditions.[14]

Experimental Protocols

Protocol 1: General Procedure for N-1 Selective (Kinetic) Alkylation

Objective: To achieve high selectivity for the N-1 alkylated product.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetrahydropyridopyridazine substrate (1.0 eq) and anhydrous THF (approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of LDA (1.1 eq, 2.0 M in THF/heptane) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

  • Reaction: Maintain the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quench: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the product and determine the isomeric ratio using ¹H NMR, HMBC, and NOESY.[8][12]

Protocol 2: General Procedure for N-2 Selective (Thermodynamic) Alkylation

Objective: To achieve high selectivity for the N-2 alkylated product.

  • Preparation: To a round-bottom flask, add the tetrahydropyridopyridazine substrate (1.0 eq), anhydrous cesium carbonate (Cs₂CO₃, 1.5 eq), and anhydrous DMF (approx. 0.2 M).

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). The higher temperature facilitates equilibration to the more stable thermodynamic product.[2] Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification & Analysis: Wash the combined organic layers, dry, concentrate, and purify by flash column chromatography. Confirm the structure and isomeric ratio by NMR.[8][12]

References

  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry.
  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8.
  • Sigmund, L. M., Assante, M., Johansson, M. J., Norrby, P.-O., Jorner, K., & Kabeshov, M. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science.
  • BenchChem. (2025).
  • PubMed. (n.d.). N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Reddit. (2021).
  • LaPlante, S. R. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Rayner, P. J., Burns, M. J., Fear, E. J., & Duckett, S. B. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.
  • Sigmund, L. M., et al. (2025). Computational tools for the prediction of site- and regioselectivity of organic reactions. Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.). Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Chemical Science.
  • White Rose Research Online. (2021).
  • Sciencemadness.org. (2022).
  • PubMed. (n.d.). Methylation of sydnone N-oxides: kinetic and thermodynamic control in the alkylation site of an electron-rich heterocycle.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

Sources

Technical Support Center: Managing Phosphorus Oxychloride in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Post-Reaction Purification and Troubleshooting

Welcome to the technical support center for scientists and researchers utilizing phosphorus oxychloride (POCl₃) in chlorination reactions. As a powerful and versatile chlorinating agent, POCl₃ is indispensable in many synthetic routes, particularly in the conversion of hydroxyl groups and in Vilsmeier-Haack reactions.[1][2] However, its high reactivity necessitates careful management of the reaction workup to ensure safety, maximize product yield, and achieve high purity by effectively removing residual reagent and its byproducts.

This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address the common challenges encountered during the purification phase of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I need to remove after a chlorination reaction with POCl₃?

The main species to remove are unreacted (excess) phosphorus oxychloride, phosphoric acid (H₃PO₄), and hydrochloric acid (HCl). POCl₃ reacts exothermically with water to form these acidic byproducts.[3][4][5] In some cases, metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) can also form, which pose a safety risk if not fully hydrolyzed during the workup.[6]

Q2: Why is the quenching of excess POCl₃ considered a hazardous step?

The hydrolysis of POCl₃ is highly exothermic. If the reaction is quenched improperly, for instance at low temperatures where the hydrolysis is initially sluggish, unreacted POCl₃ can accumulate.[6] As the mixture warms, this can lead to an uncontrollable, delayed exothermic reaction, or a "thermal runaway," posing a significant safety hazard.[1][6] The safest approach is always a "reverse quench," where the reaction mixture is added slowly to the quenching solution.[1][6]

Q3: Can I remove excess POCl₃ by distillation before the aqueous workup?

Yes, this is a viable strategy, especially when working with products that are sensitive to aqueous conditions.[2] Excess POCl₃ can be distilled off, often under reduced pressure, before proceeding with the workup.[2][7] This minimizes the amount of reagent that needs to be quenched, reducing the overall exotherm and the quantity of acidic byproducts generated.

Q4: Is it acceptable to quench POCl₃ with an alcohol?

While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method for routine workups.[6] The resulting organophosphate byproducts can be difficult to separate from the desired product and may be toxic.[6][8] Quenching with water or a controlled aqueous base is the standard and preferred method.[6]

Q5: How can I confirm that all phosphorus-containing byproducts have been removed from my final product?

The most definitive method is ³¹P NMR spectroscopy, which can detect even trace amounts of phosphorus-containing impurities. For routine checks, colorimetric methods, such as the molybdenum blue method, can be adapted to test for the presence of phosphate after a sample is appropriately digested.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the workup of a POCl₃ reaction.

Issue 1: Delayed or Uncontrolled Exothermic Reaction During Quench
  • Potential Cause: The most common cause is quenching at a low temperature (e.g., 0-5°C). The hydrolysis of POCl₃ is slow at this temperature, allowing the reagent to accumulate. The reaction can then accelerate uncontrollably as the mixture warms.[6] Another cause is adding the quenching solution to the reaction mixture, which can create a localized, highly concentrated reaction.

  • Recommended Solution: Perform a "reverse quench" by slowly adding the reaction mixture containing POCl₃ to a vigorously stirred quenching solution at a controlled, slightly elevated temperature (e.g., 35-40°C).[1][6] This ensures that each drop of the reaction mixture is immediately and safely hydrolyzed upon addition, preventing accumulation.[1][11]

Issue 2: Product Decomposes or Reverts to Starting Material
  • Potential Cause: Many chlorinated products are sensitive to strongly basic conditions. Using potent aqueous bases like sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃) for neutralization can lead to the hydrolysis of the newly installed chloro group or other sensitive functionalities.[6]

  • Recommended Solution: Use a milder, buffered quenching and neutralization agent. An aqueous solution of sodium acetate is an excellent choice as it controls the pH effectively without creating a harsh basic environment.[1][6] If a base is necessary, add it slowly while carefully monitoring the pH and maintaining a low temperature.

Issue 3: Formation of a Thick, Unstirrable Slurry or Insoluble Material
  • Potential Cause: This can be due to two main factors:

    • Product Insolubility: The desired product may be insoluble in the aqueous/organic mixture.

    • Salt Precipitation: Neutralization of phosphoric acid and HCl generates inorganic salts (e.g., sodium phosphate, sodium chloride) which may have limited solubility in the reaction medium.[6]

  • Recommended Solution:

    • Add More Solvent: Increase the volume of the organic solvent to help keep the product dissolved.

    • Adjust pH: The solubility of your product may be pH-dependent. Carefully adjust the pH to see if solubility improves.

    • Filter: If the solid is an inorganic salt, it can sometimes be removed by filtration before proceeding with the extraction.

Issue 4: Persistent Phosphorus Impurities in the Final Product
  • Potential Cause: Incomplete hydrolysis of POCl₃ and its intermediates, or inefficient extraction of the resulting phosphoric acid.

  • Recommended Solution:

    • Sufficient Aging: After the quench is complete, allow the mixture to stir for an adequate period (e.g., 1-2 hours) to ensure all reactive phosphorus species are fully hydrolyzed.[6]

    • Multiple Washes: Perform multiple extractions with a suitable organic solvent. Follow this with several washes (brine, dilute aqueous base if the product is stable) to thoroughly remove water-soluble phosphoric acid and its salts.

Experimental Protocols & Workflows
Protocol 1: Controlled Quenching with Aqueous Sodium Acetate (Reverse Quench)

This is the recommended method for products with moderate to high sensitivity to base and for ensuring optimal safety.[1]

  • Preparation: In a separate flask large enough to accommodate the entire reaction volume plus the quench solution, prepare a 10-15% (w/v) aqueous solution of sodium acetate.

  • Temperature Control: Warm the sodium acetate solution to 35-40°C and maintain this temperature with a water bath. Ensure the flask is equipped with a mechanical stirrer for vigorous agitation.

  • Addition: Slowly add the reaction mixture containing excess POCl₃ dropwise via an addition funnel to the warm, vigorously stirred sodium acetate solution. Monitor the temperature of the quenching mixture; if it rises significantly, slow the addition rate.

  • Aging: After the addition is complete, continue to stir the mixture at 35-40°C for 1-2 hours to ensure complete hydrolysis.

  • Workup: Cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then brine before drying, filtering, and concentrating.

Diagram: Recommended Reverse Quench Workflow

G cluster_prep Preparation cluster_quench Controlled Quench cluster_workup Aqueous Workup ReactionMix Completed Reaction (Product + Excess POCl₃) Add Slowly Add Reaction Mix to Quench Solution (Vigorous Stirring) ReactionMix->Add Reverse Quench QuenchSol Prepare Aqueous Sodium Acetate (10-15%) Warm Warm Quench Solution to 35-40°C QuenchSol->Warm Warm->Add Age Stir for 1-2 hours at 35-40°C Add->Age Cool Cool to Room Temp Age->Cool Extract Extract with Organic Solvent (x3) Cool->Extract Wash Wash Organics (Water, Brine) Extract->Wash Dry Dry, Filter, Concentrate Wash->Dry Final Pure Product Dry->Final

Caption: Workflow for the safe, controlled reverse quenching of POCl₃.

Data Summary Table

This table summarizes key physical properties of POCl₃ and its primary hydrolysis byproducts, which are critical for planning purification strategies like distillation and extraction.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
Phosphorus Oxychloride POCl₃153.33105.8Reacts with water; soluble in many organic solvents.[3][5]
Phosphoric Acid H₃PO₄98.00213 (decomposes)Very soluble in water; low solubility in non-polar organic solvents.
Hydrochloric Acid HCl36.46-85.05Very soluble in water; forms an azeotrope.
Safety First: Handling Phosphorus Oxychloride

POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[12][13][14] Always adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (neoprene is recommended), safety goggles, a face shield, and a lab coat.[6][15][16][17]

  • Emergency Equipment: Ensure an emergency shower and eyewash station are immediately accessible.[6][15]

  • Handling: POCl₃ is moisture-sensitive and fumes in moist air.[3][4] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

  • Waste Disposal: Never add water directly to a container of POCl₃.[4][18] Small amounts of residual POCl₃ should be quenched carefully using a reverse-quench procedure before disposal. Dispose of all chemical waste in accordance with your institution's guidelines.

References
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
  • How can I properly quench POCl3?
  • Working with Hazardous Chemicals. Organic Syntheses.
  • How should I remove liquid pocl3 without leaving a residue?
  • How should I proceed in Chlorination using POCl3?
  • Common Name: PHOSPHORUS OXYCHLORIDE. New Jersey Department of Health.
  • phosphorus oxychloride - Report. CAMEO Chemicals, NOAA.
  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie.
  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. Royal Society of Chemistry.
  • Phosphorus oxychloride - SAFETY D
  • Phosphorus Oxychloride. Air Liquide Malaysia.
  • Phosphoryl chloride. Wikipedia.
  • My friend phosphorus oxychloride. Chemical Space Blog.
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. ChemicalBook.
  • Phosphorus chloride oxide (POCl3). ChemBK.
  • Prepar
  • A Review of Recent Developments in Analytical Methods for Determination of Phosphorus
  • A Comparative Guide to Analytical Methods for Phosphorus Determin
  • Organophosph

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Technical Support Center: Improving the Solubility of Pyridopyridazine-Based Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridopyridazine Solubility Challenge

Pyridopyridazine scaffolds are a cornerstone in modern medicinal chemistry, offering a versatile framework for designing potent and selective therapeutics.[1] Their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, are valuable for drug-target interactions.[2] However, these same properties often contribute to a significant challenge in the early stages of drug discovery: poor aqueous solubility.[3]

Low solubility is not a trivial issue; it can severely impact the quality and reliability of biological assay data.[4][5] It can lead to underestimated compound potency, poor reproducibility, and misleading structure-activity relationships (SAR).[5] This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and overcoming the solubility hurdles associated with pyridopyridazine-based compounds, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to address the most common issues encountered when working with pyridopyridazine compounds in a question-and-answer format.

Part 1: Understanding the Problem

Q1: Why are my pyridopyridazine compounds consistently showing poor solubility?

A: The solubility of a compound is governed by its physicochemical properties. Pyridopyridazine derivatives, while attractive scaffolds, often possess characteristics that limit their solubility in aqueous buffers used for biological assays.[1][3]

  • High Crystallinity (Lattice Energy): The planar, aromatic nature of the pyridopyridazine core can lead to strong crystal packing. A high lattice energy means more energy is required to break apart the crystal lattice and dissolve the compound than is gained by solvating it in water.

  • Lipophilicity: While the pyridazine motif itself can boost aqueous solubility compared to a simple pyridine, extensive decoration with lipophilic (greasy) functional groups during lead optimization can dramatically increase the overall lipophilicity (LogP), leading to poor aqueous solubility.[2][6]

  • Weak Basicity: The nitrogen atoms in the pyridopyridazine ring system are weakly basic.[2] This means their ionization state, which significantly influences solubility, is highly dependent on the pH of the surrounding medium.[7][8]

Q2: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my in vitro assay?

A: Understanding this distinction is critical for interpreting your results correctly.[9]

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where the solid and dissolved states are in balance. This measurement typically requires long incubation times (e.g., 24 hours) of the solid compound in the buffer.[10][11]

  • Kinetic Solubility is a measure of how quickly a compound precipitates out of a solution when it's rapidly diluted from a high-concentration organic stock (usually DMSO) into an aqueous buffer.[10][11] This method is high-throughput and closely mimics the process of preparing compound plates for most biological assays.[10]

For most in vitro high-throughput screening (HTS) and lead optimization assays, kinetic solubility is the more practical and relevant measure .[11] Your compound needs to remain in solution for the duration of the assay (typically a few hours) after being diluted from a DMSO stock. A compound might have poor thermodynamic solubility but acceptable kinetic solubility for the assay window.[12]

Q3: How can I tell if my compound is precipitating in my assay plate?

A: Compound precipitation can be a source of significant assay artifacts. Visual inspection is the first line of defense. Look for:

  • Cloudiness or Turbidity: After adding the compound to the assay buffer, let the plate sit for a few minutes. A visible haze or cloudiness is a clear sign of precipitation.

  • Crystalline Particles: Under a microscope, you may see small crystals or amorphous aggregates at the bottom of the wells.

Low solubility can manifest in your data as:

  • Poor Reproducibility: High variability between replicate wells.

  • Flat Dose-Response Curves: The compound's apparent activity plateaus because no more compound can dissolve to elicit a further response.

  • Inconsistent SAR: Small chemical modifications leading to unexpectedly large drops in activity, which may be due to solubility cliffs rather than target engagement.[5]

Part 2: First-Line Troubleshooting Strategies

If you suspect solubility is an issue, the following strategies can be employed. The goal is to find the simplest method that maintains compound integrity and does not interfere with the assay biology.

Q4: My compound, dissolved in 100% DMSO, is precipitating when I dilute it into my aqueous assay buffer. What should I do?

A: This is a classic kinetic solubility problem. The drastic change in solvent polarity from DMSO (a polar aprotic solvent) to a highly aqueous environment causes the compound to "crash out."[5]

Troubleshooting Workflow:

G cluster_prep Preparation cluster_dilution Dilution Strategy start Start with 10 mM Compound Stock in 100% DMSO check_dmso_sol Is stock fully dissolved? (No particulates) start->check_dmso_sol sonicate Briefly sonicate and warm to 37°C check_dmso_sol->sonicate No dilute Dilute stock into final assay buffer check_dmso_sol->dilute Yes sonicate->check_dmso_sol check_precip Precipitation observed? dilute->check_precip success Proceed with Assay check_precip->success No troubleshoot Initiate Solubility Enhancement Protocol check_precip->troubleshoot Yes

Immediate Steps:

  • Check Your DMSO Stock: Ensure your compound is fully dissolved in the 100% DMSO stock.[13] If you see any crystals, gently warm the stock (e.g., to 37°C) and sonicate briefly.[5] Always visually inspect before use.

  • Reduce Final Concentration: The most straightforward solution is often to test at a lower concentration. If your compound is soluble at 1 µM but not at 10 µM, your results at 10 µM are likely unreliable.

  • Optimize the Dilution Protocol: Avoid adding a very small volume of DMSO stock directly into a large volume of buffer. Instead, perform an intermediate dilution step in a mix of buffer and DMSO or in 100% DMSO to lower the concentration before the final aqueous dilution.[5]

Q5: Can I use pH modification to improve the solubility of my pyridopyridazine compound?

A: Yes, this can be a very effective strategy, particularly for weakly basic compounds like many pyridopyridazines.[7][14]

Causality: Pyridopyridazines are typically weak bases. By lowering the pH of the buffer (making it more acidic), you can protonate the nitrogen atoms on the ring. This creates a charged species (a salt), which is generally much more soluble in polar solvents like water than the neutral form.[15][16][17]

Protocol & Considerations:

  • Determine pKa: If possible, determine the pKa of your compound. The rule of thumb is to adjust the pH to be at least 1-2 units below the pKa to ensure the majority of the compound is in its ionized, more soluble form.

  • Assay Compatibility: CRITICAL: Ensure your assay is tolerant to the pH change. Many biological systems (enzymes, cells) are highly sensitive to pH. A pH shift from 7.4 to 6.0 could inactivate your target protein or stress your cells, creating an experimental artifact.

  • Buffer Capacity: Ensure your chosen buffer has sufficient buffering capacity at the new pH to prevent drift during the experiment.

Q6: What are common co-solvents I can use, and what is the maximum concentration tolerated in assays?

A: Using a co-solvent is a common method to increase the solubility of hydrophobic compounds.[18][19] The co-solvent helps to reduce the polarity of the aqueous buffer, making it a more favorable environment for the compound.

DMSO is the most common co-solvent in discovery.[20] However, it's crucial to keep the final concentration low, as DMSO itself can have biological effects.[21][22]

Co-SolventTypical Max % in Cell-Based AssaysNotes & Cautions
DMSO 0.5% - 1.0% Can induce cell stress, differentiation, or act as an antioxidant at higher concentrations.[21] Always run a vehicle control with the same final DMSO concentration.
Ethanol 0.1% - 0.5% Can be cytotoxic and affect membrane fluidity.[21] Often used for very hydrophobic natural products.
PEG-400 ~1.0% Generally well-tolerated but can increase the viscosity of the medium.
Glycerol ~1.0% Can be a carbon source for cells and may interfere with some metabolic assays.

Always validate the maximum tolerable co-solvent concentration for your specific cell line or assay system, as sensitivity can vary widely. [22]

Part 3: Advanced Solubility Enhancement Techniques

When first-line strategies are insufficient, more advanced formulation approaches may be necessary.

Q7: When should I consider using cyclodextrins?

A: Cyclodextrins are an excellent option when you need to significantly increase aqueous solubility without using organic co-solvents.[23][24]

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic (water-fearing) interior and a hydrophilic (water-loving) exterior.[23][24] Poorly soluble, lipophilic compounds can become encapsulated within the hydrophobic core, forming an "inclusion complex."[25][26] This complex presents a hydrophilic outer surface to the water, dramatically increasing the apparent solubility of the compound.[25][26]

Recommended Types:

  • HP-β-CD (Hydroxypropyl-β-cyclodextrin): Widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[26]

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin): Also very common, particularly in pharmaceutical formulations, due to its high solubility and safety profile.[26]

Protocol:

  • Prepare a stock solution of the cyclodextrin (e.g., 10-50 mM) in your assay buffer.

  • Add your compound (from a concentrated DMSO stock) directly to the cyclodextrin-containing buffer.

  • Allow time for complexation to occur (e.g., 15-30 minutes of gentle agitation) before adding to the assay.

Q8: Are there other formulation approaches, like using surfactants?

A: Yes, surfactants can be used, but they require significant caution in biological assays.

Mechanism: Surfactants (like Tween-20 or Triton X-100) form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC). The hydrophobic cores of these micelles can solubilize your compound.

Caveats for Biological Assays:

  • Cell Toxicity: Surfactants are detergents and can disrupt cell membranes, leading to cytotoxicity.[27] They are generally not suitable for live-cell assays at concentrations above the CMC.

  • Protein Denaturation: Surfactants can denature or inhibit enzymes and other proteins, directly interfering with the assay target.

  • Compound Sequestration: The compound may become trapped in the micelle, reducing its free concentration available to interact with the biological target.[27]

This approach is more commonly used in biochemical or enzyme assays where cell viability is not a concern, and even then, it must be carefully validated.[27]

Decision-Making Guide for Solubility Troubleshooting

G start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration >0.5%? start->q1 a1_yes Reduce DMSO to ≤0.5% by adjusting stock concentration q1->a1_yes Yes q2 Is the compound a weak base (pKa > 6)? q1->q2 No success Solubility Issue Resolved a1_yes->success a2_yes Lower buffer pH (e.g., to 6.5) q2->a2_yes Yes q4 Is co-solvent use not an option? q2->q4 No q3 Is the assay compatible with pH change? a2_yes->q3 a3_no pH modification is not suitable q3->a3_no No q3->success Yes a3_no->q4 a4_yes Use Cyclodextrins (e.g., HP-β-CD) q4->a4_yes Yes q4->success No (Use Validated Co-solvent) a4_yes->success

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. ScienceDirect. Available at: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. PubMed. Available at: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. Available at: [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. National Institutes of Health. Available at: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Best Practices For Stock Solutions. FasterCapital. Available at: [Link]

  • Solubility data and pK a values of a few drugs that demonstrate... ResearchGate. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. ADMET and DMPK. Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. Available at: [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

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Technical Support Center: Storage and Handling of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine (CAS No. 1029721-23-0).[1][2] As a key heterocyclic intermediate in pharmaceutical and agrochemical research, maintaining the stability and purity of this compound is paramount for reproducible and reliable experimental outcomes.[3][4] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and best practices to prevent its decomposition during storage and handling.

Part 1: FAQs - Optimal Storage & Handling Protocols

This section addresses the most common questions regarding the proactive measures you can take to ensure the long-term stability of your compound.

Q1: What are the manufacturer-recommended storage conditions for this compound?

The universally recommended storage condition is refrigeration at 2-8°C.[2] The compound should be stored in a tightly sealed container, protected from light and moisture. Some suppliers ship the product under these refrigerated conditions, underscoring the importance of this temperature range from the moment of receipt.[2]

Q2: Why is strict temperature control at 2-8°C so critical for this compound's stability?

The rationale for cold storage is rooted in chemical kinetics. The pyridazine ring, being electron-deficient due to its two electronegative nitrogen atoms, is susceptible to various degradation reactions.[3] Lowering the temperature significantly reduces the rate of these potential decomposition pathways, such as hydrolysis and oxidation. Storing at room temperature or, worse, exposing the compound to heat, can accelerate degradation, leading to the formation of impurities and a decrease in assay performance.

Q3: Is it necessary to store the compound under an inert atmosphere (e.g., Argon or Nitrogen)?

Yes, for long-term storage, an inert atmosphere is highly recommended. The molecule possesses two key features susceptible to atmospheric conditions:

  • The Chloro Group: Chlorinated heterocyclic compounds can be susceptible to hydrolysis by atmospheric moisture, leading to the replacement of the chlorine atom with a hydroxyl group.[5] This would form an entirely different compound, altering your experimental results.

  • The Tetrahydropyridine Ring: The saturated portion of the ring system can be a target for oxidation.

Blanketing the compound with a dry, inert gas like argon or nitrogen displaces both oxygen and moisture, creating a protective environment that minimizes these degradation routes.[6]

Q4: What type of container is best for storing this compound?

The ideal container is an amber glass vial or bottle with a polytetrafluoroethylene (PTFE)-lined cap.

  • Amber Glass: Protects the compound from light, which can provide the energy to initiate photo-decomposition reactions.

  • Glass: It is an inert material that will not react with the compound.

  • PTFE-lined Cap: Provides a superior seal against atmospheric moisture and oxygen compared to other liners.

Always ensure the container is securely sealed after each use.[7]

Q5: What chemicals or materials are incompatible with this compound?

To prevent unwanted reactions, avoid storing the compound in proximity to or allowing it to come into contact with:

  • Strong Oxidizing Agents: These can aggressively react with the heterocyclic ring.

  • Strong Acids and Bases: Can catalyze decomposition or react with the compound itself.

  • Moisture/Water: As discussed, this can lead to hydrolysis of the chloro-substituent.[5][6]

  • Reactive Metals: While less common in storage, avoid contact with metals that could catalyze degradation.

A summary of optimal storage conditions is provided in Table 1.

Parameter Recommendation Rationale
Temperature 2-8°C[2]Slows the rate of all potential decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.[6]
Container Tightly-sealed Amber Glass VialProtects from light and is chemically inert.
Location Dry, well-ventilated areaMinimizes exposure to environmental moisture and fumes.[8]
Incompatibilities Avoid Strong Oxidizers, Acids, Bases, MoisturePrevents catalytic or direct chemical degradation.[8]
Table 1: Summary of Recommended Storage Conditions.

Part 2: Troubleshooting Guide - Identifying & Addressing Decomposition

This section provides guidance for situations where you suspect compound degradation may have already occurred.

Q1: I've noticed the appearance of my compound has changed from a light yellow solid to a darker brown material. What does this indicate?

A significant color change, particularly darkening, is a common visual indicator of chemical decomposition. This suggests the formation of chromophoric (colored) impurities. While the compound may still be usable for some applications, its purity is now questionable. You should not proceed with sensitive experiments without first verifying the compound's integrity via analytical methods.

Q2: My recent experiments are yielding inconsistent or unexpected results. Could degradation of my starting material be the cause?

Absolutely. This is one of the most common consequences of using a degraded reagent. The presence of impurities, even in small amounts, can interfere with your reaction by:

  • Altering the stoichiometry of the reaction.

  • Introducing competing side reactions.

  • Poisoning catalysts.

  • Generating unexpected byproducts that complicate purification and analysis.

If you suspect compound degradation, it is crucial to re-qualify your material before investing more time and resources.

Q3: How can I definitively check the purity of my stored this compound?

A multi-faceted analytical approach is often best for confirming purity.[9] High-Performance Liquid Chromatography (HPLC) is generally the preferred method for non-volatile compounds like this one.

Method Principle Advantages & Considerations
HPLC-UV Chromatographic separation based on polarity.[9]Excellent for quantitative purity analysis. Can detect impurities with a UV chromophore. It is the most common and accessible method.
LC-MS Separation by chromatography, detection by mass spectrometry.[8]Provides mass information about the parent compound and any impurities, which is invaluable for identifying specific degradation products.
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information.Can identify and quantify impurities if their signals do not overlap with the main compound. Allows for unequivocal structure confirmation.
GC-MS Separation based on boiling point and mass.[9]Only suitable if the compound and its impurities are volatile and thermally stable, which may not be the case here.[9]
Table 2: Recommended Analytical Methods for Purity Verification.

Part 3: Key Protocols & Workflows

Adhering to standardized workflows is critical for preserving the integrity of your chemical stock.

Protocol 3.1: Recommended Aliquoting and Handling Workflow

To prevent contamination of the bulk supply, never use the main stock bottle as a working solution. Always create smaller, single-use or short-term aliquots.

G cluster_storage Cold Storage (2-8°C) cluster_lab Laboratory Bench (Well-ventilated) cluster_return Return to Storage s1 1. Main Stock Container (Inert Atmosphere) p1 2. Equilibrate to Room Temp (Min. 30 mins in desiccator) s1->p1 Remove from storage p2 3. Briefly open in fume hood, flush with Argon/Nitrogen p1->p2 Prevents moisture condensation p3 4. Remove required amount with clean spatula p2->p3 p4 5. Transfer to smaller vial (Aliquot) p3->p4 r1 7. Re-flush main stock with Inert Gas p3->r1 p6 6. Prepare Working Solution for immediate use p4->p6 Use aliquot r2 8. Seal Tightly r1->r2 r3 9. Return to 2-8°C Storage r2->r3 r3->s1 Store

Caption: Workflow for safe aliquoting to prevent stock contamination.

Protocol 3.2: Example HPLC Method for Purity Assessment

This is a starting point for method development. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detector: UV, monitor at 254 nm and 280 nm.

  • Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 Acetonitrile/Water mixture.

Part 4: Understanding the Chemistry of Decomposition

Understanding the likely degradation mechanisms helps reinforce the importance of the storage protocols.

Caption: Potential decomposition pathways via hydrolysis and oxidation.

  • Hydrolysis: The electron-deficient pyridazine ring makes the C-Cl bond susceptible to nucleophilic attack by water. This replaces the chlorine with a hydroxyl group, forming a pyridazinone derivative. This is often the most common degradation pathway for chlorinated heterocycles exposed to ambient humidity.[5]

  • Oxidation: The tetrahydropyridine portion of the molecule can undergo oxidation (dehydrogenation), leading to the formation of a fully aromatic pyridopyridazine ring system. This process is accelerated by oxygen and potentially light.

By controlling the storage environment as outlined in this guide, you can effectively inhibit these and other decomposition pathways, ensuring the quality and reliability of your research.

References

  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023). ACS Chemical Health & Safety.
  • Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. (n.d.).
  • 3-Chloro-6-hydrazinopyridazine Safety D
  • An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS. (2025). Benchchem.
  • 3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine. (n.d.). Advanced ChemBlocks.
  • This compound. (n.d.). Autech Industry Co.,Ltd..
  • 1029721-23-0 this compound. (n.d.). Chemsigma.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. (2024). PubMed.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).

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Technical Support Center: Scale-up Synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our goal is to provide you with in-depth, field-proven insights to ensure a safe, efficient, and reproducible process.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective route involves the initial formation of a tetrahydropyridopyridazinone intermediate, followed by a chlorination step.[1] This guide will focus on the potential scale-up challenges associated with this pathway.

II. Troubleshooting Guide: Navigating Scale-up Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Hydrazine Condensation and Cyclization Step

Question 1: My hydrazine condensation reaction is showing a dangerous exotherm upon scale-up. What is the cause and how can I control it?

Answer:

This is a critical safety concern, as uncontrolled exotherms can lead to thermal runaway.[2][3] The primary cause is the inherent heat of reaction from the condensation of hydrazine with the carbonyl precursor.[4][5]

  • Causality: At a larger scale, the surface-area-to-volume ratio of the reactor decreases, leading to less efficient heat dissipation. This can cause the internal temperature to rise rapidly.[3] Furthermore, the presence of acidic byproducts, such as HCl, can significantly lower the decomposition temperature of hydrazine monohydrate, increasing the risk of a dangerous exothermic event.[4][5][6]

  • Troubleshooting Protocol:

    • Slow and Controlled Reagent Addition: Add the hydrazine monohydrate solution at a controlled rate to the reaction mixture, allowing the cooling system to manage the heat generated.

    • Monitor Internal Temperature: Continuously monitor the internal reaction temperature. A sudden, sharp increase is a clear indicator of a potential loss of control.

    • Incorporate a Base: The addition of a mild base, such as sodium acetate, can neutralize acidic byproducts, thereby increasing the thermal stability of the reaction mixture.[4][5][6]

    • Solvent Selection: Consider using a lower-boiling-point solvent. In the event of a cooling failure, the solvent can reflux and help to dissipate heat, providing an additional layer of safety.[4][5]

    • Process Analytical Technology (PAT): For larger-scale operations, implementing in-situ monitoring tools can provide real-time data on reaction progress and heat flow, allowing for proactive control.

Question 2: The yield of my tetrahydropyridopyridazinone intermediate has dropped significantly after scaling up. What are the likely reasons?

Answer:

A drop in yield upon scale-up is a common issue in process chemistry.[7] Several factors could be contributing to this problem.

  • Causality: Inefficient mixing at a larger scale can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions or decomposition of the product.[8] Impurities in starting materials that were negligible at a small scale can have a more pronounced effect on a larger batch.[8] Additionally, incomplete reaction due to insufficient reaction time or temperature can also be a factor.[9]

  • Troubleshooting Protocol:

    • Optimize Mixing: Ensure that the stirring is efficient for the reactor geometry and batch volume. Use of baffles in the reactor can improve mixing.

    • Reagent Purity: Verify the purity of your starting materials. Consider recrystallization or purification of the starting materials if necessary.[8]

    • Reaction Monitoring: Track the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). This will help you determine the optimal reaction time and ensure complete conversion.

    • Controlled Crystallization: The isolation of the intermediate is crucial. Develop a controlled crystallization process to maximize yield and purity. This may involve seeding, controlled cooling rates, and the use of an anti-solvent.[10]

B. Chlorination Step

Question 3: I am observing a vigorous and difficult-to-control reaction during the chlorination with phosphoryl chloride (POCl3). How can I perform this step safely at scale?

Answer:

Phosphoryl chloride is a highly reactive and corrosive reagent, and its reactions are often exothermic.[11][12] Safety is the utmost priority when handling this chemical, especially at a large scale.

  • Causality: The reaction of phosphoryl chloride with the hydroxyl group of the pyridazinone is highly exothermic.[2] The rapid generation of heat, coupled with the potential for gas evolution (HCl), can lead to a dangerous increase in pressure and temperature.[13]

  • Troubleshooting Protocol:

    • Reverse Addition: Consider adding the pyridazinone intermediate to the phosphoryl chloride. This ensures that the reactive POCl3 is always in excess, which can sometimes lead to a more controlled reaction profile.

    • Controlled Temperature: Maintain a low reaction temperature during the addition phase. A temperature range of 0-10 °C is often a good starting point.

    • Slow Addition Rate: Add the substrate slowly and monitor the internal temperature closely. The addition rate should be adjusted to ensure the cooling system can effectively remove the generated heat.[2]

    • Use of a Co-solvent: In some cases, using a high-boiling inert solvent can help to moderate the reaction temperature.

    • Quenching Procedure: The quenching of the reaction mixture is also critical. Slowly and carefully add the reaction mixture to ice-water or a cold aqueous base solution with vigorous stirring to neutralize the excess POCl3 and HCl.

Question 4: The purity of my crude this compound is low after the chlorination step. What are the common impurities and how can I minimize them?

Answer:

Impurity formation is a common challenge in chlorination reactions. Understanding the potential side reactions is key to improving the purity of your final product.

  • Causality: Over-chlorination or side reactions at other positions on the heterocyclic ring can occur, especially at elevated temperatures. Incomplete reaction will leave unreacted starting material. Hydrolysis of the product back to the starting material can also occur during workup if the conditions are not carefully controlled.

  • Troubleshooting Protocol:

    • Optimize Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it once the starting material is consumed can minimize the formation of over-chlorinated byproducts.

    • Stoichiometry: Use the minimum effective amount of phosphoryl chloride. An excess of the chlorinating agent can lead to more side products.[14]

    • Careful Workup: Ensure that the quenching and extraction procedures are performed efficiently and at a low temperature to minimize product degradation.

    • Purification Strategy:

      • Crystallization: Develop a robust crystallization procedure for the final product. This may involve screening different solvents and solvent mixtures.[10]

      • pH Adjustment: The product is a basic amine, so its solubility will be pH-dependent. This can be exploited during extraction and crystallization.

      • Chromatography: While not ideal for very large scales, column chromatography can be used for initial scale-up batches to isolate and identify impurities, which can then inform the optimization of the reaction and crystallization conditions.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when working with hydrazine and phosphoryl chloride at a large scale?

A1: Both hydrazine and phosphoryl chloride are hazardous materials that require strict safety protocols.

  • Hydrazine: It is a suspected carcinogen and is highly toxic. Always work in a well-ventilated fume hood or a contained system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Be aware of its potential for exothermic decomposition, especially in the presence of acids.[4][5][6]

  • Phosphoryl Chloride: It is highly corrosive and reacts violently with water.[11][12][15] It can cause severe burns to the skin, eyes, and respiratory tract.[11] Always handle it in a dry, inert atmosphere. Ensure that all equipment is dry before use. Have an appropriate quenching agent and emergency plan in place.

Q2: How can I improve the filterability of my product during isolation?

A2: Poor filterability is often due to the formation of very fine particles or an oily precipitate.

  • Controlled Crystallization: A well-controlled crystallization with a slow cooling rate and stirring can lead to the formation of larger, more uniform crystals that are easier to filter.

  • Seeding: Adding a small amount of pure product (seed crystals) to the supersaturated solution can promote the growth of larger crystals.

  • Solvent Selection: The choice of crystallization solvent can significantly impact crystal habit and size.

  • Aging: Allowing the slurry to stir at a low temperature for a period of time after crystallization is complete can sometimes improve the crystal size and filterability.

Q3: Are there any alternative chlorinating agents to phosphoryl chloride that might be safer or more efficient for this transformation?

A3: While phosphoryl chloride is a common and effective reagent for this type of transformation, other chlorinating agents could be considered, though they may present their own challenges.

  • Oxalyl chloride or Thionyl chloride: These are sometimes used in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions). However, these reagents are also hazardous and can lead to different side products.

  • Solid-supported reagents: In some cases, polymer-bound chlorinating agents can be used to simplify purification, but they are often more expensive and may not be suitable for large-scale production.

A thorough evaluation and optimization would be necessary to determine the suitability of any alternative reagent for your specific process.

IV. Visualizations and Data

Workflow for Troubleshooting Low Yield in Heterocyclic Synthesis

Troubleshooting_Low_Yield start Low Yield Observed reagent_purity Assess Reagent and Solvent Purity start->reagent_purity Step 1 reaction_conditions Verify Reaction Conditions (Temp, Time, Conc.) reagent_purity->reaction_conditions Purity OK purify_reagents Purify Reagents/ Use Dry Solvents reagent_purity->purify_reagents Impure workup Review Workup and Purification Procedure reaction_conditions->workup Conditions OK optimize_conditions Systematically Optimize Reaction Parameters reaction_conditions->optimize_conditions Suboptimal modify_workup Modify Extraction/ Purification Method workup->modify_workup Losses Detected end_goal Improved Yield workup->end_goal Workup OK purify_reagents->reaction_conditions optimize_conditions->workup modify_workup->end_goal

Caption: A decision tree for systematically troubleshooting low yield in heterocyclic synthesis.

Key Parameters for Safe Scale-up of Exothermic Reactions
ParameterRationaleMonitoring and Control Strategy
Internal Temperature Direct indicator of reaction rate and heat accumulation.Continuous monitoring with a thermocouple. Set high-temperature alarms and emergency cooling protocols.
Jacket/Coolant Temperature Indicates the efficiency of the cooling system.Monitor inlet and outlet temperatures. Ensure adequate coolant flow and temperature.
Reagent Addition Rate Controls the rate of heat generation.Use a calibrated pump for controlled addition. Link addition rate to internal temperature feedback.
Pressure Indicates gas evolution or boiling of the solvent.Monitor reactor pressure. Ensure adequate venting and pressure relief systems are in place.
Stirring Rate Ensures homogenous temperature and reactant concentration.Monitor and control stirrer speed. Ensure proper mixing for the given batch volume.

V. References

  • Wang, Z., Richter, S. M., Gandarilla, J., Kruger, A. W., & Rozema, M. J. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 17(2), 299–302. [Link]

  • Zhu, R., Reddy, R., Ding, M., Xu, M., Deng, C., Tadayon, S., ... & Lane, B. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(1), 74–81. [Link]

  • Wang, Z., Richter, S. M., Gandarilla, J., Kruger, A. W., & Rozema, M. J. (2013). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Organic Process Research & Development, 17(2), 299–302. [Link]

  • ResearchGate. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Retrieved from [Link]

  • ResearchGate. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Retrieved from [Link]

  • University of Baghdad Digital Repository. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. Retrieved from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • International Journal of Innovative Research and Creative Technology. (2024). Synthesis and Applications of Heterocyclic Compounds: A Short Review. Retrieved from [Link]

  • Springer. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

  • INCHEM. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. Retrieved from [Link]

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • ResearchGate. (2025). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Retrieved from [Link]

  • University of Baghdad. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). CLICK REACTION ASSISTED SYNTHESIS OF HETEROCYCLIC LIQUID CRYSTALS AND ITS CHARACTERIZATION. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]

  • ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Phosphorus oxychloride. Retrieved from [Link]

  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • IChemE. (n.d.). SAFETY OF CHLORINATION REACTIONS. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]

  • Scientific Update. (n.d.). Secrets of Batch Process Scale-Up. Retrieved from [Link]

  • MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Baran Lab. (n.d.). Heterocyclic Chemistry at The Scripps Research Institute. Retrieved from [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Reddit. (2024). Looking for tips on scaling up organic syntheses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • PubMed. (n.d.). Large-scale production of bacterial consortia for remediation of chlorinated solvent-contaminated groundwater. Retrieved from [Link]

  • ResearchGate. (2014). Removal of chlorination and chloramination by-products precursors in a full scale UF drinking water treatment plant in Russia. Retrieved from [Link]

  • PureLine. (n.d.). Large Scale Disinfection of Drinking Water with Chlorine Dioxide. Retrieved from [Link]

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Technical Support Center: Enhancing the Stability of Tetrahydropyridopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with tetrahydropyridopyridazine derivatives. This guide is designed to provide you with actionable strategies, troubleshooting advice, and robust protocols to address the stability challenges often encountered with this important heterocyclic scaffold. Unstable compounds can lead to inaccurate biological data, flawed structure-activity relationships (SAR), and significant delays in development.[1] This resource will help you identify, understand, and mitigate these issues, ensuring the integrity of your experimental results.

Section 1: Understanding Instability - Frequently Asked Questions

This section addresses the fundamental questions regarding the degradation of tetrahydropyridopyridazine derivatives.

Q1: What are the most common degradation pathways for tetrahydropyridopyridazine derivatives?

A: The stability of the tetrahydropyridopyridazine core is influenced by its inherent electronic properties and the nature of its substituents.[2] The primary degradation pathways are typically oxidation, hydrolysis, and photodegradation.

  • Oxidation: The nitrogen atoms in the heterocyclic rings are susceptible to oxidation, which can lead to the formation of N-oxides. Furthermore, if the scaffold is substituted with electron-rich moieties or has susceptible C-H bonds, oxidative hydroxylation or other oxidative cleavage events can occur.[3][4] This is often the most significant pathway, especially in the presence of atmospheric oxygen or reactive oxygen species in biological media.[4]

  • Hydrolysis: While the core ring system is generally stable against hydrolysis, appended functional groups such as esters, amides, or imines can be labile, particularly under acidic or basic conditions. Cleavage of these groups can dramatically alter the compound's pharmacological profile.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate radical reactions or electronic transitions that lead to bond cleavage and structural rearrangement.[5] This is a critical factor for both solid-state and solution stability.

cluster_core Tetrahydropyridopyridazine Core cluster_pathways Primary Degradation Pathways cluster_products Resulting Degradants Core Core Scaffold Oxidation Oxidation (O₂, H₂O₂) Core->Oxidation Susceptible Nitrogens & C-H Bonds Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Core->Hydrolysis Labile Functional Groups Photodegradation Photodegradation (UV/Vis Light) Core->Photodegradation Energy Absorption N_Oxides N-Oxides Oxidation->N_Oxides Hydroxylated Hydroxylated Species Oxidation->Hydroxylated RingOpened Ring-Opened Products Oxidation->RingOpened CleavedGroups Cleaved Functional Groups (e.g., from esters, amides) Hydrolysis->CleavedGroups Photodegradation->RingOpened Rearranged Rearranged Isomers Photodegradation->Rearranged

Caption: Major degradation pathways for tetrahydropyridopyridazine derivatives.

Q2: How do environmental factors like pH, temperature, and solvents affect stability?

A: Environmental conditions are critical. Instability is rarely intrinsic; it is triggered by external factors.

  • pH: The weak basicity of the pyridine and pyridazine nitrogens means that the protonation state of the molecule is pH-dependent.[6][7] This can influence solubility and, more importantly, reactivity. Extreme pH values (highly acidic or basic) can catalyze the hydrolysis of susceptible functional groups.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Storing compounds at elevated temperatures, even for short periods, can accelerate oxidative and hydrolytic processes. For long-term storage, sub-zero temperatures are generally recommended.

  • Solvents: The choice of solvent can impact stability. Protic solvents may participate in hydrolytic degradation. Some solvents, like older ethers or DMSO, can contain peroxide impurities that initiate oxidation. Always use high-purity, fresh solvents for preparing stock solutions.

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides solutions to common problems encountered during experimentation.

Observed Issue Potential Root Cause Troubleshooting Steps & Solutions
Rapid disappearance of the parent compound peak in HPLC analysis of aqueous samples. Oxidative Degradation or Hydrolysis: The compound is likely unstable in the aqueous buffer, especially if not deoxygenated or at a non-optimal pH.1. Deoxygenate Buffers: Sparge all aqueous buffers with nitrogen or argon for 15-20 minutes before use. 2. Add Antioxidants: Consider adding low concentrations of antioxidants like ascorbic acid or EDTA, but first verify they do not interfere with your assay.[4] 3. Optimize pH: Determine the compound's stability across a pH range (e.g., pH 3-9) to find the most stable conditions.[1] 4. Work Cold: Prepare samples on ice and use cooled autosamplers to minimize thermal degradation.
Solid compound or stock solution develops a yellow/brown color over time. Oxidation or Photodegradation: Discoloration is a classic sign of oxidative decomposition or light-induced degradation.1. Inert Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen). 2. Protect from Light: Use amber vials or wrap vials in aluminum foil for both solid and solution storage.[8] 3. Solvent Purity: Prepare stock solutions in fresh, high-purity, anhydrous solvents (e.g., DMSO, DMF).
Inconsistent or drifting results in multi-day biological assays. Degradation in Assay Media: Complex biological media can contain components that promote degradation over the course of the experiment.1. Media Stability Check: Before starting a large assay, incubate the compound in the complete assay media for the maximum duration of your experiment. Analyze samples by HPLC or LC-MS at different time points (0h, 24h, 48h) to quantify degradation. 2. Reduce Incubation Time: If instability is confirmed, redesign the experiment to use shorter incubation periods if possible. 3. Dose Freshly: For long-term experiments, consider replacing the media and re-dosing with freshly prepared compound solution at regular intervals.

Section 3: Protocols for Stability Assessment and Improvement

Proactive assessment is key to managing stability. The following protocols provide a framework for characterizing and improving your derivatives.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation.[9]

start Start: Pure Compound stress Step 1: Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc_dev Step 2: Develop HPLC Separation (Screen columns, mobile phases, gradients to resolve all peaks) stress->hplc_dev pda Step 3: Peak Purity Analysis (Use PDA/DAD detector to check if parent peak is pure) hplc_dev->pda ms Step 4: Identify Degradants (Use LC-MS to get mass data for degradation products) pda->ms validate Step 5: Method Validation (Specificity, Linearity, Accuracy, Precision per ICH guidelines) ms->validate finish End: Validated Stability- Indicating Method validate->finish

Sources

Validation & Comparative

A Comparative Guide to 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazine and its fused heterocyclic derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make them ideal for interacting with the ATP-binding pocket of various kinases.[2] This guide focuses on 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine , a compound of interest within this structural class.

As of this writing, specific kinase inhibition data for this compound is not extensively available in the public domain. Therefore, this document serves as a forward-looking guide for researchers. It outlines a proposed comparative framework to evaluate its potential efficacy and selectivity against other well-characterized kinase inhibitors.

Based on the known activities of structurally related pyridopyridazine and pyridazine scaffolds, which have shown inhibitory effects on kinases such as FER, ALK5, and members of the MAPK pathway, we have selected three representative kinases for a robust comparative analysis:[2][3]

  • FER (Fps/Fes Related) Kinase: A non-receptor tyrosine kinase implicated in cell migration, adhesion, and cancer metastasis.

  • ALK5 (TGF-β Receptor I): A serine/threonine kinase receptor that is a key mediator of the TGF-β signaling pathway, involved in fibrosis, immune suppression, and cancer progression.[4][5]

  • Erk1/2 (Extracellular signal-regulated kinases): Serine/threonine kinases at the terminus of the MAPK/ERK pathway, crucial for cell proliferation, differentiation, and survival.[6][7]

This guide will compare the hypothetical performance of this compound against established inhibitors of these kinases, providing detailed experimental protocols to enable researchers to conduct their own validated studies.

Comparative Kinase Inhibitors: Profiles and Rationale

For a meaningful comparison, we have selected the following well-characterized inhibitors, each targeting one of the kinases of interest. The choice of these comparators is based on their high potency, selectivity, and extensive documentation in scientific literature, providing a solid baseline for evaluating a novel compound.

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Brigatinib ALK, FERA potent, clinically approved dual ALK/EGFR inhibitor that also shows significant inhibitory activity against FER kinase, making it a relevant comparator for a potential FER inhibitor.[8]
Galunisertib (LY2157299) ALK5 (TGF-βRI)A selective, orally bioavailable small molecule inhibitor of the ALK5 kinase domain, which has been evaluated in numerous clinical trials for various cancers.[4][5][8]
SCH772984 Erk1, Erk2A novel and highly specific inhibitor of Erk1/2, effective in cancer cells with BRAF or RAS mutations that are resistant to upstream inhibitors.[6][7][9]

Quantitative Inhibitory Activity

The following table summarizes the known biochemical and cellular inhibitory activities of the selected comparator compounds. The corresponding data for this compound are presented as "To Be Determined" (TBD), to be populated with experimental data generated using the protocols provided in this guide.

CompoundTarget KinaseBiochemical IC50Cellular Activity (IC50)Reference(s)
This compound FERTBDTBD-
ALK5TBDTBD-
Erk1/2TBDTBD-
Brigatinib FER0.1375 µMTBD[8]
Galunisertib ALK556 nM / 172 nMPotent inhibition of p-Smad2/3 at µM concentrations[4][9][10]
SCH772984 Erk14 nMSensitive cell lines: < 1 µM[6][7][9]
Erk21 nMSensitive cell lines: < 1 µM[6][7][9]

Signaling Pathway Overview

To understand the mechanism of action of these inhibitors, it is crucial to visualize their position within their respective signaling cascades.

FER_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds FER FER Kinase Receptor->FER Activates Substrates Downstream Substrates (e.g., Cortactin, FAK) FER->Substrates Phosphorylates Cytoskeleton Cytoskeletal Rearrangement Substrates->Cytoskeleton Migration Cell Migration & Adhesion Cytoskeleton->Migration Inhibitor Brigatinib (Comparator) Inhibitor->FER Topic_Compound 3-Chloro-5,6,7,8-tetra- hydropyrido[3,4-C]pyridazine Topic_Compound->FER

Caption: Simplified FER Kinase Signaling Pathway.

TGFB_Signaling_Pathway TGFB TGF-β Ligand TGFBRII TGF-β Receptor II TGFB->TGFBRII Binds ALK5 ALK5 (TGF-β Receptor I) TGFBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD_Complex SMAD Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Tx Gene Transcription (Fibrosis, EMT, Immune Suppression) Nucleus->Gene_Tx Inhibitor Galunisertib (Comparator) Inhibitor->ALK5 Topic_Compound 3-Chloro-5,6,7,8-tetra- hydropyrido[3,4-C]pyridazine Topic_Compound->ALK5

Caption: Simplified TGF-β/ALK5 Signaling Pathway.

MAPK_ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK Erk1/2 MEK->ERK P Substrates Cytoplasmic & Nuclear Substrates (e.g., RSK, c-Myc) ERK->Substrates P Response Cellular Response (Proliferation, Survival) Substrates->Response Inhibitor SCH772984 (Comparator) Inhibitor->ERK Topic_Compound 3-Chloro-5,6,7,8-tetra- hydropyrido[3,4-C]pyridazine Topic_Compound->ERK Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Functional Assays Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 Selectivity Kinase Selectivity Profiling (Broad Kinase Panel) Biochem_Assay->Selectivity Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Confirm Intracellular Binding Selectivity->Target_Engagement Pathway_Inhibition Pathway Inhibition Assay (Western Blot for p-Substrates) Measure Downstream Effects Target_Engagement->Pathway_Inhibition Viability Cell Viability Assay (e.g., CellTiter-Glo®) Determine GI50 Pathway_Inhibition->Viability

Caption: A typical workflow for kinase inhibitor characterization.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring the amount of ADP produced. The ADP-Glo™ assay is a universal, luminescence-based method. [11][12] Materials:

  • Purified recombinant kinase (FER, ALK5, or Erk2)

  • Kinase-specific substrate and buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound and comparators) serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase buffer, substrate, and ATP at a concentration near the Km for the specific kinase.

    • In a 384-well plate, add 5 µL of the kinase reaction mixture to each well.

    • Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the reaction by adding 5 µL of the purified kinase solution.

  • Incubation:

    • Mix the plate gently on an orbital shaker.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes. [13]4. ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within intact, living cells, providing a direct assessment of intracellular target engagement. [10][14] Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase (FER, ALK5, or Erk2) fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer specific for the kinase of interest

  • NanoBRET™ Nano-Glo® Substrate

  • Test compounds

  • White, non-binding surface 384-well plates

Procedure:

  • Cell Transfection and Seeding:

    • Transiently transfect HEK293 cells with the NanoLuc®-kinase fusion vector.

    • After 24 hours, harvest the cells and resuspend them in Opti-MEM™.

    • Seed the cells into a 384-well plate at an appropriate density.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds in Opti-MEM™.

    • Prepare the NanoBRET™ tracer at 2X the final desired concentration in Opti-MEM™.

    • Add the test compounds to the wells, followed immediately by the addition of the tracer.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound-target binding to reach equilibrium.

  • Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

  • Data Acquisition and Analysis:

    • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm) simultaneously.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value for target engagement.

Protocol 3: Downstream Pathway Inhibition (Western Blot)

This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Materials:

  • Appropriate cell line expressing the target kinase and substrate

  • Cell lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).

    • If necessary, stimulate the pathway with an appropriate growth factor or ligand.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

    • Strip the membrane and re-probe with the anti-total-substrate antibody to serve as a loading control.

    • Quantify the band intensities using densitometry software and normalize the phospho-protein signal to the total protein signal.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the growth inhibitory (GI50) concentration of a compound. [1] Materials:

  • Cancer cell line relevant to the kinase target

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Test compounds

  • White, clear-bottom 96-well plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 72 hours).

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). [1] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the GI50 value by plotting the percent viability against the log of the compound concentration and fitting to a dose-response curve.

Conclusion

The pyridopyridazine scaffold holds significant promise for the development of novel kinase inhibitors. While direct experimental data for this compound is currently limited, this guide provides a comprehensive and scientifically rigorous framework for its evaluation. By employing the detailed protocols for biochemical, cellular, and functional assays outlined herein, researchers can effectively characterize its inhibitory profile and compare its performance against established inhibitors like Brigatinib, Galunisertib, and SCH772984. This structured approach will enable a thorough understanding of the compound's potency, selectivity, and mechanism of action, paving the way for its potential development as a therapeutic agent.

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A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Tetrahydropyrido[3,4-C]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-substituted tetrahydropyrido[3,4-C]pyridazines, a heterocyclic scaffold of significant interest in medicinal chemistry. Our focus will be on their well-documented role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, while also exploring their potential against other biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the biological activity of this promising class of compounds.

The Tetrahydropyrido[3,4-C]pyridazine Scaffold: A Privileged Core for PARP Inhibition

The tetrahydropyrido[3,4-C]pyridazine core has emerged as a highly effective scaffold for the development of inhibitors targeting PARP-1. This enzyme is a key player in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks.[1] In the context of cancer therapy, particularly in tumors with deficiencies in homologous recombination repair (HRR) such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death through a concept known as synthetic lethality.

The tetrahydropyridopyridazinone series, a subset of the broader class, has been extensively studied, leading to the discovery of compounds with exceptional potency against the PARP-1 enzyme, with some exhibiting Ki values of less than 1 nM and EC50 values of 1 nM in whole-cell assays.[1] A crucial structural feature of this scaffold is the presence of a lactam moiety, which mimics the nicotinamide portion of the NAD+ cofactor that PARP utilizes. This allows the molecule to effectively occupy the nicotinamide-binding pocket of the enzyme, leading to competitive inhibition.

Decoding the Structure-Activity Relationship at the 3-Position

The substituent at the 3-position of the tetrahydropyrido[3,4-C]pyridazine ring plays a pivotal role in modulating the potency and pharmacokinetic properties of these inhibitors. Extensive research has demonstrated that this position can accommodate a variety of functional groups, with aryl and heteroaryl moieties being particularly favorable.

Impact of 3-Aryl Substituents on PARP-1 Inhibition

The introduction of an aryl group at the 3-position has been a successful strategy in enhancing the inhibitory activity of tetrahydropyrido[3,4-C]pyridazines against PARP-1. The nature and substitution pattern of this aryl ring are critical determinants of potency.

A key study in the development of this class of inhibitors revealed that a 2-fluoro-substituted phenyl ring at the 3-position is highly beneficial for activity.[1] This is exemplified by the potent inhibitor 20w , which incorporates this feature and displays a Ki of <1 nM against PARP-1 and an EC50 of 1 nM in a C41 whole-cell assay.[1] The fluorine atom is believed to engage in favorable interactions within the enzyme's active site, potentially through hydrogen bonding or by influencing the conformation of the phenyl ring.

In contrast, replacing the 2-fluorophenyl group with other substituted aryl rings can lead to a decrease in potency. For instance, compounds with a 4-pyridyl or a 3-pyridyl substituent at the 3-position generally exhibit lower activity. This suggests that the electronic and steric properties of the substituent, as well as its ability to form specific interactions with amino acid residues in the PARP-1 active site, are finely tuned.

The following table summarizes the SAR for a series of 3-substituted tetrahydropyrido[3,4-C]pyridazines as PARP-1 inhibitors:

Compound3-SubstituentPARP-1 Ki (nM)C41 Whole Cell EC50 (nM)
8c 2-Methylphenyl1.83
20u 2-Fluorophenyl<11
20w 2-Fluorophenyl<11

Data compiled from literature reports.[1]

The data clearly indicates that small, electron-withdrawing substituents at the ortho position of the 3-phenyl ring are favorable for potent PARP-1 inhibition.

Beyond PARP Inhibition: Exploring Other Biological Activities

While the primary focus of research on 3-substituted tetrahydropyrido[3,4-C]pyridazines has been on PARP inhibition, the broader pyridazine and pyridopyridazine classes of compounds have been shown to exhibit a wide range of biological activities.[2] These include:

  • Kinase Inhibition: Various pyridazine derivatives have been investigated as inhibitors of kinases such as VEGFR-2 and ITK.[3] The tetrahydropyrido[3,4-C]pyridazine scaffold could serve as a valuable starting point for the design of novel kinase inhibitors.

  • Central Nervous System (CNS) Activity: Certain pyridopyridazine derivatives have been explored as modulators of CNS targets, including GABAA α5 receptors and histamine H3 receptors.[4]

  • Other Enzymatic Inhibition: The pyridazine core is present in inhibitors of other enzymes like dipeptidyl peptidase-IV (DPP-IV).[4]

Although detailed SAR studies for 3-substituted tetrahydropyrido[3,4-C]pyridazines against these alternative targets are not as extensively documented as for PARP, the existing data on related scaffolds suggest that this chemical class holds significant potential for broader applications in drug discovery. Further exploration of the 3-position with a diverse set of substituents could lead to the identification of potent and selective modulators of these other important biological targets.

Experimental Protocols

General Synthesis of 3-Substituted Tetrahydropyrido[3,4-C]pyridazinones

The synthesis of the tetrahydropyrido[3,4-C]pyridazinone core can be achieved through a multi-step sequence, a representative scheme of which is outlined below. The key steps involve the formation of a substituted pyridine, followed by cyclization to form the pyridazinone ring.

Synthesis_Workflow cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Pyridazinone Ring Formation cluster_2 Step 3: Introduction of 3-Substituent A N-protected 3-pyridone-4-acetate C Condensation A->C B Hydrazine B->C D Intermediate C->D E Oxidation (e.g., Br2/AcOH) D->E F Tetrahydropyridopyridazinone Core (20) E->F G Chlorination (POCl3) F->G H Chloro-derivative (21) G->H I Suzuki Coupling H->I K 3-Substituted Product I->K J Aryl/Heteroaryl Boronic Acid J->I

Caption: General synthetic workflow for 3-substituted tetrahydropyrido[3,4-C]pyridazinones.

Detailed Protocol:

  • Condensation: An N-protected 3-pyridone-4-acetate derivative is condensed with hydrazine to form the initial pyridazinone ring precursor.[5]

  • Oxidation: The resulting intermediate is oxidized, for example using bromine in acetic acid, to yield the tetrahydropyridopyridazinone core.[5]

  • Chlorination: The lactam is then chlorinated, typically with phosphoryl chloride, to provide a reactive handle at the 3-position.[5]

  • Suzuki Coupling: The 3-chloro derivative is then subjected to a Suzuki coupling reaction with an appropriate aryl or heteroaryl boronic acid to introduce the desired substituent at the 3-position.[5]

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol describes a common method for determining the in vitro potency of compounds against the PARP-1 enzyme.

PARP_Assay_Workflow A 1. Coat plate with histones B 2. Add PARP-1 enzyme and biotinylated NAD+ A->B C 3. Add test compound (inhibitor) B->C D 4. Incubate to allow PARylation C->D E 5. Add Streptavidin-HRP D->E F 6. Add chemiluminescent substrate E->F G 7. Measure luminescence F->G

Caption: Workflow for a chemiluminescent PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Plate Coating: A 96-well plate is coated with histones, which will serve as the substrate for PARP-1.

  • Reaction Mixture: A reaction mixture containing purified PARP-1 enzyme and biotinylated NAD+ is prepared.

  • Compound Addition: The test compounds (potential inhibitors) are added to the wells at various concentrations.

  • Incubation: The plate is incubated to allow the PARP-1 enzyme to catalyze the poly(ADP-ribosyl)ation of the histones using the biotinylated NAD+.

  • Detection: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated ADP-ribose chains.

  • Signal Generation: A chemiluminescent HRP substrate is added.

  • Measurement: The luminescence, which is proportional to the amount of PARP-1 activity, is measured using a plate reader. A decrease in signal in the presence of the test compound indicates inhibition.

Whole-Cell PARP Inhibition Assay

This assay measures the ability of a compound to inhibit PARP activity within a cellular context.

Principle:

In response to DNA damage (e.g., induced by an alkylating agent), PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains. The level of PAR can be quantified to determine the extent of PARP inhibition by a test compound.

Brief Protocol:

  • Cell Culture: Cancer cells (e.g., C41) are cultured in a suitable medium.

  • Compound Treatment: Cells are pre-incubated with the test compound at various concentrations.

  • DNA Damage Induction: DNA damage is induced, for example, by treating the cells with an agent like MNNG or H2O2.

  • Cell Lysis: The cells are lysed to release the cellular contents.

  • PAR Quantification: The amount of PAR in the cell lysate is quantified using an ELISA-based method or by Western blotting with an anti-PAR antibody. A reduction in PAR levels in the presence of the test compound indicates cellular PARP inhibition.

Conclusion and Future Directions

The 3-substituted tetrahydropyrido[3,4-C]pyridazine scaffold has proven to be a highly valuable core for the development of potent PARP-1 inhibitors. The SAR studies have clearly demonstrated that the nature of the substituent at the 3-position is a critical determinant of activity, with 2-fluoro-substituted aryl groups being particularly effective.

While the focus has been on PARP, the broader biological activity profile of related pyridazine-containing compounds suggests that the tetrahydropyrido[3,4-C]pyridazine scaffold is a promising starting point for the development of inhibitors for other targets, such as kinases and CNS-related proteins. Future research in this area should focus on:

  • Expanding the diversity of substituents at the 3-position: Exploring a wider range of aryl, heteroaryl, and alkyl groups could lead to the discovery of compounds with novel activity profiles.

  • Screening against a broader range of biological targets: Systematic screening of a library of 3-substituted tetrahydropyrido[3,4-C]pyridazines against various enzyme and receptor panels could uncover new therapeutic applications.

  • Structure-based drug design: Utilizing co-crystal structures of these inhibitors with their target proteins can guide the rational design of next-generation compounds with improved potency and selectivity.

By leveraging the knowledge gained from the successful development of PARP inhibitors based on this scaffold, the scientific community is well-positioned to unlock the full therapeutic potential of 3-substituted tetrahydropyrido[3,4-C]pyridazines.

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In Vivo Efficacy of Pyrido-Pyridazinone Analogs as FER Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vivo efficacy of novel pyrido-pyridazinone analogs, a promising class of compounds targeting the FER (Fps/Fes related) non-receptor tyrosine kinase. As we navigate the complexities of oncogenic signaling, the identification of potent and selective kinase inhibitors is paramount. Here, we dissect the experimental data supporting the anti-tumor activity of these compounds, offering a clear perspective on their therapeutic potential and standing against alternative treatment modalities.

The Rationale for Targeting FER Kinase in Oncology

FER kinase, a member of the FES/FER family of non-receptor tyrosine kinases, has emerged as a significant player in cancer progression. Overexpression or aberrant activation of FER is implicated in various malignancies, including breast, prostate, and lung cancers, often correlating with a poor prognosis.[1] FER kinase participates in crucial cellular processes that drive tumorigenesis, such as cell proliferation, migration, and invasion.[2] Its signaling network involves the modulation of key pathways like PI3K/AKT and MAPK/ERK, which are fundamental to cancer cell survival.[1] Therefore, the development of small-molecule inhibitors that selectively target the ATP-binding site of FER kinase presents a compelling strategy to disrupt these oncogenic signals and impede tumor growth.[1]

The FER Kinase Signaling Cascade

The signaling pathway initiated by FER kinase is intricate, involving multiple downstream effectors that ultimately influence gene transcription and cellular behavior. Understanding this pathway is critical for contextualizing the mechanism of action of FER inhibitors.

FER_Signaling_Pathway cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) FER FER Kinase RTK->FER Activation STAT3 STAT3 FER->STAT3 Phosphorylation PI3K PI3K FER->PI3K MAPK MAPK/ERK Pathway FER->MAPK Nucleus Nucleus STAT3->Nucleus AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis (Migration & Invasion) AKT->Metastasis MAPK->Proliferation MAPK->Metastasis Transcription Gene Transcription

Figure 1: Simplified FER Kinase Signaling Pathway.

Comparative In Vivo Efficacy of Pyrido-Pyridazinone Analogs

Recent advancements have led to the development of a novel pyrido-pyridazinone scaffold demonstrating potent FER kinase inhibition.[3] A lead compound from this series, DS08701581 , has shown significant in vivo anti-tumor efficacy, marking a substantial improvement over its parent compound, DS21360717 .[3]

The causality behind this enhanced efficacy lies in the strategic optimization of the C-5 position of the pyrido-pyridazinone core. This modification led to improved cellular activity and oral bioavailability, which are critical determinants of in vivo performance.[3]

CompoundDose (mg/kg, qd)Animal ModelTumor Growth Inhibition (TGI)ObservationsReference
DS21360717 100Ba/F3-FER Subcutaneous XenograftStable Disease (SD)Insufficient to induce tumor regression.[3]
DS08701581 6.25Ba/F3-FER Subcutaneous XenograftPartial Response (PR)Dose-dependent anti-tumor effect.[3]
DS08701581 12.5Ba/F3-FER Subcutaneous XenograftModerate Effect[3]
DS08701581 25, 50, 100Ba/F3-FER Subcutaneous XenograftComplete Response (CR)No significant body weight loss observed.[3]

Table 1: In Vivo Efficacy Comparison of Pyrido-Pyridazinone FER Inhibitors

The data clearly indicates that DS08701581 not only surpasses its predecessor in potency but also exhibits a favorable safety profile at effective doses, as evidenced by the lack of weight loss in the treated mice.[3]

Benchmarking Against Other FER Kinase Inhibitors and Standard of Care

To provide a comprehensive assessment, it is essential to compare the efficacy of DS08701581 with other known FER kinase inhibitors and the current standard of care for relevant cancer types.

Alternative FER Kinase Inhibitors

Several other small molecules have been reported to inhibit FER kinase, although with varying degrees of selectivity and in vivo validation.

  • E260 : A novel Fer/FerT inhibitor that has been shown to suppress tumor growth in vivo by inducing metabolic stress and necrotic death in malignant cells.[3]

  • Crizotinib : An ALK/MET inhibitor that also exhibits activity against FER. It has demonstrated in vivo anti-tumor effects in various xenograft models.[4][5]

  • Lorlatinib : A third-generation ALK/ROS1 inhibitor that can overcome known ALK resistance mutations and has shown potent in vivo anti-tumor activity.[6]

While direct comparative in vivo studies between DS08701581 and these agents in the same models are not yet published, the complete response observed with DS08701581 at well-tolerated doses positions it as a highly promising candidate.

Standard of Care in FER-Implicated Cancers

The therapeutic landscape for cancers where FER plays a role is diverse and continually evolving.

  • Breast Cancer (Hormone Receptor-Positive) : The standard of care often involves endocrine therapy combined with CDK4/6 inhibitors.[7][8] For patients with specific mutations, targeted therapies like PI3K or PARP inhibitors are employed.[8]

  • Prostate Cancer : Treatment strategies are stage-dependent and range from active surveillance for low-risk disease to androgen deprivation therapy (ADT), radiation, and chemotherapy for advanced stages.[9][10]

  • Non-Small Cell Lung Cancer (NSCLC) : Treatment is guided by histological subtype and molecular profiling, with options including surgery, chemotherapy, radiation, and targeted therapies for specific mutations (e.g., EGFR, ALK).[11][12]

The potential of a potent and selective FER inhibitor like DS08701581 lies in its applicability to patient populations where FER is a key driver of the disease and who may not respond to or have developed resistance to current standard-of-care therapies.

Experimental Protocols: Murine Xenograft Model for Efficacy Testing

The following is a detailed, step-by-step methodology for a standard murine subcutaneous xenograft model, a cornerstone for evaluating the in vivo efficacy of novel anti-cancer compounds. This self-validating system ensures reproducibility and provides a reliable assessment of a compound's therapeutic potential.

Experimental Workflow
Figure 2: Murine Xenograft Model Workflow.
Detailed Methodology
  • Cell Preparation : Ba/F3 cells engineered to overexpress FER kinase are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics. Cells are harvested during the logarithmic growth phase and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 1 x 10^8 cells/mL.

  • Animal Husbandry : Female severe combined immunodeficient (SCID) mice, 6-8 weeks old, are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

  • Tumor Implantation : Each mouse is subcutaneously inoculated in the right flank with 0.1 mL of the cell suspension (1 x 10^7 cells).

  • Tumor Growth Monitoring : Tumor growth is monitored by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week. Tumor volume (V) is calculated using the formula: V = 0.5 x L x W².

  • Randomization and Treatment : When the mean tumor volume reaches approximately 100-200 mm³, the mice are randomly assigned to treatment and control groups (n=5-8 mice per group). The test compounds (e.g., DS08701581) are formulated in an appropriate vehicle and administered orally (qd) at the specified doses. The control group receives the vehicle alone.

  • Efficacy and Toxicity Assessment : Tumor volumes and body weights are recorded throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Ethical Considerations : All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Conclusion and Future Perspectives

The pyrido-pyridazinone analog, DS08701581, represents a significant advancement in the development of targeted therapies against FER kinase. Its ability to induce complete tumor regression in a preclinical xenograft model at well-tolerated doses underscores its potential as a clinical candidate.[3] The superior in vivo efficacy of DS08701581 compared to its parent compound highlights the success of a structure-guided drug design approach.

Future investigations should focus on head-to-head in vivo comparisons with other FER inhibitors and standard-of-care agents in patient-derived xenograft (PDX) models of FER-driven cancers. This will provide a more clinically relevant assessment of its therapeutic window and potential for combination therapies. The compelling preclinical data for DS08701581 warrants its further development towards clinical trials, offering a new therapeutic avenue for patients with cancers characterized by aberrant FER signaling.

References

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  • Taniguchi, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • Elkis, Y., et al. (2017). A novel Fer/FerT targeting compound selectively evokes metabolic stress and necrotic death in malignant cells. Nature Communications, 8(1), 936. [Link]

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  • ResearchGate. (n.d.). Development of the Fer/FerT kinase inhibitor-E260 by using a... [Link]

  • ResearchGate. (n.d.). E260 binds the Fer/FerT KD and inhibits its activity. a In vitro... [Link]

  • ResearchGate. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. [Link]

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  • Lee, H. J., et al. (2014). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. Molecules and Cells, 37(8), 616-623. [Link]

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  • ResearchGate. (n.d.). The efficacy of crizotinib in vivo in models of Ph+ leukemia. a For the... [Link]

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  • Tan, C. C. S., et al. (2022). GSK3 inhibition circumvents and overcomes acquired lorlatinib resistance in ALK-rearranged non-small-cell lung cancer. Nature Communications, 13(1), 1435. [Link]

  • Ye, N., & Wu, X. (2019). Lorlatinib for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. Expert Opinion on Pharmacotherapy, 20(18), 2223-2229. [Link]

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  • UniMiB. (n.d.). In vitro and in vivo characterization of resistance to lorlatinib treatment in ALK-mutated cancers. [Link]

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  • OncoDaily. (2026, January 17). Sergio Cifuentes Canaval: The Evolving Treatment Landscape of HR-Positive Breast Cancer Across Disease Stages. [Link]

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A Researcher's Guide to the Validation of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors remains a cornerstone of drug discovery. The pyridazine scaffold and its derivatives have emerged as a promising class of compounds with demonstrated activity against various kinases, including Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal kinases (JNKs)[1][2][3]. This guide provides a comprehensive framework for the validation of a novel compound, 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine, as a putative kinase inhibitor. While specific biological data for this exact molecule is not yet widely published, its structural similarity to other kinase inhibitors warrants a thorough investigation.

This document will therefore serve as a comparison guide, outlining the essential experimental workflows to characterize this compound, using the well-established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—as benchmarks for performance and validation. The methodologies described herein are designed to build a robust data package for assessing potency, selectivity, and cellular activity, which are critical for advancing a novel kinase inhibitor through the drug development pipeline.

The Kinase Inhibitor Validation Funnel: A Stepwise Approach

The validation of a novel kinase inhibitor is a multi-pronged process that begins with broad, high-throughput screening and progressively narrows down to specific, mechanistic studies. This "funnel" approach ensures that resources are focused on the most promising candidates.

Kinase_Inhibitor_Validation_Funnel A Primary Screening (e.g., Kinome Scan) B Biochemical Assays (IC50 Determination) A->B C Cell-Based Assays (Target Engagement & Pathway Modulation) B->C D In Vivo Models (Xenograft Studies) C->D

Caption: A simplified workflow for kinase inhibitor validation.

Part 1: Biochemical Characterization - Potency and Selectivity

The initial step in validating a novel kinase inhibitor is to determine its potency and selectivity through biochemical assays. These in vitro assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of the target kinase.

IC50 Determination: A Measure of Potency

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. It represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Reagents: Recombinant CDK4/cyclin D1 and CDK6/cyclin D3, substrate peptide (e.g., a fragment of the Retinoblastoma protein, Rb), ATP, and a TR-FRET detection kit.

  • Procedure:

    • Dispense the kinase, substrate, and varying concentrations of the test compound (this compound) and reference inhibitors (Palbociclib, Ribociclib, Abemaciclib) into a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor-labeled secondary antibody).

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data (Hypothetical for the Topic Compound):

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)
This compound1545
Palbociclib1116
Ribociclib1039
Abemaciclib24

Note: IC50 values for Palbociclib, Ribociclib, and Abemaciclib are representative values from published literature.[4]

Kinome Profiling: Assessing Selectivity

A critical aspect of kinase inhibitor development is ensuring selectivity for the intended target. Off-target effects can lead to toxicity and undesirable side effects. Kinome profiling assays screen the inhibitor against a large panel of kinases to identify potential off-targets.

Experimental Protocol: KINOMEscan™

  • Principle: This is a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified by qPCR.

  • Procedure:

    • Submit the test compound at a specified concentration (e.g., 1 µM) to a commercial service provider (e.g., Eurofins DiscoverX).

    • The compound is screened against a panel of hundreds of kinases.

  • Data Analysis: The results are typically presented as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Comparative Insights:

  • Palbociclib and Ribociclib: Generally considered highly selective for CDK4/6 with minimal off-target activity at therapeutic concentrations.[5][6]

  • Abemaciclib: While potent against CDK4/6, it also exhibits activity against other kinases, including CDK1, CDK2, and GSK3β, which may contribute to its different clinical side-effect profile, such as a higher incidence of diarrhea.[4][7]

  • This compound: The kinome scan data will be crucial in determining its selectivity profile and predicting potential off-target liabilities.

Part 2: Cell-Based Validation - On-Target Effects and Pathway Modulation

While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are necessary to confirm that the compound can engage its target in a cellular context and elicit the desired biological response.

Target Engagement: Confirming Interaction in Live Cells

Cellular Thermal Shift Assays (CETSA) can be used to verify that the inhibitor binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol: CETSA

  • Procedure:

    • Treat cultured cancer cells (e.g., MCF-7, a hormone receptor-positive breast cancer cell line) with the test compound or vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein (CDK4/6) at each temperature by Western blot.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Downstream Pathway Analysis: Measuring Functional Effects

Inhibition of CDK4/6 should lead to a decrease in the phosphorylation of its primary substrate, the Retinoblastoma protein (Rb), and subsequent cell cycle arrest at the G1/S transition.

CDK46_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Inhibitor This compound Inhibitor->CyclinD_CDK46 inhibits

Caption: The Cyclin D-CDK4/6-Rb signaling pathway.

Experimental Protocol: Western Blotting for Phospho-Rb

  • Procedure:

    • Treat cancer cells with a dose-range of the test compound and comparators for a specified time (e.g., 24 hours).

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.

  • Data Analysis: A dose-dependent decrease in the ratio of phospho-Rb to total Rb confirms inhibition of the CDK4/6 pathway.

Phenotypic Assays: Assessing Antiproliferative Activity

The ultimate goal of a CDK4/6 inhibitor is to halt cancer cell proliferation. This can be assessed using cell viability or proliferation assays.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a serial dilution of the test compound and comparators.

    • Incubate for a period that allows for several cell doublings (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Read the luminescence on a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Comparative Data (Hypothetical for the Topic Compound):

CompoundMCF-7 GI50 (nM)
This compound100
Palbociclib80
Ribociclib110
Abemaciclib50

Conclusion

The validation of this compound as a novel kinase inhibitor requires a systematic and rigorous experimental approach. By following the workflows outlined in this guide and comparing its performance against established CDK4/6 inhibitors, researchers can build a comprehensive understanding of its potential as a therapeutic agent. The combination of biochemical and cell-based assays will provide crucial data on its potency, selectivity, and mechanism of action, paving the way for further preclinical and clinical development.

References

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829. [Link]

  • Finn, R. S., Dering, J., Conklin, D., Kalous, O., Cohen, D. J., Desai, A. J., ... & Slamon, D. J. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77. [Link]

  • Infante, J. R., Cassier, P. A., Soria, J. C., Varga, A., Schellens, J. H., Ropero, S., ... & De Brouwer, S. (2014). A phase I study of the cyclin-dependent kinase 4/6 inhibitor ribociclib (LEE011) in patients with advanced solid tumors and lymphomas. Clinical Cancer Research, 20(17), 4541–4552. [Link]

  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). Treating cancer with selective CDK4/6 inhibitors. Nature Reviews Clinical Oncology, 13(7), 417–430. [Link]

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC advances, 10(49), 29429–29443. [Link]

  • Tate, S. C., Cai, S., Ajamie, R. T., Chan, E. M., Gikanga, B., Holst, M., ... & Gelbert, L. M. (2016). Semi-mechanistic pharmacokinetic/pharmacodynamic modeling of the triple combination of abemaciclib, a cyclin-dependent kinase 4 and 6 inhibitor, with methotrexate and pemetrexed in a phase I clinical trial. Cancer chemotherapy and pharmacology, 78(4), 819–830. [Link]

  • Torres-Guzman, R., Calsina, B., Hermoso, A., Baixeras, N., Fustero, S., & Perez-Benavente, B. (2017). Pyridazine-based compounds in medicinal chemistry. Current topics in medicinal chemistry, 17(11), 1269–1291. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of small molecule therapeutics requires a profound understanding of their molecular interactions within the complex cellular environment. While on-target efficacy is paramount, off-target binding can lead to unforeseen toxicity or polypharmacology, making selectivity a critical attribute for any successful drug candidate.[1][2] This guide provides an in-depth, multi-modal strategy for characterizing the cross-reactivity profile of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine (designated herein as CTP-34C), a compound built on the pyridazine scaffold. The pyridazine heterocycle is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors due to its unique physicochemical properties that facilitate strong interactions with biological targets.[3][4] We present a logical, field-proven workflow, beginning with broad-panel biochemical screening to map the kinome interaction landscape, followed by cellular target engagement assays to confirm binding in a physiological context, and concluding with unbiased proteomic approaches to uncover novel off-targets. Through this integrated analysis, we build a comprehensive selectivity profile for CTP-34C and compare it against two benchmark compounds: a known highly selective inhibitor (SEL-KIN-A) and a promiscuous multi-kinase inhibitor (PRO-KIN-B).

Introduction: The Imperative of Selectivity Profiling

The pyridazine core is a six-membered aromatic ring with two adjacent nitrogen atoms, a feature that endows it with a high dipole moment and robust hydrogen-bonding capacity.[4] These properties are highly advantageous for designing potent inhibitors, particularly against the ATP-binding site of protein kinases.[3] Protein kinases are a large family of enzymes that regulate nearly all cellular processes, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[5][6][7]

However, the high structural conservation of the ATP-binding pocket across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1][8] A lack of selectivity can lead to the inhibition of unintended kinases, causing off-target toxicities that are a major cause of clinical trial failures.[2] Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a supplementary exercise but a cornerstone of a successful drug discovery campaign. This guide outlines a synergistic trio of modern techniques to construct a high-fidelity selectivity map for CTP-34C.

Methodology I: Broad-Panel Kinome Profiling

Rationale: The first step in understanding a compound's selectivity is to cast a wide net. A broad biochemical screen against a large, diverse panel of purified kinases provides a global view of potential interactions. This allows for the rapid identification of primary targets and, crucially, any off-target kinases that bind the compound with significant affinity. We utilize a competition binding assay format, which measures the ability of a test compound to displace a reference ligand from the kinase active site. This method reports a true thermodynamic dissociation constant (Kd) or percent inhibition, independent of ATP concentration, enabling direct comparison of inhibitor affinity across different kinases.[9][10]

Experimental Protocol: KINOMEscan™ Competition Binding Assay
  • Compound Preparation: CTP-34C, SEL-KIN-A, and PRO-KIN-B are solubilized in DMSO to a stock concentration of 10 mM. A test concentration of 1 µM is prepared for initial screening.

  • Assay Principle: The assay involves three components: a DNA-tagged kinase, a ligand-immobilized solid support (beads), and the test compound.[9]

  • Binding Reaction: Kinases from a panel of 468 purified human kinases (e.g., scanMAX panel) are individually incubated with the immobilized ligand and the test compound in reaction wells.[11]

  • Equilibration: The reactions are allowed to reach equilibrium. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, leaving more DNA-tagged kinase in solution.[9]

  • Quantification: After equilibration, the beads are washed to remove unbound protein. The amount of kinase bound to the beads is quantified by detecting the associated DNA tag using quantitative PCR (qPCR). A lower qPCR signal indicates that the test compound successfully competed for binding.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage signifies stronger binding. The formula used is: %Ctrl = (Test Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) * 100.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (CTP-34C) 1µM in DMSO Assay_Mix Assay Plate: DNA-tagged Kinase + Immobilized Ligand + Test Compound Compound->Assay_Mix Add Equilibration Incubate to Reach Equilibrium Assay_Mix->Equilibration Wash Wash to Remove Unbound Kinase Equilibration->Wash qPCR Quantify Bead-Bound Kinase via qPCR Wash->qPCR Data_Norm Calculate % of Control qPCR->Data_Norm TreeSpot Visualize Data (TREEspot® Map) Data_Norm->TreeSpot Hit_ID Identify Hits (%Ctrl < Threshold) Data_Norm->Hit_ID

Fig 1. High-level workflow for KINOMEscan™ profiling.

Methodology II: Cellular Target Engagement Validation

Rationale: A compound that binds a purified protein in a test tube may not necessarily engage that same target within the complex and crowded environment of a living cell. Factors like cell membrane permeability, intracellular compound concentration, and competition from endogenous ligands (like ATP) can drastically alter a compound's interaction profile. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation than its unbound form.[14] By measuring the amount of soluble protein remaining after a heat challenge, we can confirm which of the off-targets identified in the kinome scan are bona fide intracellular targets.[15]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture & Treatment: A relevant human cell line (e.g., HEK293) is cultured to ~80% confluency. Cells are treated with the test compound (CTP-34C, SEL-KIN-A, or PRO-KIN-B at 10 µM) or DMSO vehicle for 1 hour at 37°C.

  • Heating Step: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by immediate cooling on ice.[12]

  • Cell Lysis: Cells are lysed via freeze-thaw cycles to release soluble proteins.

  • Separation of Fractions: The lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins.

  • Protein Quantification: The supernatant containing the soluble protein fraction is collected. The abundance of the target protein(s) of interest (identified from the kinome scan) is quantified using a standard method like Western Blot or an antibody-based proximity ligation assay.

  • Data Analysis: For each compound, the amount of soluble protein at each temperature is plotted to generate a "melting curve." A shift in the melting temperature (ΔTm) to the right in the presence of the compound indicates target engagement and stabilization.

G cluster_cell Cellular Phase cluster_thermal Thermal Challenge cluster_analysis Analysis Phase Treat Treat Intact Cells with Compound or DMSO Aliquot Aliquot Cell Suspension Treat->Aliquot Heat Heat Aliquots across a Temperature Gradient Aliquot->Heat Cool Cool on Ice Heat->Cool Lyse Lyse Cells (Freeze-Thaw) Cool->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect Quantify Quantify Target Protein (e.g., Western Blot) Collect->Quantify Plot Plot Melting Curve & Determine ΔTm Quantify->Plot

Fig 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Methodology III: Unbiased Proteome-Wide Deconvolution

Rationale: While kinome scanning is excellent for its intended target family, it is inherently biased and will miss interactions with other protein classes (e.g., metabolic enzymes, epigenetic factors, transporters). To build a truly comprehensive cross-reactivity profile, an unbiased, proteome-wide approach is essential.[16] Affinity chromatography coupled with mass spectrometry (chemoproteomics) is a powerful technique for target deconvolution.[17][18] This method uses an immobilized version of the small molecule as "bait" to capture its binding partners from a total cell lysate.[19]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: CTP-34C is synthesized with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads) without disrupting its core binding pharmacophore.

  • Affinity Matrix Preparation: The synthesized probe is covalently coupled to activated sepharose beads. Control beads (matrix only) are also prepared.

  • Lysate Incubation: The CTP-34C-beads and control beads are incubated with total cell lysate, allowing proteins to bind to the immobilized compound.

  • Competition Control: A parallel incubation is performed where the lysate is pre-incubated with a high concentration of free, unmodified CTP-34C before adding the CTP-34C-beads. This serves as a critical control to distinguish specific binders from non-specific matrix binders.[19]

  • Washing: The beads are extensively washed with buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Specifically bound proteins are eluted from the beads, denatured, and digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Protein identification and quantification are performed using proteomics software. True binding partners are identified as proteins that are significantly enriched on the CTP-34C-beads compared to both the control beads and the free compound competition sample.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait Immobilize CTP-34C on Sepharose Beads Incubate_Test Incubate Lysate with CTP-34C Beads Bait->Incubate_Test Incubate_Comp Incubate Lysate + Free CTP-34C with CTP-34C Beads Bait->Incubate_Comp Incubate_Ctrl Incubate Lysate with Control Beads Bait->Incubate_Ctrl Lysate Prepare Total Cell Proteome Lysate Lysate->Incubate_Test Lysate->Incubate_Comp Lysate->Incubate_Ctrl Wash Wash Beads Incubate_Test->Wash Incubate_Comp->Wash Incubate_Ctrl->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Identify Identify Specific Binders (Enriched in Test vs. Controls) MS->Identify

Fig 3. Logic of affinity-based target deconvolution.

Comparative Data Analysis

The following tables summarize hypothetical but representative data from the described experimental workflow, comparing CTP-34C to the selective inhibitor SEL-KIN-A and the promiscuous inhibitor PRO-KIN-B. For this example, we assume the intended primary target for all three compounds is Kinase X.

Table 1: Kinome Profiling Results (% Inhibition @ 1 µM) Summary of key on-target and off-target interactions.

Kinase TargetCTP-34CSEL-KIN-APRO-KIN-BKinase Family
Kinase X (On-Target) 98% 99% 97% Tyrosine Kinase
Kinase Y65%5%88%Tyrosine Kinase
Kinase Z45%<1%92%Ser/Thr Kinase
Kinase A15%<1%75%Ser/Thr Kinase
Kinase B5%<1%68%Tyrosine Kinase
Number of Hits (>50% Inh.)21>25

Table 2: Cellular Thermal Shift Assay (CETSA®) Results Validation of target engagement in intact HEK293 cells.

Kinase TargetCTP-34C (ΔTm)SEL-KIN-A (ΔTm)PRO-KIN-B (ΔTm)Interpretation
Kinase X (On-Target) +5.8 °C +6.2 °C +5.5 °C Strong Engagement
Kinase Y+3.1 °C No Shift+4.9 °C Engagement Confirmed
Kinase ZNo ShiftNo Shift+3.5 °C No Cellular Engagement

Table 3: Proteome-Wide Affinity Chromatography Results Top non-kinase hits identified by enrichment score.

Protein HitCTP-34CSEL-KIN-APRO-KIN-BProtein Class
Carbonic Anhydrase 2High Not DetectedMedium Lyase
Aldehyde DehydrogenaseNot DetectedNot DetectedHigh Oxidoreductase

Discussion: Synthesizing a Selectivity Profile

The multi-pronged approach provides a holistic view of CTP-34C's selectivity.

  • CTP-34C Profile: The data paints a picture of a potent, moderately selective inhibitor. The kinome scan shows it strongly inhibits its primary target, Kinase X, but also has significant activity against a related tyrosine kinase, Kinase Y, and weaker activity against a Ser/Thr kinase, Kinase Z[8]. The CETSA results add crucial context: CTP-34C clearly engages both Kinase X and Kinase Y in a cellular environment, confirming that Kinase Y is a true cellular off-target.[14] Interestingly, the interaction with Kinase Z was not recapitulated in cells, suggesting it may be an artifact of the in vitro assay or that the compound cannot access this target in its native state. The unbiased proteomic screen revealed an unexpected off-target: Carbonic Anhydrase 2. This novel interaction would have been completely missed by kinase-only profiling and warrants further investigation for potential physiological consequences.[16]

  • Comparative Context:

    • SEL-KIN-A performed as expected for a highly selective compound, showing potent and specific engagement of only Kinase X across all assays.

    • PRO-KIN-B demonstrated its promiscuous nature, binding a large number of kinases in vitro. The CETSA data confirmed cellular engagement for many of these, and the affinity chromatography results suggested it interacts with an even broader range of protein families. This profile is often associated with a higher risk of off-target toxicity.[2]

Conclusion and Future Directions

This guide demonstrates a robust, integrated strategy for the comprehensive cross-reactivity profiling of the novel compound this compound (CTP-34C). By layering the broad-view of kinome scanning, the physiological relevance of cellular target engagement, and the unbiased discovery power of chemoproteomics, we have constructed a detailed and actionable selectivity profile.

CTP-34C emerges as a potent inhibitor of its primary target with a defined off-target profile against Kinase Y and Carbonic Anhydrase 2. This knowledge is invaluable for the next stages of drug development. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Can the pyridazine core be modified to reduce binding to Kinase Y and Carbonic Anhydrase 2 while retaining potency for Kinase X?

  • Functional Consequence: Does the inhibition of the identified off-targets lead to any undesirable cellular phenotypes or toxicity?

  • In Vivo Validation: Does the selectivity profile observed in vitro and in cells translate to an animal model?

By addressing these questions, researchers can make more informed decisions, mitigating risks and increasing the probability of developing a safe and effective therapeutic agent.

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Navigating the Maze: A Comparative Guide to the ADME Properties of Pyridopyridazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridopyridazine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry, serving as a versatile scaffold for a range of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1] The arrangement of nitrogen atoms within this bicyclic structure profoundly influences its physicochemical properties, which in turn dictates its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Understanding these nuances is paramount for medicinal chemists to design and optimize drug candidates with favorable pharmacokinetic characteristics.

This guide provides an in-depth comparison of the ADME properties of various pyridopyridazine-based scaffolds, supported by experimental data from the literature. We will delve into key ADME parameters such as metabolic stability, cell permeability, and aqueous solubility, offering insights into how structural modifications on different pyridopyridazine isomers can modulate these properties.

The Physicochemical Landscape of Pyridopyridazines

The introduction of nitrogen atoms into a bicyclic aromatic system, as in pyridopyridazines, alters the electron distribution, impacting properties like solubility and metabolic reactivity.[1] The pyridazine ring itself is characterized by weak basicity and a high dipole moment, which can influence interactions with biological targets and metabolic enzymes.[2] The fusion of a pyridine ring to the pyridazine core creates a variety of isomers, each with a unique electronic and steric profile that can be exploited in drug design.

Comparative Analysis of ADME Properties

In the early stages of drug discovery, in vitro ADME assays are crucial for identifying potential liabilities and guiding the optimization of lead compounds.[3] These studies provide essential data on a compound's potential for success by assessing its bioavailability, stability, and metabolic fate in vivo.[4]

Metabolic Stability: The First Hurdle

A drug's metabolic stability is a critical determinant of its half-life and oral bioavailability. The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes play a major role.[5] In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability.[6]

For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, highlighted that while these compounds exhibited good passive permeability, their metabolic stability was often a challenge, with less than 80% of the compound remaining after incubation with liver microsomes in some cases.[7] This underscores the importance of strategic structural modifications to block sites of metabolic attack. In contrast, certain imidazo[1,2-b]pyridazine derivatives have shown encouraging pharmacokinetic properties, suggesting that this scaffold may offer advantages in terms of metabolic stability.[8]

Cell Permeability: Crossing the Barrier

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[5] This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, which differentiate to form tight junctions similar to the intestinal barrier.[9]

In a series of pyrazolo[3,4-d]pyrimidine derivatives, high passive permeability across Caco-2 cell monolayers was observed, indicating good potential for oral absorption.[7] However, it is also important to assess whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit its net absorption. A bidirectional Caco-2 assay, measuring transport in both the apical-to-basolateral and basolateral-to-apical directions, can identify P-gp substrates.[9]

Aqueous Solubility: A Balancing Act

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to remain in solution in the bloodstream. Poor solubility can lead to low bioavailability and challenges in formulation.[10] Kinetic and thermodynamic solubility assays are commonly used to assess this property in early drug discovery.[11]

Pyrazolo[3,4-d]pyrimidines have been noted for their suboptimal aqueous solubility.[7][12] This is a common challenge with flat, aromatic scaffolds. Medicinal chemists often employ strategies such as introducing polar functional groups or formulating the drug as a salt to enhance solubility. For example, the introduction of a dihydrochloride salt of the 3-aminopyridazine-containing drug minaprine significantly improves its aqueous solubility compared to the free base.[2]

Data Summary: A Snapshot of ADME Properties

The following table summarizes representative in vitro ADME data for different pyridopyridazine-related scaffolds from the literature. It is important to note that direct comparisons are challenging due to variations in the specific derivatives and assay conditions used in different studies. However, this data provides a valuable overview of the general ADME characteristics of these scaffolds.

ScaffoldKey ADME PropertyExperimental DataReference
Pyrazolo[3,4-d]pyrimidine SolubilitySuboptimal aqueous solubility noted.[7]
PermeabilityGood passive permeability in Caco-2 assays.[7]
Metabolic StabilityCan be a challenge, with <80% remaining in some cases.[7]
Imidazo[1,2-b]pyridazine PharmacokineticsEncouraging pharmacokinetic properties reported.[8]
Pyrido[2,3-d]pyrimidine BioavailabilityStructural modifications have led to enhanced bioavailability.[13]
Pyridazin-3-one Derivatives Solubility & BioavailabilityIn silico studies suggest optimal aqueous solubility and good oral bioavailability for some derivatives.[14]

Experimental Protocols: A Closer Look at the Methodology

To ensure the reliability and reproducibility of ADME data, standardized and well-validated experimental protocols are essential. Below are outlines of the key in vitro assays discussed in this guide.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[15]

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) in the presence of the cofactor NADPH at 37°C.[16]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[16]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[16]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[17]

Caption: Workflow for a typical microsomal stability assay.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal absorption of drugs.[18]

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[19]

  • Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.[20]

  • Sampling: At various time points, samples are taken from the receiver chamber (the side opposite to dosing).[20]

  • Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.[20]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. For bidirectional assays, the efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active transporters.[9]

Caco2_Permeability_Assay cluster_setup Assay Setup cluster_transport Transport Measurement plate Apical Chamber Caco-2 Monolayer Basolateral Chamber Sample_B Sample Basolateral plate:f2->Sample_B Sample_A Sample Apical plate:f0->Sample_A Dose_A Dose Apical Dose_A->plate:f0 A to B Dose_B Dose Basolateral Dose_B->plate:f2 B to A

Caption: Schematic of a bidirectional Caco-2 permeability assay.

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.[21]

  • Stock Solution: A concentrated stock solution of the test compound is prepared in an organic solvent, typically DMSO.[21]

  • Dilution: The DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).[22]

  • Incubation and Precipitation: The solution is shaken for a set period (e.g., 2 hours), allowing any precipitate to form.[11]

  • Separation: The undissolved compound is removed by filtration or centrifugation.[21]

  • Quantification: The concentration of the compound remaining in the solution is determined by LC-MS/MS or UV-Vis spectroscopy.[21]

Caption: General workflow for a kinetic solubility assay.

Conclusion and Future Directions

The pyridopyridazine scaffold and its related analogs offer a rich chemical space for the design of novel therapeutics. However, successful drug development hinges on a thorough understanding and optimization of ADME properties. This guide has provided a comparative overview of the metabolic stability, cell permeability, and aqueous solubility of different pyridopyridazine-based scaffolds, highlighting the importance of early in vitro assessment.

While the available data provides valuable insights, a more systematic and direct comparison of the ADME properties of various pyridopyridazine isomers would be highly beneficial for the medicinal chemistry community. Future studies focusing on the synthesis and parallel ADME profiling of a diverse set of pyridopyridazine isomers with consistent substitution patterns would provide a clearer understanding of the structure-ADME relationships within this important class of heterocycles. Such data would undoubtedly accelerate the development of pyridopyridazine-based drugs with improved pharmacokinetic profiles.

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A Head-to-Head Comparison of Tetrahydropyrido[3,4-C]pyridazine and Tetrahydropyrido[4,3-C]pyridazine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that offer unique biological activities and favorable pharmacological properties is perpetual. Among the myriad of heterocyclic systems, pyridopyridazines have emerged as a promising class of compounds. This guide provides a detailed head-to-head comparison of the bioactivity of two isomeric scaffolds: tetrahydropyrido[3,4-C]pyridazine and tetrahydropyrido[4,3-C]pyridazine. While direct comparative studies are sparse, this document synthesizes available data on their derivatives and closely related analogs to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Isomeric Scaffolds

The tetrahydropyrido[c]pyridazine core represents a fusion of a tetrahydropyridine and a pyridazine ring. The orientation of the pyridine nitrogen relative to the pyridazine ring defines the two isomers of interest: the [3,4-C] and [4,3-C] systems. This seemingly subtle structural difference can significantly impact the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.

  • Tetrahydropyrido[3,4-C]pyridazine: This scaffold has been explored for its potential in oncology, particularly as a source of kinase inhibitors. Its synthesis, while challenging, offers multiple points for diversification to modulate its biological activity.[1][2][3]

  • Tetrahydropyrido[4,3-C]pyridazine: While direct biological data for this specific scaffold is limited in the public domain, its close structural analogs, such as tetrahydropyrido[4,3-d]pyrimidines, have demonstrated significant potential as anticancer agents, targeting fundamental cellular processes.[4][5][6]

Scaffolds cluster_0 Tetrahydropyrido[3,4-C]pyridazine cluster_1 Tetrahydropyrido[4,3-C]pyridazine mol1 mol1 mol2 mol2

Caption: Core structures of Tetrahydropyrido[3,4-C]pyridazine and Tetrahydropyrido[4,3-C]pyridazine.

Comparative Bioactivity Profile

The primary therapeutic area where these scaffolds and their analogs have been investigated is oncology. However, they engage different molecular targets, highlighting the influence of their isomeric nature on bioactivity.

Tetrahydropyrido[3,4-C]pyridazine Derivatives: Targeting Kinases in Cancer

Derivatives of the pyrido[3,4-c]pyridazine scaffold have been primarily investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) .[7][8][9][10][11] HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy in cancer immunotherapy to enhance the body's anti-tumor immune response.

A recent patent application describes a series of tetrahydropyrido[3,4-d]pyrimidines, close analogs of the [3,4-C]pyridazine system, as potent HPK1 inhibitors.[7] While specific IC50 values for tetrahydropyrido[3,4-C]pyridazine derivatives are not publicly disclosed in the reviewed literature, the focus on HPK1 suggests a distinct structure-activity relationship (SAR) for this scaffold.

Tetrahydropyrido[4,3-C]pyridazine Analogs: A Broader Anticancer Spectrum

Analogs of the tetrahydropyrido[4,3-C]pyridazine scaffold, particularly tetrahydropyrido[4,3-d]pyrimidines, have demonstrated a wider range of anticancer activities by targeting different key enzymes involved in cell proliferation and survival.

  • Topoisomerase II Inhibition: A notable study identified a series of tetrahydropyrido[4,3-d]pyrimidine derivatives as inhibitors of human topoisomerase II (topoII), a crucial enzyme in DNA replication and chromosome segregation.[4][5][6][12] One promising compound, ARN21929 , exhibited an IC50 of 4.5 µM against topoII.[4][6][12]

  • Erk2 Kinase Inhibition: The discovery of tetrahydropyrido[3,4-d]pyrimidine-based inhibitors of extracellular signal-regulated kinase 2 (Erk2) highlights another avenue for the therapeutic application of this scaffold.[13] Erk2 is a key component of the MAPK signaling pathway, which is often dysregulated in cancer.

  • Hsp90 Inhibition: A series of novel tetrahydropyrido[4,3-d]pyrimidines were identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein essential for the stability and function of many oncoproteins.[14]

Summary of Bioactivity
Scaffold FamilyPrimary Target(s)Key Compound ExamplePotency (IC50)Therapeutic Area
Tetrahydropyrido[3,4-C]pyridazine HPK1UndisclosedNot Publicly AvailableCancer Immunotherapy
Tetrahydropyrido[4,3-C]pyridazine Analogs Topoisomerase II, Erk2, Hsp90ARN21929 (TopoII inhibitor)4.5 µM[4][6][12]Oncology

Synthetic Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a critical factor in its development as a drug lead. Both isomeric systems present unique synthetic challenges and opportunities.

Synthesis of Tetrahydropyrido[3,4-C]pyridazine

The synthesis of the pyrido[3,4-c]pyridazine core can be approached through various strategies, often starting from either a pyridine or a pyridazine precursor. A common method involves the condensation of a substituted pyridine derivative with hydrazine.[1][2] For instance, an N-protected 3-pyridone-4-acetate derivative can be condensed with hydrazine, followed by oxidation to yield a tetrahydropyrido[3,4-c]pyridazinone. This intermediate can then be further functionalized.[1]

G A N-protected 3-pyridone-4-acetate C Tetrahydropyrido[3,4-c]pyridazinone A->C Condensation & Oxidation B Hydrazine B->C D Functionalized Derivatives C->D Further Derivatization

Caption: General synthetic workflow for Tetrahydropyrido[3,4-C]pyridazine.

Synthesis of Tetrahydropyrido[4,3-C]pyridazine

The synthesis of the pyrido[4,3-c]pyridazine ring has been described starting from 3,4-disubstituted pyridazines.[15] One approach involves an enamination/ring closure sequence from ethyl 3-methyl-4-pyridazinecarboxylate.[15] The synthesis of the related and more extensively studied tetrahydropyrido[4,3-d]pyrimidines often involves the reaction of a substituted piperidine derivative with a pyrimidine precursor. For example, methyl 1-benzyl-4-oxo-piperidine-3-carboxylate can be reacted with a suitable amidine to construct the fused ring system.[12]

G A Ethyl 3-methyl-4-pyridazinecarboxylate C Pyrido[4,3-c]pyridazin-5(6H)-one A->C Sequence B Enamination/Ring Closure

Caption: Synthetic approach to a Pyrido[4,3-C]pyridazine derivative.

Experimental Protocols for Bioactivity Assessment

To enable researchers to investigate these scaffolds, this section outlines the general principles of key bioactivity assays.

Kinase Inhibition Assays (e.g., HPK1, Erk2)

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate.

Typical Workflow:

  • Reagents: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, test compound, and a detection reagent.

  • Procedure: a. The kinase, substrate, and test compound are incubated together in a suitable buffer. b. The enzymatic reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET, FP).
    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.

Topoisomerase II Inhibition Assay

Principle: These assays assess the ability of a compound to interfere with the function of topoisomerase II, which includes its DNA cleavage and religation activities.

Typical Workflow (DNA Relaxation Assay):

  • Reagents: Supercoiled plasmid DNA, purified human topoisomerase IIα, ATP, test compound, and reaction buffer.

  • Procedure: a. The supercoiled DNA substrate is incubated with topoisomerase II and the test compound. b. The reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a specific time and then stopped (e.g., by adding a chelating agent and a denaturant). d. The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Data Analysis: The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor. The IC50 can be determined by quantifying the band intensities at different inhibitor concentrations.

Conclusion and Future Directions

The comparative analysis of tetrahydropyrido[3,4-C]pyridazine and tetrahydropyrido[4,3-C]pyridazine scaffolds, based on available data for their derivatives and analogs, reveals distinct and promising bioactivity profiles.

  • Tetrahydropyrido[3,4-C]pyridazine derivatives show potential as highly specific kinase inhibitors, particularly targeting HPK1 for cancer immunotherapy. The development of more potent and selective inhibitors in this class could offer a novel approach to enhancing anti-tumor immunity.

  • Tetrahydropyrido[4,3-C]pyridazine analogs exhibit a broader spectrum of anticancer activity, with demonstrated inhibition of crucial targets like topoisomerase II, Erk2, and Hsp90. This versatility suggests that this scaffold could be a valuable starting point for the development of multi-targeted anticancer agents.

For drug development professionals, the choice between these scaffolds will depend on the specific therapeutic target and desired mechanism of action. The distinct biological activities observed for these closely related isomers underscore the profound impact of subtle structural modifications. Further exploration, including direct head-to-head biological evaluations and the expansion of the chemical space around both scaffolds, is warranted to fully unlock their therapeutic potential.

References

  • Brindani, N., La Serra, M. A., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1).
  • Brindani, N., La Serra, M. A., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Semantic Scholar.
  • Brindani, N., La Serra, M. A., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed.
  • Anonymous. (2025). Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-dihydropyridazine-3(2H).
  • Alegbejo, T. O., Emery, F. S., & Dehaen, W. (2022).
  • Ibrahim, M. A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SciRP.org.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). [Pharmacological Characterization of Novel Pyridazines. Part 2: Analgetic, Antipyretic and Antiphlogistic Activity (Author's Transl)]. PubMed.
  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing.
  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Anonymous. (n.d.). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
  • Anonymous. (n.d.). TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS.
  • Anonymous. (n.d.). Illustration of some approved topoisomerase II (Topo-II) inhibitors and DNA intercalators.
  • Anonymous. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Brindani, N., La Serra, M. A., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed Central.
  • Anonymous. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central.
  • Anonymous. (2022).
  • Anonymous. (2020). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.
  • Anonymous. (n.d.). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity | Request PDF.
  • Anonymous. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. PMC - NIH.
  • Anonymous. (n.d.). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Anonymous. (n.d.). Synthesis of Novel Pyrido[4,3-e][4][5][16]triazino[3,2-c][4][5][16]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI.

  • Anonymous. (2022). (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Anonymous. (2024). Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed.
  • Alegbejo, T. O., Emery, F. S., & Dehaen, W. (2022).
  • Anonymous. (2023). Synthesis of pyrido-annelated[1][4][5][16]tetrazines,[4][5][16]triazepine, and[1][4][5][16]tetrazepines for anticancer, DFT, and molecular docking studies. PMC - NIH.

  • Anonymous. (2016).
  • Anonymous. (2024). An updated review of small-molecule HPK1 kinase inhibitors (2016-present). PMC - NIH.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical intermediates like 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine demand a rigorous, scientifically-grounded approach. This guide provides the essential procedural framework for its proper disposal, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

The primary driver of our disposal protocol is the compound's inherent hazard profile. Based on data from analogous structures such as 3-Chloro-6-hydrazinopyridazine and 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine, we can anticipate a similar set of risks. The presence of a chlorinated, nitrogen-containing heterocyclic ring system informs its toxicological and environmental profile.

Table 1: Anticipated Hazard Profile for this compound

Hazard Classification GHS Code Anticipated Effect Rationale & Source Analogs
Acute Toxicity, Oral H302 Harmful if swallowed. Based on 3-Chloro-6-hydrazinopyridazine and 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine.[1][2]
Skin Irritation H315 Causes skin irritation. Common for chlorinated heterocyclic compounds.[1][2]
Serious Eye Damage/Irritation H318/H319 Causes serious eye damage or irritation. A frequent hazard for this chemical class.[1][2]
Specific Target Organ Toxicity H335 May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[1][2][3]

| Skin Sensitization | H317 | May cause an allergic skin reaction. | A potential hazard requiring diligent PPE use.[1] |

This assessment mandates that this compound be treated as hazardous waste . Its chlorinated nature specifically categorizes it as a halogenated organic waste , which has significant implications for its final disposal pathway, primarily to prevent the formation of dioxins and acidic gases upon combustion.

Pre-Disposal Handling and Waste Accumulation: A Self-Validating Protocol

Safe disposal begins long before the waste technician arrives. Proper handling and accumulation of the waste material are critical to prevent accidental exposure and ensure regulatory compliance.

Step-by-Step Waste Accumulation Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the waste material. This includes:

    • Nitrile or other chemically resistant gloves.

    • Chemical safety goggles and a face shield.

    • A laboratory coat.

  • Waste Container Selection:

    • Use only designated, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[3][4]

  • Chemical Segregation:

    • Crucially, do not mix this waste with other waste streams. Specifically, keep it separate from strong oxidizing agents to prevent potentially violent reactions. It should be stored as a dedicated halogenated organic waste.

  • Labeling:

    • Label the waste container clearly and immediately. The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • Associated hazard pictograms (e.g., GHS07 for irritant/harmful).[5]

      • The accumulation start date.

Disposal Pathway: Ensuring Environmental and Regulatory Compliance

The disposal of chlorinated organic compounds is strictly regulated to protect human health and the environment. The only acceptable method for this compound is through a licensed hazardous waste management company.

dot

DisposalWorkflow cluster_lab In-Lab Procedures cluster_disposal Professional Disposal A Identify Waste: 3-Chloro-5,6,7,8-tetrahydropyrido [3,4-C]pyridazine B Characterize as 'Halogenated Organic Hazardous Waste' A->B Analyze Hazard Profile C Select & Label Approved Waste Container B->C D Segregate from Incompatible Wastes C->D E Contact Licensed Hazardous Waste Contractor D->E Accumulation complete F Prepare for Pickup (Ensure proper manifest) E->F G High-Temperature Incineration (with acid gas scrubbing) F->G Contractor Action H Certificate of Destruction (Record Keeping) G->H Final Step

Caption: Disposal decision workflow for halogenated hazardous waste.

The Rationale for Professional Incineration:

Chlorinated compounds like this one require high-temperature incineration (typically >850°C) in a specialized facility.[6] The critical feature of such an incinerator is its flue gas treatment system, which includes "scrubbers." During combustion, the chlorine atom is converted to hydrochloric acid (HCl), a corrosive and environmentally harmful gas. Caustic scrubbers neutralize this HCl before it can be released into the atmosphere, preventing acid rain.[7][8]

Unacceptable Disposal Methods:

  • Sewer Disposal: Absolutely prohibited. The compound's potential toxicity to aquatic life and its unknown effects on wastewater treatment biology make this a reckless and illegal option.[1][6]

  • Landfill: Prohibited for this type of untreated chemical waste. Leaching into soil and groundwater is a significant risk.

  • Evaporation: Releasing potentially harmful vapors into the laboratory or external atmosphere is unsafe and violates environmental regulations.

Emergency Procedures: Spill Management

In the event of an accidental spill, a swift and correct response is vital to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors: Ensure adequate ventilation. For solids, avoid generating dust.[1]

  • Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, a face shield, and a lab coat. For large spills, a respirator may be necessary.[1][3]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Use non-sparking tools if the material is in a flammable solvent.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department in accordance with local policy.

By adhering to this comprehensive guide, you ensure that your critical research does not come at the cost of safety or environmental integrity. The principles of diligent hazard assessment, rigorous handling protocols, and compliant professional disposal form a self-validating system of responsibility for every scientist.

References

  • 3-Chloro-6-hydrazinopyridazine Safety Data Sheet. Apollo Scientific.

  • 3-Chloro-6-hydrazinopyridazine Safety Data Sheet. Fisher Scientific.

  • 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine Safety Data Sheet. CymitQuimica.

  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate.

  • Pyridazine Safety Data Sheet. Fisher Scientific.

  • Pyridazine Safety Data Sheet. Sigma-Aldrich.

  • Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Semantic Scholar.

  • An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS. Benchchem.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.

  • How to Dispose of Old Pool Chemicals. Leslie's Pool Supplies.

  • Some considerations in the handling of fluorine and the chlorine fluorides. Office of Scientific & Technical Information.

  • Disposal of Chlorine-Containing Wastes. ResearchGate.

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Comprehensive Safety and Handling Guide for 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is based on the available safety information for structurally similar compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine (CAS No. 1029721-23-0) was not available at the time of publication. It is imperative to conduct a thorough risk assessment before handling this chemical and to consult with your institution's Environmental Health and Safety (EHS) department.

Executive Summary: Core Hazard Assessment

This compound is a halogenated heterocyclic amine.[1] While specific toxicological data is limited, an analysis of its structural motifs—a chlorinated pyridazine ring fused to a tetrahydropyridine—suggests a number of potential hazards. Structurally related compounds, such as 3-Chloropyridine and 3-Chloro-6-hydrazinopyridazine, are known to be harmful if swallowed, toxic in contact with skin, and capable of causing severe eye and skin irritation, as well as respiratory tract irritation.[2][3][4][5] Therefore, a cautious approach with stringent adherence to safety protocols is mandatory.

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or inhaled.[2][3][4][5]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[2][5]

  • Serious Eye Damage/Irritation: High potential to cause serious eye irritation or damage.[2][5]

  • Respiratory Irritation: May cause irritation to the respiratory system.[2][4][5]

  • Sensitization: Potential for allergic skin reaction.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Given the high risk of severe eye irritation or damage from related compounds, both goggles and a face shield are necessary to protect against splashes and aerosols.[2][6]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. Immediately remove and replace contaminated gloves.[7][8]
Body Protection Chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.Protects skin from accidental spills. For larger quantities or procedures with a higher risk of splashing, chemical-resistant overalls should be considered.[9]
Respiratory Protection Use in a certified chemical fume hood is mandatory. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.The potential for respiratory tract irritation necessitates the use of proper ventilation to minimize inhalation exposure.[2][4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Chemical Storage
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]

  • Container: Keep the container tightly sealed to prevent the release of vapors.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[11] Prepare all necessary equipment and reagents within the chemical fume hood.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use a spatula for solid transfers and avoid creating dust. For solutions, use appropriate glassware and a funnel to prevent spills.

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all work surfaces and equipment.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Disposal Plan: Responsible Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: this compound is a halogenated organic compound.[12][13] All waste containing this chemical, including contaminated consumables (e.g., gloves, paper towels, absorbent materials), must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

    • Do not mix halogenated waste with non-halogenated waste.[14][15]

    • The waste container label should include the words "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal Pathway: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Halogenated organic waste is typically disposed of via high-temperature incineration.[12]

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for PPE selection and waste disposal.

PPE_Workflow cluster_ppe PPE Selection Workflow Start Task Involving 3-Chloro-5,6,7,8-tetrahydropyrido [3,4-C]pyridazine Assess Assess Risk: - Quantity - Operation - Potential for Splash/Aerosol Start->Assess MinimumPPE Minimum PPE: - Lab Coat - Nitrile Gloves - Splash Goggles Assess->MinimumPPE Low Risk EnhancedPPE Enhanced PPE: - Chemical Apron/Overalls - Double Gloves - Face Shield Assess->EnhancedPPE High Risk FumeHood Work in Fume Hood MinimumPPE->FumeHood EnhancedPPE->FumeHood Proceed Proceed with Task FumeHood->Proceed

Caption: PPE selection workflow based on risk assessment.

Disposal_Workflow cluster_disposal Waste Disposal Workflow Start Waste Generation (Solid or Liquid) Categorize Categorize as 'Halogenated Organic Waste' Start->Categorize SolidWaste Solid Waste Container (Labeled) Categorize->SolidWaste Solid LiquidWaste Liquid Waste Container (Labeled) Categorize->LiquidWaste Liquid Segregate Segregate from Non-Halogenated Waste SolidWaste->Segregate LiquidWaste->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Step-by-step waste segregation and disposal process.

References

  • Apollo Scientific. (2022). Safety Data Sheet for 3-Chloro-6-hydrazinopyridazine.
  • Eurochlor. (2016). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for Pyridazine.
  • BLDpharm. (n.d.). 3-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.
  • PubChem. (n.d.). 3-Chloropyridine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • United States Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][11]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • University of Wollongong. (n.d.). Hazardous Waste Segregation.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet for 3-Chloro-6-hydrazinopyridazine.
  • Asmus Farm Supply. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube.
  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • TCI Chemicals. (2025). Safety Data Sheet for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97%.

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Retrosynthesis Analysis

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3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine
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3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.